BCN-PEG4-HyNic
Description
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Properties
Molecular Formula |
C28H41N5O6 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H41N5O6/c1-21(2)32-33-26-10-9-22(19-31-26)27(34)29-11-13-36-15-17-38-18-16-37-14-12-30-28(35)39-20-25-23-7-5-3-4-6-8-24(23)25/h9-10,19,23-25H,5-8,11-18,20H2,1-2H3,(H,29,34)(H,30,35)(H,31,33)/t23-,24+,25? |
InChI Key |
ZMYZHNUOEFAHSJ-XMGLRAKGSA-N |
Isomeric SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3)C |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the BCN-PEG4-HyNic Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The BCN-PEG4-HyNic linker is a heterobifunctional chemical tool designed for the precise and efficient construction of complex biomolecular conjugates, most notably Antibody-Drug Conjugates (ADCs). Its architecture incorporates three key components: a bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a 6-hydrazinonicotinamide (HyNic) moiety. This strategic design enables a powerful two-step orthogonal conjugation strategy, providing researchers with enhanced control over the synthesis of targeted therapeutics and other advanced bioconjugates.
The BCN group facilitates copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the attachment of azide-modified molecules in aqueous environments without the need for toxic copper catalysts.[1] The HyNic functional group, an aromatic hydrazine, reacts specifically with aldehydes and ketones to form a stable bis-aryl hydrazone bond, offering an alternative and complementary conjugation method.[2] The integrated PEG4 spacer enhances the linker's aqueous solubility, reduces aggregation of the final conjugate, and minimizes steric hindrance between the conjugated molecules.[3][4]
This technical guide provides a comprehensive overview of the this compound linker, including its physicochemical properties, a detailed breakdown of its dual-mode reactivity, experimental protocols for its use, and a summary of relevant quantitative data.
Physicochemical Properties
A clear understanding of the linker's properties is essential for its effective application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₁N₅O₆ | |
| Molecular Weight | 543.66 g/mol | |
| Appearance | Colorless oil | |
| Purity | >95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Reaction Pathways
The this compound linker's utility stems from its two distinct and orthogonally reactive ends. This allows for a controlled, sequential conjugation of two different molecules.
-
Hydrazone Bond Formation via the HyNic Group: The HyNic moiety reacts with a carbonyl group (an aldehyde or ketone) on a target molecule to form a stable hydrazone linkage. This reaction is particularly effective with aromatic aldehydes, such as those introduced onto a biomolecule using a 4-formylbenzamide (4FB) linker. The formation of this bis-aryl hydrazone bond is accelerated in mildly acidic conditions (pH 6.0) and can be catalyzed by aniline.
-
Triazole Formation via the BCN Group: The BCN group reacts with an azide-functionalized molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient and bioorthogonal, proceeding rapidly at physiological temperature and pH without interfering with other functional groups present in biological systems.
The combination of these two reaction mechanisms allows for a flexible approach to bioconjugation. For instance, a drug payload can be attached to the linker via the BCN group, and the resulting drug-linker complex can then be conjugated to an aldehyde-modified antibody through the HyNic group.
Quantitative Data for Linker Reactivities
The following tables summarize key quantitative data for the individual reactive moieties of the this compound linker. It is important to note that these values are based on studies of BCN and HyNic linkers in various contexts, and the performance of the integrated this compound linker may vary.
Table 1: Reaction Kinetics of BCN (SPAAC) vs. Other Click Chemistry Reactions
| Reaction | Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| BCN + Azide | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN. |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid. |
Data compiled from various sources. Rate constants are for general comparison.
Table 2: Stability of Hydrazone Bonds
| Hydrazone Type | Condition | Half-life (t₁₂) | Notes |
| Aromatic Hydrazone (e.g., from HyNic) | pH 7.4 | Highly stable (hours to days) | Increased stability due to resonance. |
| Aromatic Hydrazone (e.g., from HyNic) | pH 5.0 - 6.0 | Less stable (hours) | Facilitates drug release in acidic endosomes. |
| Aliphatic Hydrazone | pH 7.4 | Moderately stable | Less stable than aromatic hydrazones. |
| Aliphatic Hydrazone | pH 5.0 - 6.0 | Unstable (minutes to hours) | Rapid cleavage in acidic environments. |
Stability is highly dependent on the specific molecular structure of the hydrazone.
Experimental Protocols
The following are detailed methodologies for a two-step conjugation process using the this compound linker to create an Antibody-Drug Conjugate (ADC). These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental conditions.
Protocol 1: Modification of a Monoclonal Antibody with an Aldehyde Handle
This protocol describes the introduction of an aromatic aldehyde (4-formylbenzamide, 4FB) onto an antibody, preparing it for reaction with the HyNic end of the linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
S-4FB (succinimidyl 4-formylbenzoate) linker
-
Anhydrous DMSO
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in Modification Buffer.
-
-
S-4FB Stock Solution: Immediately before use, dissolve S-4FB in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction:
-
Add a 10- to 20-fold molar excess of the S-4FB stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove the excess, unreacted S-4FB using a desalting column equilibrated with PBS, pH 6.0 (Conjugation Buffer).
-
-
Characterization (Optional):
-
Determine the molar substitution ratio (MSR) of 4FB groups per antibody using a colorimetric assay with 2-hydrazinopyridine.
-
Protocol 2: Conjugation of an Azide-Modified Payload to this compound
This protocol describes the attachment of an azide-functionalized cytotoxic drug to the BCN end of the linker via SPAAC.
Materials:
-
This compound linker
-
Azide-modified cytotoxic payload
-
Anhydrous DMSO or DMF
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the azide-modified payload in anhydrous DMSO or DMF to a known concentration.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the this compound linker and the azide-modified payload. A 1.5- to 3-fold molar excess of the linker is recommended as a starting point.
-
Incubate the reaction for 4-12 hours at room temperature.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the BCN(payload)-PEG4-HyNic conjugate.
-
Purify the conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
Protocol 3: Final ADC Assembly - Conjugation of Drug-Linker to Antibody
This protocol describes the final step where the BCN(payload)-PEG4-HyNic conjugate is attached to the 4FB-modified antibody.
Materials:
-
4FB-modified antibody (from Protocol 1) in Conjugation Buffer (PBS, pH 6.0)
-
Purified BCN(payload)-PEG4-HyNic (from Protocol 2)
-
TurboLink™ Catalyst Buffer (100 mM aniline in Conjugation Buffer) - Optional
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction:
-
To the 4FB-modified antibody, add a 3- to 5-fold molar excess of the BCN(payload)-PEG4-HyNic dissolved in a minimal amount of DMSO (final DMSO concentration should be <10% v/v).
-
For catalyzed reactions, add TurboLink™ Catalyst Buffer to a final concentration of 10 mM aniline.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove any unreacted drug-linker complex and potential aggregates.
-
-
Characterization of the Final ADC:
-
Determine the final protein concentration (e.g., by A280).
-
Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the final ADC by SEC.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Generalized mechanism of action for an ADC with an acid-cleavable linker.
References
The Pivotal Role of the PEG4 Spacer in BCN-PEG4-HyNic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic selection of linker technology is paramount to the efficacy and success of complex biologics such as antibody-drug conjugates (ADCs). The BCN-PEG4-HyNic linker is a heterobifunctional reagent that leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and hydrazone ligation. At its core, the tetraethylene glycol (PEG4) spacer is a critical component that imparts a unique set of properties, profoundly influencing the performance of the final bioconjugate. This technical guide provides an in-depth examination of the properties of the PEG4 spacer within the this compound linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Properties of the PEG4 Spacer
The PEG4 spacer is a discrete polyethylene glycol chain consisting of four repeating ethylene glycol units. This specific length and composition bestow several advantageous physicochemical characteristics that are essential for the development of robust and effective bioconjugates.
Enhanced Hydrophilicity and Solubility: One of the most significant attributes of the PEG4 spacer is its inherent hydrophilicity.[1][2] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility of the conjugate.[3] The incorporation of the hydrophilic PEG4 chain helps to mitigate this issue, improving the overall aqueous solubility of the this compound linker and the resulting bioconjugate.[1][2] This enhanced solubility is crucial for formulation, stability, and in vivo performance.
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the bicyclo[6.1.0]nonyne (BCN) moiety and the 6-hydrazinonicotinamide (HyNic) group, as well as the biomolecule and the payload to which they are respectively conjugated. This separation minimizes steric hindrance, which can be critical for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. In the context of the click chemistry reaction, this spatial freedom can lead to faster reaction kinetics and higher conjugation efficiencies.
Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution profile. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The non-immunogenic nature of PEG is also a key factor in reducing the potential for adverse immune responses.
Flexibility: The PEG4 spacer acts as a flexible arm, allowing for optimal orientation of the conjugated molecules. This flexibility can be advantageous in facilitating the interaction of the payload with its target or the binding of the antibody to its antigen.
Quantitative Data
The following tables summarize the key quantitative data for the this compound linker.
| Property | Value |
| Molecular Formula | C₂₈H₄₁N₅O₆ |
| Molecular Weight | 543.66 g/mol |
| CAS Number | 1507370-54-8 |
| Purity | >96% |
Note: Some sources may report slightly different molecular formulas and weights (e.g., C26H37N5O5 and 499.6 g/mol ), which may be due to variations in the exact structure or salt form.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols provide a general framework and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol describes the reaction of the HyNic moiety of this compound with an aldehyde to form a stable hydrazone bond.
Materials:
-
This compound
-
Aldehyde-containing molecule (e.g., a payload or a modified protein)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Analytical HPLC
-
LC-MS
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Preparation of Aldehyde-Containing Molecule: Dissolve the aldehyde-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the aldehyde-containing molecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by analytical HPLC or LC-MS to determine the extent of conjugation.
-
Purification: Once the reaction is complete, purify the BCN-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the BCN-functionalized molecule and an azide-containing biomolecule (e.g., an antibody).
Materials:
-
BCN-functionalized molecule (from Protocol 1)
-
Azide-modified antibody
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical HPLC
-
LC-MS
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation: If necessary, exchange the buffer of the azide-modified antibody solution to PBS, pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.
-
SPAAC Reaction: Add a 2- to 5-fold molar excess of the purified BCN-functionalized molecule to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or at 37°C. The optimal reaction time may vary depending on the specific reactants.
-
Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).
-
Final Purification: Purify the final antibody-drug conjugate using SEC to remove any unreacted payload and other impurities.
Mandatory Visualizations
This compound Structure and Connectivity
References
An In-depth Technical Guide to BCN-PEG4-HyNic for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BCN-PEG4-HyNic linker, a heterobifunctional chemical entity pivotal in the synthesis of advanced Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, presents structured data on its properties, and offers detailed experimental protocols for its application in ADC development.
Introduction to this compound
This compound is a state-of-the-art linker designed for the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). It is comprised of three key functional components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly selective and bioorthogonal conjugation to azide-modified antibodies.[1][2]
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker and the resulting ADC. This modification can improve solubility, reduce aggregation, and potentially enhance pharmacokinetic properties.[3][4]
-
Hydrazinonicotinamide (HyNic): A reactive moiety that readily condenses with aldehyde or ketone groups on a payload molecule to form an acid-cleavable hydrazone bond. This pH-sensitive linkage is designed to be stable at physiological pH but hydrolyzes in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release.[5]
The strategic combination of these components allows for a modular and controlled approach to ADC synthesis, resulting in homogenous conjugates with a defined drug-to-antibody ratio (DAR).
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₄₁N₅O₆ | |
| Molecular Weight | 543.66 g/mol | |
| Appearance | Oil or solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, and THF. | |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action in ADC Synthesis
The synthesis of an ADC using this compound is a two-stage process that leverages two distinct and orthogonal conjugation chemistries.
Stage 1: Payload-Linker Conjugation via Hydrazone Formation
The first stage involves the reaction of the HyNic moiety of the linker with a carbonyl group (aldehyde or ketone) on the cytotoxic payload. This reaction forms a pH-sensitive hydrazone bond.
Stage 2: ADC Formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The second stage involves the copper-free click chemistry reaction between the BCN group of the payload-linker construct and an azide group that has been site-specifically introduced onto the antibody. This reaction forms a stable triazole linkage, resulting in the final ADC.
Quantitative Data
While specific quantitative data for ADCs synthesized using the this compound linker is not extensively available in peer-reviewed literature, the following tables provide illustrative data based on ADCs with structurally and functionally similar linkers. This data should be considered as a general guide, and specific values for a this compound ADC will depend on the specific antibody, payload, and conjugation conditions.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis
The DAR is a critical quality attribute of an ADC, and it is typically determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Average DAR | DAR Distribution (Illustrative) |
| HIC-UV | 1.8 - 2.0 | DAR0: <5%, DAR2: >90%, DAR4: <5% |
| LC-MS (Native) | 1.9 | Consistent with HIC data |
Table 2: Illustrative Stability of Hydrazone Linkers
The stability of the hydrazone bond is pH-dependent, which is crucial for its mechanism of action.
| Condition | Half-life (t₁/₂) | Reference(s) |
| Human Plasma (pH 7.4) | > 48 hours | |
| Acidic Buffer (pH 5.0) | < 1 hour | |
| Acidic Buffer (pH 4.0) | Significantly shorter than at pH 5.0 |
Table 3: Illustrative In Vitro Cytotoxicity Data
The potency of an ADC is typically evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.
| Cell Line | Antigen Expression | IC₅₀ (nM) |
| SK-BR-3 | High HER2 | 0.1 - 1.0 |
| MCF-7 | Low HER2 | 10 - 100 |
| MDA-MB-231 | HER2 Negative | > 1000 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Introduction of an Aldehyde Group into the Payload
This protocol describes a general method for introducing an aldehyde group into a payload molecule containing a primary amine.
Materials:
-
Payload with a primary amine
-
Succinimidyl 4-formylbenzoate (S-4FB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the payload in a minimal amount of anhydrous DMF or DMSO.
-
Prepare a stock solution of S-4FB in anhydrous DMF or DMSO.
-
Add a 1.5 to 3-fold molar excess of the S-4FB stock solution to the payload solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, purify the aldehyde-modified payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
Protocol 2: Conjugation of this compound to the Aldehyde-Modified Payload
Materials:
-
Aldehyde-modified payload
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., acetate buffer, pH 4.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the aldehyde-modified payload in the reaction buffer.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 1.2 to 2-fold molar excess of the this compound stock solution to the payload solution.
-
Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by LC-MS.
-
Purify the this compound-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
Protocol 3: Site-Specific Introduction of an Azide Group onto the Antibody
This protocol describes a common method for introducing an azide group onto the antibody via glycan engineering.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Endoglycosidase S2 (EndoS2)
-
Galactosyltransferase (GalT)
-
UDP-GalNAz (azide-modified sugar)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Protein A affinity chromatography column
Procedure:
-
Deglycosylation: Incubate the antibody with EndoS2 at a molar ratio of 1:10 (enzyme:antibody) in PBS at 37°C for 4 hours.
-
Azide Installation: To the deglycosylated antibody solution, add GalT to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purification: Purify the azide-modified antibody using a Protein A affinity column to remove enzymes and excess reagents.
Protocol 4: Final ADC Synthesis via SPAAC
Materials:
-
Azide-modified antibody
-
This compound-payload conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column
-
Centrifugal filter device
Procedure:
-
Prepare a stock solution of the this compound-payload conjugate in DMSO.
-
To the azide-modified antibody solution (e.g., 1-10 mg/mL in PBS), add the payload-linker stock solution to achieve a final molar excess of the linker (typically 5-10 fold). The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.
-
Purification: Remove the excess, unreacted payload-linker using an SEC column equilibrated with PBS.
-
Concentration: Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff.
Protocol 5: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Analysis:
-
HIC-UV: Analyze the purified ADC using a HIC column with a decreasing salt gradient. The different DAR species will elute at different retention times, and the average DAR can be calculated from the peak areas.
-
LC-MS (Native): Analyze the ADC using a native SEC-MS method to confirm the mass of the different DAR species and calculate the average DAR.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution and measure the absorbance at 570 nm.
-
Calculate the IC₅₀ values from the dose-response curves.
Signaling Pathways and Logical Relationships
Overall ADC Synthesis Workflow
Mechanism of Intracellular Drug Release
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the same precautions as other laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The this compound linker offers a sophisticated and versatile platform for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled and sequential conjugation process, leading to the production of homogeneous and well-defined ADCs. The inclusion of a PEG spacer enhances its physicochemical properties, while the acid-cleavable hydrazone bond provides a mechanism for targeted intracellular drug release. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their ADC development programs.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Copper-Free Click: An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, empowering researchers to forge covalent bonds within complex biological systems with high specificity and biocompatibility.[1] This powerful ligation technique, which circumvents the need for cytotoxic copper catalysts, has revolutionized fields ranging from chemical biology and drug development to materials science.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, resulting in a stable triazole linkage.[1] The reaction's impetus is the inherent ring strain of the cyclooctyne, which dramatically lowers the activation energy for the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.[1]
The bioorthogonal nature of SPAAC is a key advantage; both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules like proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs exclusively between the intended partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.
Core Principles and Reaction Mechanism
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable triazole ring. The driving force is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne, which significantly accelerates the reaction compared to linear alkynes.
Below is a diagram illustrating the general mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition.
Quantitative Analysis of SPAAC Kinetics
The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne, with more strained rings generally exhibiting faster rates. The choice of cyclooctyne is therefore a critical parameter in experimental design. Below is a summary of second-order rate constants for commonly used cyclooctynes with benzyl azide, a standard model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne | DBCO/ADIBO | 0.90 | |
| Bicyclononyne | BCN | 0.14 (endo), 0.11 (exo) | |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | |
| Biarylazacyclooctynone | BARAC | Not specified, but noted as highly reactive | |
| 4-Dibenzocyclooctynol | DIBO | 0.31 | |
| DIBO-ketone | - | 0.85 |
The structure of the azide also influences the reaction kinetics. While primary and secondary azides show similar reactivity with the sterically less demanding BCN, a significant drop in reaction rate is observed for tertiary azides with the bulkier DBCO (ADIBO). Furthermore, electron-withdrawing groups on the azide can increase the reaction rate with electron-rich cyclooctynes like BCN.
| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| 2-azidoethanol (primary) | BCN | 0.024 | |
| 2-azidopropanol (secondary) | BCN | 0.012 | |
| 2-azido-2-methylpropanol (tertiary) | BCN | 0.012 | |
| 2-azidoethanol (primary) | DBCO (ADIBO) | 0.90 | |
| 2-azidopropanol (secondary) | DBCO (ADIBO) | 0.25 | |
| 2-azido-2-methylpropanol (tertiary) | DBCO (ADIBO) | 4.7 x 10⁻⁶ | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 (in PBS, pH 7) | |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES, pH 7) |
Experimental Protocols
Detailed Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to a monoclonal antibody (mAb) via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule (e.g., a cytotoxic drug for ADC development).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (e.g., 10 mM stock in anhydrous DMSO)
-
Azide-functionalized molecule (e.g., 10 mM stock in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Antibody Preparation:
-
Ensure the mAb is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a spin desalting column.
-
-
Activation of Antibody with DBCO-NHS Ester:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching of Unreacted NHS Ester:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-Activated Antibody:
-
Remove the excess DBCO reagent and quenching agent using a spin desalting column or SEC.
-
-
SPAAC Reaction:
-
To the purified DBCO-activated antibody, add a 3- to 5-fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the specific reactants.
-
-
Purification of the Final Conjugate:
-
Purify the antibody conjugate using SEC to remove unreacted azide-functionalized molecules and any potential aggregates.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Synthesis of Dibenzocyclooctyne (DBCO) Derivatives
The synthesis of DBCO derivatives can be complex. A common route, as described by Popik et al. and van Delft, involves the following key transformations starting from dibenzosuberone:
-
Oxime Formation: Dibenzosuberone is converted to its oxime.
-
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of polyphosphoric acid to yield an amide.
-
Reduction: The amide is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
-
Bromination and Elimination: The amine is then subjected to bromination followed by base-promoted elimination to form the strained alkyne.
Due to the multi-step nature and the use of hazardous reagents, it is often more practical for non-synthetic chemistry labs to purchase commercially available DBCO derivatives.
Experimental and Logical Workflows
Below is a generalized experimental workflow for SPAAC-mediated bioconjugation, such as the development of an antibody-drug conjugate (ADC).
Applications in Drug Development
SPAAC has become an indispensable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs). This technology allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and potentially more effective therapeutics with improved safety profiles. Beyond ADCs, SPAAC is utilized for:
-
Targeted Drug Delivery: Attaching targeting ligands to drug-loaded nanoparticles or polymers.
-
Molecular Imaging: Labeling biomolecules with imaging agents (e.g., fluorophores, radiotracers) for in vivo tracking and diagnostic applications.
-
Proteomics and Glycomics: Identifying and characterizing specific classes of proteins and glycans.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Its bioorthogonality, mild reaction conditions, and catalyst-free nature make it exceptionally well-suited for applications in complex biological systems. A thorough understanding of the kinetics and careful selection of the cyclooctyne and azide reaction partners are paramount for the successful design and execution of experiments leveraging this remarkable chemistry. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the scope and impact of SPAAC are poised to expand even further.
References
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). We will delve into the core types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their evaluation.
Introduction to Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker connecting the antibody and the payload is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2][3] This controlled release mechanism is essential for maximizing on-target efficacy while minimizing off-target toxicity.[2]
The ideal cleavable linker should exhibit high stability in plasma to prevent premature drug release, but also be susceptible to rapid cleavage once the ADC has reached its target. There are three main categories of cleavable linkers, categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Types of Cleavable Linkers and Their Mechanisms of Action
Protease-Cleavable Linkers
Protease-cleavable linkers are designed to be substrates for proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.
-
Mechanism of Action: These linkers typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which is recognized and cleaved by lysosomal proteases like Cathepsin B. Upon cleavage of the peptide bond, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often employed to facilitate the efficient release of the unmodified payload.
-
Advantages: Protease-cleavable linkers generally exhibit good plasma stability due to the presence of protease inhibitors in the blood and the acidic pH optimum of many target proteases. They offer a highly specific release mechanism within the target cell.
-
Examples of ADCs: Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®) utilize a Val-Cit linker.
pH-Sensitive Linkers (Acid-Labile Linkers)
pH-sensitive linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of the blood (pH 7.4).
-
Mechanism of Action: These linkers contain acid-labile functional groups, most commonly hydrazones. The acidic environment within endosomes and lysosomes catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload.
-
Advantages: This strategy provides a straightforward mechanism for intracellular drug release.
-
Limitations: A significant drawback of early hydrazone-based linkers was their insufficient stability in plasma, leading to premature drug release and off-target toxicity. However, newer generations of acid-labile linkers, such as those based on silyl ethers, have shown improved plasma stability.
-
Examples of ADCs: Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®) employ acid-labile hydrazone linkers.
Glutathione-Sensitive Linkers (Disulfide Linkers)
Glutathione-sensitive linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space (approximately 5 µM).
-
Mechanism of Action: These linkers incorporate a disulfide bond that is stable in the oxidizing environment of the bloodstream. Upon internalization into the cell, the high intracellular concentration of glutathione and other reducing agents leads to the reduction and cleavage of the disulfide bond, releasing the thiol-containing payload.
-
Advantages: Disulfide linkers offer a robust mechanism for intracellular drug release and generally exhibit good plasma stability. The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond.
-
Examples of Payloads: Maytansinoid derivatives, such as DM1 and DM4, are commonly used with disulfide linkers.
Quantitative Data Presentation
The following tables summarize key quantitative data for different types of cleavable linkers, providing a basis for comparison.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| pH-Sensitive (Hydrazone) | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | |
| pH-Sensitive (Carbonate) | CL2A | Sacituzumab govitecan | Not Specified | 36 hours | |
| pH-Sensitive (Silyl Ether) | Silyl ether-MMAE | Not Specified | Human | > 7 days | |
| Protease-Cleavable (Dipeptide) | Val-Cit | Not Specified | Human and Mouse | Generally high, but specific values vary | |
| Protease-Cleavable (Dipeptide) | Phe-Lys | Not Specified | Human | High stability |
Table 2: In Vitro Cleavage Rates of Protease-Cleavable Linkers
| Dipeptide Linker | Enzyme | Relative Cleavage Rate/Half-life | Notes | Reference |
| Val-Cit | Cathepsin B | Baseline (t½ ≈ 240 min in one study) | Benchmark for efficient cleavage. | |
| Val-Ala | Cathepsin B | ~50% of Val-Cit rate | Also effectively cleaved, with lower hydrophobicity. | |
| Phe-Lys | Cathepsin B (isolated) | ~30-fold faster than Val-Cit | Rapidly cleaved by isolated enzyme. |
Table 3: Cytotoxicity of ADCs with Different Linkers (IC50 Values)
| ADC | Linker Type | Cell Line | IC50 (nM) | Reference |
| Amanitin-containing ADC | OHPAS (dual-cleavable) | Antigen-positive cell lines | Equivalent to or higher than Kadcyla | |
| MMAE-based ADCs (DAR=8) | Exo-cleavable | Cancer cells | Low-picomolar | |
| cBu-Cit-MMAE ADC | Protease-cleavable (cBu-Cit) | Tumor cells | Showed greater tumor inhibition in vitro compared to Val-Cit ADC | |
| ADCs with β-galactosidase-cleavable linker | Enzyme-cleavable | Xenograft mouse model | 57% and 58% reduction in tumor volumes at 1 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of cleavable linkers for ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the ADC sample in plasma at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Process the samples to separate the ADC from plasma proteins. This can be achieved through methods like immunoaffinity capture.
-
Quantify the amount of intact ADC or released payload using a validated analytical method.
-
For intact ADC: Use ELISA to measure the concentration of total antibody and conjugated antibody. The difference indicates the extent of drug deconjugation. Alternatively, LC-MS can be used to determine the average drug-to-antibody ratio (DAR) at each time point.
-
For released payload: Use LC-MS to quantify the concentration of the free payload in the plasma samples.
-
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.
Materials:
-
Peptide linker-fluorophore conjugate or ADC with a peptide linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., Dithiothreitol (DTT) in water)
-
Fluorescence microplate reader or HPLC system
-
96-well microplate
Procedure (Fluorometric Method):
-
Enzyme Activation: Activate Cathepsin B by incubating it with the Activation Solution (containing DTT) for 15-30 minutes at room temperature.
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution to the appropriate wells.
-
Initiate Reaction: Add the peptide linker-fluorophore conjugate to the wells containing the enzyme. Include control wells (enzyme only, substrate only, and inhibited enzyme).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence over time.
-
Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot.
Procedure (HPLC-Based Method for ADCs):
-
Enzyme Activation: As described above.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At designated time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., with a protease inhibitor or by adding acid).
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved payload, and other species.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic potential of an ADC on cancer cell lines and calculate the IC50 value.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Control articles (unconjugated antibody, free payload)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
References
An In-depth Technical Guide on Heterobifunctional Crosslinkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are advanced chemical reagents essential for the specific and controlled covalent bridging of two different biomolecules, such as proteins, nucleic acids, or glycans.[1] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[2][3] This unique feature allows for sequential, multi-step conjugation, which minimizes unwanted polymerization and self-conjugation, a significant limitation of homobifunctional systems.[1][3] This guide provides a comprehensive overview of the core principles, chemistries, applications, and experimental protocols for utilizing these powerful tools in protein modification.
Core Concepts of Heterobifunctional Crosslinking
The primary advantage of heterobifunctional crosslinkers is their ability to facilitate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with reactive groups that target different functional groups on the proteins to be linked. The most commonly targeted functional groups on proteins are primary amines (-NH2), found at the N-terminus and on lysine residues, and sulfhydryl groups (-SH) from cysteine residues.
General Workflow
The sequential nature of the reaction provides a high degree of control, leading to a more homogenous product with higher yields of the desired conjugate. The general workflow involves:
-
Activation of the First Protein: The first protein is reacted with the more labile group of the heterobifunctional crosslinker.
-
Removal of Excess Crosslinker: Unreacted crosslinker is removed to prevent unwanted side reactions in the next step, typically through dialysis or size-exclusion chromatography.
-
Conjugation to the Second Protein: The second protein, with a functional group reactive to the second moiety of the crosslinker, is added to the activated first protein to form the final conjugate.
Caption: Two-step protein conjugation workflow.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are categorized based on the specific reactive groups they contain. This diversity allows for the selection of an appropriate reagent for various conjugation needs.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is one of the most common classes of heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryl groups. The significant difference in the optimal pH for these reactions enables a highly controlled, two-step conjugation process.
-
NHS esters react with primary amines at a pH of 7.2-9.0 to form stable amide bonds.
-
Maleimides react with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether linkages.
| Crosslinker | Spacer Arm Length (Å) | Cleavable | Water Soluble | Membrane Permeable |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) | 9.9 | No | No | Yes |
| Sulfo-MBS | 9.9 | No | Yes | No |
| N-Succinimidyl(4-iodoacetyl)aminobenzoate (SIAB) | 10.6 | No | No | Yes |
| Sulfo-SIAB | 10.6 | No | Yes | No |
| N-γ-Maleimidobutyryloxysuccinimide ester (GMBS) | Not specified | No | No | Not specified |
| N-(ε-Maleimidocaproyloxy) succinimide ester (EMCS) | Not specified | No | No | Not specified |
| Sulfo-EMCS | Not specified | No | Yes | Not specified |
Data sourced from G-Biosciences and other suppliers.
Amine-Reactive and Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide, diazirine). The amine-reactive end allows for specific attachment to a protein, while the photoreactive end remains inert until activated by UV light. Upon activation, the photoreactive group forms a highly reactive intermediate that can non-selectively insert into nearby C-H or N-H bonds, providing temporal control over the crosslinking reaction.
| Crosslinker | Spacer Arm Length (Å) | Reactive Toward | Membrane Permeable | Water Soluble | Cleavable |
| N-5-Azido-2-nitrobenzyloxysuccinimide | 7.7 | Primary Amines | Yes | No | No |
| N-Hydroxysuccinimidyl-4-azidobenzoate (HSAB) | Not specified | Not specified | Not specified | Not specified | Not specified |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) | Not specified | Not specified | Not specified | Not specified | Not specified |
Data sourced from G-Biosciences.
Sulfhydryl-Reactive and Photoreactive Crosslinkers
Similar to the amine-reactive/photoreactive class, these reagents have a sulfhydryl-reactive group on one end and a photoreactive group on the other. They enable specific attachment to sulfhydryl-containing molecules, followed by light-activated, non-selective crosslinking to a nearby interacting partner. This is particularly useful for studying protein-protein interactions where a sulfhydryl group is naturally present or can be introduced.
| Crosslinker | Spacer Arm Length (Å) | Reactive Toward |
| N-[4-(p-Azidosalicylamido)butyl]-3'-(2'-pyridyldithio)propionamide (APDP) | 21.0 | Sulfhydryl and Amino |
Data sourced from G-Biosciences.
Applications in Research and Drug Development
Heterobifunctional crosslinkers are invaluable in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): These crosslinkers are crucial for linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein-Protein Interaction Studies: They are used to identify and map interactions between proteins in living cells.
-
Immobilization of Biomolecules: Proteins and other molecules can be attached to solid surfaces for use in biosensors, diagnostic assays, and affinity chromatography.
-
Bioconjugation for Imaging: Attaching fluorescent tags or other imaging agents to proteins allows for the visualization of biological processes.
Caption: Capturing a transient protein interaction.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Sulfhydryl-containing drug
-
Desalting column or dialysis equipment
Procedure:
-
Activate Antibody with SMCC:
-
Dissolve SMCC in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Remove Excess SMCC:
-
Purify the maleimide-activated antibody using a desalting column or dialysis.
-
-
Conjugate with Sulfhydryl-Containing Drug:
-
Immediately add a 1.5- to 5-fold molar excess of the drug to the purified activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional):
-
Add a small molecule with a sulfhydryl group (e.g., cysteine) to stop the reaction.
-
-
Purify the ADC:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis.
-
Protocol 2: In-Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker
This protocol provides a general workflow for identifying protein-protein interactions within living cells.
Materials:
-
Cultured cells
-
Membrane-permeable photoreactive crosslinker (e.g., diazirine-based NHS ester)
-
Lysis buffer
-
UV lamp (e.g., 365 nm)
-
Immunoprecipitation reagents
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Labeling:
-
Incubate cultured cells with the photoreactive crosslinker to allow for cell uptake and reaction of the NHS ester with intracellular proteins.
-
-
Photo-Crosslinking:
-
Expose the cells to UV light to activate the photoreactive group and induce crosslinking between interacting proteins.
-
-
Cell Lysis:
-
Lyse the cells to release the crosslinked protein complexes.
-
-
Immunoprecipitation:
-
Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex.
-
-
Analysis:
-
Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.
-
Conclusion
Heterobifunctional crosslinkers are versatile and powerful tools that have revolutionized protein conjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide array of applications, from basic research to the development of targeted therapeutics. A thorough understanding of the different crosslinker chemistries and the optimization of reaction conditions are crucial for the successful design and execution of protein modification experiments.
References
An In-depth Technical Guide to BCN-PEG4-HyNic Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker BCN-PEG4-HyNic, its core functionalities, and its applications in the targeted delivery of therapeutic agents. This document details the chemical properties, experimental considerations, and relevant biological pathways associated with the use of this linker in constructing advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional linker designed for the precise and stable conjugation of molecules. It incorporates three key chemical motifs:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the linker to azide-modified molecules under mild, aqueous conditions, making it ideal for use with sensitive biomolecules.[1][2][3]
-
Tetraethylene Glycol (PEG4): A hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate. The PEG4 moiety also reduces steric hindrance during conjugation and can help to minimize aggregation of the final product.[2]
-
6-hydrazinonicotinamide (HyNic): An aromatic hydrazine that reacts with aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly useful for conjugating the linker-payload complex to a targeting moiety, such as an antibody, that has been functionalized with an aldehyde group.[4]
The dual reactivity of this compound allows for a two-step conjugation strategy, providing greater control over the construction of complex bioconjugates.
Mechanism of Action in Targeted Drug Delivery
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic drugs to cancer cells. The general mechanism is as follows:
-
Conjugation: A cytotoxic drug modified with an azide group is first reacted with the BCN moiety of the this compound linker via a SPAAC reaction. In a subsequent step, the HyNic end of the linker-drug construct is conjugated to an aldehyde-functionalized monoclonal antibody (mAb) that targets a tumor-specific antigen.
-
Targeting and Internalization: The resulting ADC is administered and circulates in the bloodstream. The mAb component of the ADC specifically binds to its target antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Drug Release: Once inside the cell, the ADC is trafficked to acidic intracellular compartments, such as endosomes and lysosomes. The hydrazone bond formed between the HyNic linker and the antibody is designed to be stable at physiological pH (~7.4) but labile under the acidic conditions of these organelles. This pH-sensitive cleavage facilitates the release of the cytotoxic drug from the antibody.
-
Cell Killing: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.
This targeted approach aims to increase the therapeutic window of the cytotoxic drug by maximizing its concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicity.
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | ~3.8 | DAR0: <5%, DAR2: ~15%, DAR4: ~80% |
| Reversed-Phase Liquid Chromatography (RP-LC) | ~3.8 | Consistent with HIC |
| Mass Spectrometry (MS) | ~3.9 | Provides confirmation of species |
This is illustrative data and will vary depending on the specific antibody, drug, and conjugation conditions.
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data is crucial for assessing the potency and specificity of an ADC.
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |
| SK-BR-3 | High HER2 | 15 | 0.5 |
| BT-474 | High HER2 | 25 | 0.5 |
| MDA-MB-468 | Low HER2 | >1000 | 0.8 |
| MCF7 | Negative HER2 | >1000 | 0.7 |
This is illustrative data for a hypothetical HER2-targeting ADC and will vary based on the cell line, drug payload, and ADC construct.
Table 3: Representative In Vivo Tumor Growth Inhibition Data
This table illustrates the efficacy of an ADC in a mouse xenograft model of human cancer.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| ADC | 1 | 95 |
| ADC | 3 | 110 (tumor regression) |
| Non-targeting ADC | 3 | 20 |
This is illustrative data and the actual efficacy will depend on the tumor model, dosing schedule, and the specific ADC.
Table 4: Representative Pharmacokinetic Parameters
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (t1/2) (h) |
| Total Antibody | 120 | 15000 | 250 |
| ADC (DAR ≥ 1) | 115 | 14000 | 230 |
| Unconjugated Drug | <0.01 | Not quantifiable | - |
This is illustrative data and will vary based on the animal model, dose, and specific ADC characteristics.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of an antibody-drug conjugate using this compound. These protocols are intended as a guide and will require optimization for specific antibodies and drug payloads.
Protocol 1: Conjugation of Azide-Modified Drug to this compound via SPAAC
Objective: To conjugate an azide-functionalized cytotoxic drug to the BCN moiety of the this compound linker.
Materials:
-
Azide-modified cytotoxic drug
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system for purification and analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified drug (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
-
SPAAC Reaction:
-
Add the this compound solution to the azide-modified drug solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to track the formation of the desired product.
-
-
Purification:
-
Upon completion, purify the this compound-drug conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2: Site-Specific Introduction of an Aldehyde Handle onto an Antibody
Objective: To generate an antibody with a reactive aldehyde group for conjugation with the HyNic moiety of the linker-drug construct. This can be achieved through various methods, including the oxidation of glycans or the use of enzymatic approaches.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an appropriate buffer (e.g., PBS)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an appropriate reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Oxidation:
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate on ice for 10 minutes.
-
-
Purification:
-
Remove excess reagents by buffer exchanging the aldehyde-modified antibody into PBS, pH 7.4, using spin desalting columns.
-
Protocol 3: Conjugation of this compound-Drug to Aldehyde-Modified Antibody
Objective: To conjugate the this compound-drug construct to the aldehyde-modified antibody via hydrazone bond formation.
Materials:
-
Aldehyde-modified antibody (from Protocol 2)
-
This compound-drug conjugate (from Protocol 1)
-
Conjugation buffer (e.g., PBS, pH 6.0-7.4)
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the this compound-drug conjugate in a minimal amount of DMSO.
-
Add a 3- to 5-fold molar excess of the dissolved this compound-drug conjugate to the aldehyde-modified antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted linker-drug and any potential aggregates.
-
-
Characterization:
-
Characterize the final ADC to determine the DAR (using HIC or RP-LC), purity (by SEC), and confirm the molecular weight (by MS).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by ADCs.
Caption: EGFR signaling pathway and the intervention point for an EGFR-targeted ADC.
Caption: HER2 signaling pathway and the intervention point for a HER2-targeted ADC.
Experimental Workflow
Caption: General experimental workflow for the synthesis of an ADC using this compound.
Conclusion
The this compound linker offers a sophisticated and versatile tool for the development of targeted drug delivery systems. Its heterobifunctional nature allows for a controlled, two-step conjugation process, leveraging the power of bioorthogonal click chemistry and stable, pH-sensitive hydrazone linkage. While further studies reporting specific data on ADCs constructed with this exact linker are needed, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore its potential in creating next-generation targeted therapeutics. The ability to precisely engineer complex bioconjugates with enhanced solubility and defined drug-to-antibody ratios underscores the value of this compound in advancing the field of oncology and beyond.
References
An In-Depth Technical Guide to Bioconjugation with BCN-PEG4-HyNic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterobifunctional linker, BCN-PEG4-HyNic, and its application in advanced bioconjugation strategies. This compound is a versatile tool designed for the precise assembly of complex biomolecular conjugates, particularly in the development of antibody-drug conjugates (ADCs). Its structure incorporates two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), and a 6-hydrazinonicotinamide (HyNic) group for the formation of a pH-sensitive hydrazone bond with aldehydes or ketones. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, making this linker ideal for reactions in biological media.
Core Principles of this compound Chemistry
This compound enables the sequential or orthogonal conjugation of two different molecules. The BCN group reacts with an azide-functionalized molecule via copper-free click chemistry, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native cellular processes.
The HyNic moiety, a hydrazine derivative, condenses with a carbonyl group (aldehyde or ketone) to form a hydrazone bond. This ligation is particularly advantageous in drug delivery systems as the resulting hydrazone bond is stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within endosomes and lysosomes (pH 4.5-6.5). This pH-dependent lability allows for the controlled release of a conjugated payload inside the target cell.
Quantitative Data on this compound Reaction Chemistries
The efficiency and stability of the linkages formed by this compound are critical for the successful development of robust bioconjugates. The following tables summarize representative quantitative data for the two reaction chemistries employed by this linker. It is important to note that specific reaction rates and stability can vary depending on the reactants, buffer conditions, and temperature.
Table 1: Representative Reaction Kinetics of SPAAC and Hydrazone Ligation
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| SPAAC | BCN + Azide | ~0.3 - 1.0 | Aqueous buffer, room temperature |
| Hydrazone Ligation (uncatalyzed) | HyNic + Aromatic Aldehyde | ~10⁻³ - 10⁻² | pH 6.0, aqueous buffer |
| Hydrazone Ligation (aniline-catalyzed) | HyNic + Aromatic Aldehyde | ~1 - 10 | pH 6.0, aqueous buffer, 10-50 mM aniline |
Table 2: Stability of Hydrazone Linkage
| pH | Half-life (t½) | Conditions |
| 7.4 | > 100 hours | Human plasma, 37°C |
| 5.0 | 1 - 10 hours | Acetate buffer, 37°C |
Experimental Protocols
The following protocols provide a general framework for a dual conjugation strategy using this compound to link an azide-modified antibody to an aldehyde-bearing payload, such as a cytotoxic drug.
Part 1: Conjugation of Aldehyde-Payload to this compound
Objective: To form the Payload-HyNic-PEG4-BCN conjugate.
Materials:
-
Aldehyde-functionalized payload
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Aniline (catalyst)
-
Reaction Buffer: 50 mM MES, 150 mM NaCl, pH 6.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the aldehyde-functionalized payload (1 equivalent) and this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the Reaction Buffer to the mixture. The final concentration of the organic solvent should be kept below 20% (v/v).
-
Add aniline to a final concentration of 20-50 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the Payload-HyNic-PEG4-BCN conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions and confirm the identity and purity by LC-MS.
Part 2: Conjugation of Azide-Modified Antibody with Payload-HyNic-PEG4-BCN
Objective: To conjugate the product from Part 1 to an azide-modified antibody via SPAAC.
Materials:
-
Azide-functionalized antibody (e.g., Trastuzumab-azide) in PBS
-
Payload-HyNic-PEG4-BCN
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Dissolve the Payload-HyNic-PEG4-BCN (from Part 1) in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.
-
To the azide-functionalized antibody solution (typically 5-10 mg/mL in PBS), add a 3- to 5-fold molar excess of the Payload-HyNic-PEG4-BCN stock solution. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using a size-exclusion chromatography (SEC) system to remove any unreacted payload-linker and potential aggregates. The mobile phase should be PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Visualization of Workflows and Pathways
Dual Bioconjugation Workflow with this compound
Caption: Workflow for dual conjugation using this compound.
Application in ADC Targeting the HER2 Signaling Pathway
Antibody-drug conjugates constructed with this compound can be designed to target specific signaling pathways implicated in cancer. For example, an ADC using an anti-HER2 antibody (like Trastuzumab) would target cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the ADC is trafficked to the lysosome where the acidic environment cleaves the hydrazone bond, releasing the cytotoxic payload and inducing cell death.
Caption: ADC targeting the HER2 pathway leading to payload release.
An In-depth Technical Guide to BCN-PEG4-HyNic: Properties, Solubility, and Applications in Bioconjugation
This technical guide provides a comprehensive overview of the heterobifunctional linker, BCN-PEG4-HyNic, tailored for researchers, scientists, and drug development professionals. This document details its chemical properties, solubility characteristics, and provides insights into its application in advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates (ADCs).
Core Chemical Properties
This compound is a versatile molecule that incorporates a bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a 6-hydrazinonicotinamide (HyNic) moiety. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy. The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, while the HyNic group reacts specifically with aldehydes, such as those on molecules modified with a 4-formylbenzoyl (4FB) group.
There are slight variations in the reported molecular formula and weight for this compound, which may arise from different salt forms or protecting groups used during synthesis. The two commonly cited sets of properties are summarized below for clarity. Researchers should refer to the specifications provided by their specific supplier.
Table 1: Summary of this compound Chemical Properties
| Property | Value (Source A) | Value (Source B) |
| Molecular Formula | C₂₆H₃₇N₅O₅ | C₂₈H₄₁N₅O₆ |
| Molecular Weight | 499.6 g/mol | 543.66 g/mol |
| Purity | >96% | >95% |
| Physical State | Colorless oil or solid | Colorless oil |
| Storage Conditions | Store at -20°C for long-term stability. | Please store the product under the recommended conditions in the Certificate of Analysis. |
Solubility Profile
The hydrophilic PEG4 spacer in this compound enhances its solubility in aqueous buffers, which is advantageous for bioconjugation reactions involving sensitive biomolecules like proteins and antibodies.[1] However, for creating stock solutions, organic solvents are typically used.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble. Often used to prepare high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble. Another common solvent for preparing stock solutions. |
| Acetonitrile | Soluble. |
| Tetrahydrofuran (THF) | Soluble. |
| Dichloromethane (DCM) | Soluble. |
| Water | The PEG4 spacer improves aqueous solubility, but high concentrations may be difficult to achieve. It is recommended to first dissolve in a water-miscible organic solvent like DMSO and then dilute with the aqueous reaction buffer. |
Experimental Protocols & Methodologies
This compound enables a powerful dual-conjugation strategy. The following protocols outline the general steps for its use in a sequential bioconjugation workflow, for example, in the synthesis of an antibody-drug conjugate (ADC).
Protocol 1: Modification of a Biomolecule with a 4-Formylbenzoyl (4FB) Group
This protocol describes the introduction of an aromatic aldehyde onto a protein or antibody through the reaction of an NHS ester-functionalized 4FB linker with primary amines (e.g., lysine residues).
Materials:
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
S-4FB (succinimidyl 4-formylbenzoate) or a water-soluble variant
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0)
-
Desalting columns
Procedure:
-
Preparation of S-4FB Stock Solution: Immediately before use, dissolve S-4FB in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Modification Reaction:
-
Add a 10- to 20-fold molar excess of the S-4FB stock solution to the antibody/protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted S-4FB linker using a desalting column, exchanging the buffer to the Conjugation Buffer (pH 6.0).[2]
-
Protocol 2: Conjugation of an Azide-Modified Payload to this compound via SPAAC
This protocol details the "arming" of the this compound linker with a payload that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified payload (e.g., a cytotoxic drug)
-
This compound
-
Anhydrous DMSO or DMF
-
HPLC for purification
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload and a slight molar excess (1.1-1.5 equivalents) of this compound in anhydrous DMSO or DMF.
-
-
SPAAC Reaction:
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting Payload-Azide-BCN-PEG4-HyNic conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
Protocol 3: Final Conjugation of the Armed Linker to the 4FB-Modified Biomolecule
This final step involves the reaction between the HyNic moiety on the armed linker and the 4FB group on the modified biomolecule to form a stable bis-aryl hydrazone bond.
Materials:
-
4FB-modified antibody/protein (from Protocol 1) in Conjugation Buffer (pH 6.0)
-
Purified Payload-Azide-BCN-PEG4-HyNic (from Protocol 2)
-
Aniline catalyst (optional, TurboLINK™ Catalyst Buffer)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction:
-
To the 4FB-modified biomolecule, add a 3- to 5-fold molar excess of the Payload-Azide-BCN-PEG4-HyNic conjugate.
-
For large biomolecule conjugations, the addition of an aniline catalyst to a final concentration of 10 mM can significantly accelerate the reaction.[2][3]
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The formation of the conjugate can be monitored by the increase in absorbance at 354 nm.[2]
-
-
Purification of the Final Conjugate (ADC):
-
Purify the final conjugate using an SEC system to remove any unreacted payload-linker and potential aggregates.
-
The final product should be characterized for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Visualizing the Workflow and Chemistry
The following diagrams, generated using Graphviz, illustrate the key chemical reaction and the overall experimental workflow for creating an antibody-drug conjugate using this compound.
References
Methodological & Application
Application Notes and Protocols for BCN-PEG4-HyNic Conjugation to Azide-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation is rapidly advancing, demanding highly specific and efficient methods for linking biomolecules with therapeutic agents, imaging probes, or other functional moieties. The BCN-PEG4-HyNic linker is a versatile, heterobifunctional reagent designed to meet these demands. It incorporates two distinct reactive groups: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a 6-hydrazinonicotinamide (HyNic) group for reaction with aldehydes. This dual functionality allows for the sequential or orthogonal labeling of biomolecules, making it an invaluable tool in the development of complex constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional nanocarriers.[1]
The BCN moiety participates in a highly efficient and bioorthogonal "click chemistry" reaction with azide-functionalized molecules.[2] This copper-free cycloaddition is ideal for conjugations in complex biological media and with sensitive biomolecules, as it avoids the cytotoxicity associated with copper catalysts.[3][4] The reaction proceeds rapidly under mild, physiological conditions, forming a stable triazole linkage.[2]
The HyNic group, on the other hand, reacts specifically with aldehydes, typically a 4-formylbenzamide (4FB) moiety, to form a stable bis-aryl hydrazone bond. This reaction is also highly specific and can be catalyzed by aniline, leading to high conjugation efficiencies. The formation of the hydrazone bond can be monitored spectrophotometrically by measuring the absorbance at 354 nm.
The tetraethylene glycol (PEG4) spacer between the BCN and HyNic groups enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate. This application note provides detailed protocols for the use of this compound in both SPAAC and HyNic-aldehyde conjugations.
Data Presentation
| Parameter | BCN-Azide (SPAAC) Reaction | HyNic-Aldehyde Reaction | Reference |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Hydrazone Ligation | |
| Optimal pH | 7.2 - 7.5 | 6.0 | |
| Recommended Molar Excess (Linker:Target) | 5-10 fold (this compound to azide-molecule) | 20 equivalents (S-HyNic to protein for modification) | |
| Reaction Time | 2-4 hours at room temperature | 2 hours at room temperature | |
| Catalyst | None required | Aniline (optional, accelerates reaction) | |
| Reaction Monitoring | LC-MS, HPLC | UV-Vis Spectroscopy (Absorbance at 354 nm) | |
| Bond Stability | Stable triazole | Stable to 92°C and pH 2.0-10.0 |
Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Antibody with this compound via SPAAC
This protocol describes the conjugation of an antibody that has been pre-functionalized with an azide group to the BCN moiety of the this compound linker.
Materials:
-
Azide-modified antibody (in PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for antibody purification
-
Concentrating device (e.g., centrifugal filter)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction tube, add the azide-modified antibody solution (typically 1-5 mg/mL in PBS, pH 7.4).
-
Slowly add a 5- to 10-fold molar excess of the 10 mM this compound stock solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent denaturation of the antibody.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Following incubation, purify the antibody-BCN-PEG4-HyNic conjugate from excess, unreacted linker using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
-
Concentration and Storage:
-
Concentrate the purified conjugate using a suitable centrifugal filter device.
-
Determine the final concentration of the conjugate using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
The purified conjugate, now bearing a reactive HyNic group, can be stored at 4°C for immediate use in a subsequent reaction or at -20°C for longer-term storage.
-
Protocol 2: Conjugation of a HyNic-Functionalized Molecule to an Aldehyde-Modified Protein
This protocol describes the reaction between the HyNic group of a molecule (such as the antibody-BCN-PEG4-HyNic conjugate from Protocol 1) and a protein that has been modified to contain an aldehyde group (4-formylbenzamide, 4FB).
Materials:
-
HyNic-functionalized molecule (e.g., antibody-BCN-PEG4-HyNic conjugate)
-
4FB-modified protein
-
Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
TurboLINK™ Catalyst Buffer (10X Aniline) (optional)
-
Size-Exclusion Chromatography (SEC) column for protein purification
Procedure:
-
Buffer Exchange:
-
Ensure both the HyNic-functionalized molecule and the 4FB-modified protein are in the Conjugation Buffer (pH 6.0). If necessary, perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
In a reaction tube, mix the HyNic-functionalized molecule and the 4FB-modified protein at a desired molar ratio (a 1.5 to 2-fold molar excess of the smaller molecule is often a good starting point).
-
For accelerated conjugation, add the TurboLINK™ Catalyst Buffer to a final concentration of 1X (10 mM aniline).
-
Incubate the reaction for 2 hours at room temperature.
-
The progress of the reaction can be monitored by measuring the increase in absorbance at 354 nm, which is characteristic of the formed bis-aryl hydrazone bond.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate from unreacted components using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Mandatory Visualization
Caption: Experimental workflow for dual conjugation using this compound.
References
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Preparation using BCN-PEG4-HyNic
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, BCN-PEG4-HyNic. This linker facilitates a two-step sequential conjugation strategy, enabling precise and efficient coupling of a cytotoxic payload to a monoclonal antibody (mAb).
The this compound linker incorporates two key reactive moieties:
-
Bicyclo[6.1.0]nonyne (BCN): This strained alkyne enables copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for the highly selective and stable attachment of an azide-modified molecule.[1][2]
-
Hydrazinonicotinamide (HyNic): This aromatic hydrazine reacts with an aromatic aldehyde, such as 4-formylbenzoate (4FB), to form a stable bis-aryl hydrazone bond. This reaction is highly efficient and can be catalyzed by aniline.[3][4]
The polyethylene glycol (PEG4) spacer enhances the solubility and reduces the potential for aggregation of the resulting ADC.[2] This protocol will detail the modification of the antibody with a 4FB moiety and the separate preparation of an azide-modified payload, followed by the sequential conjugation using the this compound linker.
Experimental Principles and Workflow
The overall strategy involves three main stages:
-
Antibody Modification: Introduction of a 4-formylbenzamide (4FB) group onto the antibody, typically by reacting lysine residues with an NHS-ester of 4-formylbenzoic acid (S-4FB).
-
Payload-Linker Conjugation: The this compound linker is first reacted with an azide-modified cytotoxic payload via the SPAAC reaction.
-
Final ADC Assembly: The HyNic moiety of the payload-linker construct is then conjugated to the 4FB-modified antibody to form the final ADC.
This sequential approach ensures a controlled and specific conjugation process.
Caption: Overall workflow for ADC preparation using this compound.
Detailed Experimental Protocols
Protocol 1: Modification of Antibody with 4FB Linker
This protocol describes the introduction of 4-formylbenzamide (4FB) groups onto the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Succinimidyl-4-formylbenzoate (S-4FB)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Modification Buffer: Phosphate Buffered Saline (PBS), pH 8.0
-
Spin desalting columns (appropriate MWCO for the antibody)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Modification Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
S-4FB Stock Solution:
-
Prepare a 10 mM stock solution of S-4FB in anhydrous DMSO immediately before use.
-
-
Modification Reaction:
-
Add a 10- to 20-fold molar excess of the S-4FB stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of 4FB-Modified Antibody:
-
Remove excess, unreacted S-4FB using a spin desalting column equilibrated with PBS, pH 6.0, according to the manufacturer's instructions.
-
The 4FB-modified antibody is now ready for conjugation. The number of 4FB groups incorporated can be quantified colorimetrically.
-
Protocol 2: Conjugation of Azide-Payload to this compound
This protocol details the SPAAC reaction between the azide-modified payload and the this compound linker.
Materials:
-
Azide-modified cytotoxic payload
-
This compound linker
-
Anhydrous DMSO or other suitable organic solvent
-
Reaction Buffer: PBS, pH 7.4 (if payload is water-soluble)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the azide-modified payload and this compound. A 1.1 to 1.5-fold molar excess of the this compound linker is a good starting point.
-
If necessary, add a co-solvent like DMSO to ensure solubility, keeping the final organic solvent concentration as low as possible.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.
-
-
Purification (Optional but Recommended):
-
If necessary, purify the payload-linker conjugate by reverse-phase HPLC to remove any unreacted starting materials.
-
Caption: Chemical reactions involved in the ADC preparation.
Protocol 3: Final ADC Assembly and Purification
This protocol describes the final conjugation of the payload-linker construct to the 4FB-modified antibody.
Materials:
-
4FB-modified antibody (from Protocol 1) in PBS, pH 6.0
-
Payload-linker conjugate (from Protocol 2)
-
TurboLink™ Catalyst Buffer (100 mM Aniline in PBS, pH 6.0) or a freshly prepared 100 mM aniline solution.
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Conjugation Reaction:
-
To the 4FB-modified antibody, add a 2- to 5-fold molar excess of the payload-linker conjugate.
-
Add the aniline catalyst to a final concentration of 10 mM.
-
Incubate the reaction for 2-4 hours at room temperature.
-
The formation of the hydrazone bond can be monitored spectrophotometrically by measuring the absorbance at 354 nm (molar extinction coefficient of ~29,000 L/(mol·cm)).
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove unreacted payload-linker and any potential aggregates.
-
The mobile phase should be a formulation buffer suitable for the antibody (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization and Storage:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Store the final ADC in a suitable buffer at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained during the ADC preparation and characterization process.
| Parameter | Method | Typical Value/Range | Reference |
| Antibody Modification | |||
| 4FB per Antibody | Colorimetric Assay | 2 - 6 | |
| Payload-Linker Conjugation | |||
| SPAAC Reaction Yield | LC-MS | >90% | |
| Final ADC Assembly | |||
| HyNic-4FB Conjugation Efficiency | Spectrophotometry (A354nm), SDS-PAGE | >95% (with aniline catalyst) | |
| Final ADC Purity | SEC-HPLC | >98% (monomer) | - |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 2 - 4 | |
| Stability | |||
| Hydrazone Bond Stability (pH 7.4) | In vitro plasma stability assay | Half-life > 7 days | |
| Hydrazone Bond Stability (pH 5.0) | Buffer stability assay | Half-life < 24 hours | |
| Triazole Bond Stability | In vitro plasma stability assay | Highly stable |
Note: The specific values for DAR and stability are highly dependent on the specific antibody, payload, and the precise reaction conditions used. The values presented are representative for similar ADC constructs.
Concluding Remarks
The use of the this compound linker offers a robust and versatile method for the preparation of homogenous ADCs. The bioorthogonal nature of the SPAAC reaction and the high efficiency of the aniline-catalyzed hydrazone ligation provide a controlled and reproducible conjugation process. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for the development of safe and effective antibody-drug conjugates.
References
Application Notes and Protocols for Bioconjugation of Peptides with BCN-PEG4-HyNic
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutic and diagnostic agents. The BCN-PEG4-HyNic linker is a heterobifunctional reagent that offers a powerful and versatile platform for creating novel peptide conjugates. This linker incorporates two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a 6-hydrazinonicotinamide (HyNic) group for the formation of a stable bis-aryl hydrazone bond with an aromatic aldehyde (like 4-formylbenzamide, 4FB). The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides using the this compound linker.
Reaction Principle
The dual functionality of the this compound linker allows for a two-step sequential or a one-pot, two-step conjugation strategy.
-
HyNic-Aldehyde Ligation: The HyNic moiety reacts specifically and efficiently with an aromatic aldehyde, typically a 4-formylbenzamide (4FB) group, to form a stable, UV-traceable bis-aryl hydrazone bond. This reaction is catalyzed by acidic conditions, with an optimal pH of approximately 6.0 for most protein and peptide conjugations.[1][2]
-
BCN-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group reacts with an azide-functionalized molecule in a copper-free "click chemistry" reaction.[3] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological applications.[4][5]
The combination of these two chemoselective ligations allows for the precise and controlled assembly of complex biomolecular structures.
Applications
The versatility of the this compound linker lends itself to a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Peptides functionalized with this linker can be conjugated to azide-modified antibodies and aldehyde-modified cytotoxic drugs, creating targeted therapeutic agents.
-
Targeted Drug Delivery: Peptides with affinity for specific cell surface receptors can be linked to drug-loaded nanoparticles or other therapeutic payloads.
-
Molecular Imaging Agents: Peptides can be conjugated to imaging agents (e.g., fluorescent dyes, radiometal chelators) for in vivo imaging and diagnostic applications.
-
Peptide-Oligonucleotide Conjugates: This linker can be used to create conjugates for therapeutic and diagnostic applications in genomics and gene therapy.
-
PROTACs and Molecular Glues: The linker can be used to synthesize proteolysis-targeting chimeras (PROTACs) by linking a target-binding peptide to an E3 ligase-recruiting moiety.
Experimental Protocols
This section provides detailed protocols for a two-step conjugation strategy involving the this compound linker. The example workflow involves first conjugating a HyNic-containing peptide to an aldehyde-modified protein, followed by the conjugation of the BCN group to an azide-functionalized molecule.
Protocol 1: Modification of a Protein with 4-Formylbenzamide (4FB)
This protocol describes the introduction of aromatic aldehyde groups onto a protein surface for subsequent reaction with the HyNic moiety of the peptide-BCN-PEG4-HyNic conjugate.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
S-4FB (succinimidyl-4-formylbenzoate) linker
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Spin desalting columns (e.g., 7K MWCO)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Modification Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Determine the protein concentration using A280 or a protein assay (e.g., BCA).
-
-
S-4FB Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of S-4FB in anhydrous DMF or DMSO.
-
-
Protein Modification:
-
Add a 10-20 fold molar excess of the S-4FB stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to prevent protein denaturation.
-
Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.
-
-
Purification of 4FB-Modified Protein:
-
Remove the excess, unreacted S-4FB linker using a spin desalting column equilibrated with Conjugation Buffer (pH 6.0).
-
Measure the concentration of the recovered 4FB-modified protein. The modified protein can be used immediately or stored at 4°C for several weeks.
-
Protocol 2: Conjugation of a Peptide with this compound
This protocol assumes the peptide is synthesized with a free amine (e.g., N-terminus or lysine side chain) for reaction with an NHS-ester functionalized this compound.
Materials:
-
Peptide with a free primary amine
-
This compound-NHS ester
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
HPLC for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer.
-
-
This compound-NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the this compound-NHS ester stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the peptide-BCN-PEG4-HyNic conjugate by reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm successful conjugation.
-
Protocol 3: Two-Step Conjugation of a Peptide to a Protein and a Payload
This protocol outlines the sequential conjugation of a peptide (pre-functionalized with this compound as in Protocol 2) to a 4FB-modified protein and then to an azide-containing payload.
Materials:
-
4FB-modified protein (from Protocol 1) in Conjugation Buffer (pH 6.0)
-
Peptide-BCN-PEG4-HyNic conjugate (from Protocol 2)
-
Azide-functionalized payload (e.g., fluorescent dye, drug molecule)
-
TurboLINK™ Catalyst Buffer (10X Aniline Buffer) (optional, for enhancing HyNic-4FB reaction)
-
Spin desalting columns or size-exclusion chromatography (SEC) for purification
-
SDS-PAGE and Mass Spectrometry for characterization
Procedure:
Step 1: HyNic-4FB Conjugation
-
Reaction Setup:
-
In a microcentrifuge tube, mix the 4FB-modified protein with a 2-5 fold molar excess of the peptide-BCN-PEG4-HyNic conjugate.
-
(Optional) For large biomolecules, add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM to accelerate the reaction.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess unreacted peptide-linker conjugate using a spin desalting column or SEC, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Step 2: BCN-Azide (SPAAC) Conjugation
-
Reaction Setup:
-
To the purified protein-peptide-BCN conjugate, add a 3-5 fold molar excess of the azide-functionalized payload.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. Reaction times may require optimization.
-
-
Final Purification:
-
Purify the final ternary conjugate (protein-peptide-payload) using an appropriate method such as SEC to remove the excess payload.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to confirm the identity and purity of the final product.
-
Determine the drug-to-antibody ratio (DAR) or payload-to-protein ratio if applicable.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Peptide Bioconjugation with this compound
| Parameter | HyNic-4FB Ligation | BCN-Azide (SPAAC) Ligation |
| pH | 6.0 (Optimal range 4.5-6.0) | 7.2 - 7.4 |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C |
| Reaction Time | 2-4 hours (at RT) or overnight (at 4°C) | 4-12 hours |
| Molar Excess of Peptide-Linker | 2-5 fold excess over 4FB-protein | N/A |
| Molar Excess of Azide-Payload | N/A | 3-5 fold excess over BCN-conjugate |
| Catalyst | Aniline (optional, for large molecules) | None (Copper-free) |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Reaction Pair | Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| BCN + Azide | SPAAC | ~0.28 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO + Azide | SPAAC | ~0.34 - 2.0 | Generally faster than BCN. |
Visualization of Workflows and Concepts
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Reaction schemes for HyNic-4FB ligation and BCN-Azide SPAAC.
References
Application Notes and Protocols for Labeling Oligonucleotides with BCN-PEG4-HyNic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics and diagnostics represent a rapidly advancing frontier in medicine. The precise and stable labeling of these oligonucleotides is paramount for their application in areas such as antisense therapy, in situ hybridization, and the development of sophisticated drug delivery systems.[1][2] BCN-PEG4-HyNic is a heterobifunctional linker that offers a versatile platform for conjugating oligonucleotides to other molecules. This linker incorporates two distinct reactive functionalities: a bicyclo[6.1.0]nonyne (BCN) group and a hydrazinonicotinamide (HyNic) moiety, connected by a hydrophilic polyethylene glycol (PEG4) spacer.[3][4]
The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that allows for the efficient and bioorthogonal conjugation to azide-modified molecules without the need for a cytotoxic copper(I) catalyst.[1] The HyNic group, on the other hand, can react with aldehydes and ketones, such as 4-formylbenzoate (4FB), to form a stable hydrazone bond. This dual reactivity enables a modular approach to the synthesis of complex bioconjugates. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, which is beneficial for reactions in biological media.
These application notes provide detailed protocols for the labeling of oligonucleotides using this compound, focusing on the HyNic-4FB conjugation chemistry.
Core Chemistries
The labeling strategy described herein involves a two-step process:
-
Modification of the Oligonucleotide: An amine-modified oligonucleotide is first functionalized with a 4-formylbenzoate (4FB) group.
-
Conjugation with this compound: The 4FB-modified oligonucleotide is then reacted with the HyNic moiety of the this compound linker.
This results in an oligonucleotide labeled with a BCN-PEG4 linker, with the BCN group available for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-containing molecule of interest.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the labeling process. Actual results may vary depending on the specific oligonucleotide sequence, purity of starting materials, and reaction conditions.
| Parameter | Value | Notes |
| Oligonucleotide Modification | ||
| Starting Material | 20-mer amine-modified DNA | Representative length. |
| Molar Excess of S-4FB | 20-fold | To ensure efficient conversion of the amine-modified oligonucleotide to the 4FB-modified form. |
| Reaction Time | 1.5 - 2 hours | At room temperature. |
| Modification Efficiency | >90% | As determined by HPLC analysis. |
| Conjugation Reaction | ||
| Molar Excess of this compound | 3 to 5-fold | Relative to the 4FB-modified oligonucleotide. |
| Reaction Time | 2 - 4 hours | At room temperature. The reaction can be monitored spectrophotometrically. |
| Conjugation Efficiency | >95% | Conversion of the oligonucleotide to the conjugate can be very high. |
| Purification | ||
| Method | HPLC or diafiltration | To remove excess linker and other reagents. |
| Final Product | ||
| Purity | >95% | As determined by analytical RP-HPLC. |
| Identity Confirmation | ESI-MS | To confirm the expected molecular weight of the final conjugate. |
Experimental Protocols
Protocol 1: Preparation of 4FB-Modified Oligonucleotide
This protocol describes the modification of an amine-modified oligonucleotide with a 4-formylbenzoate (4FB) group using succinimidyl 4-formylbenzoate (S-4FB).
Materials:
-
Amine-modified oligonucleotide
-
Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Anhydrous Dimethylformamide (DMF)
-
S-4FB (succinimidyl 4-formylbenzoate)
-
Conjugation Buffer (100 mM phosphate, 150 mM NaCl, pH 6.0)
-
Desalting columns or diafiltration apparatus (5K MWCO)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Procedure:
-
Oligonucleotide Preparation:
-
Desalt and buffer exchange the amine-modified oligonucleotide into Modification Buffer.
-
Adjust the concentration of the oligonucleotide to between 0.2 and 0.5 OD/µL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of the amine-modified oligonucleotide.
-
Add a 1/2 volume of DMF to the oligonucleotide solution.
-
Add a 20-fold molar excess of S-4FB (dissolved in DMF) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1.5 to 2 hours with gentle mixing.
-
-
Purification:
-
Dilute the reaction mixture to 400 µL with Conjugation Buffer.
-
Purify the 4FB-modified oligonucleotide using a desalting column or by diafiltration to remove excess S-4FB and byproducts.
-
If using diafiltration, wash the oligonucleotide with Conjugation Buffer (3 x 400 µL).
-
-
Quantification:
-
Determine the concentration of the purified 4FB-modified oligonucleotide by measuring the absorbance at 260 nm.
-
Protocol 2: Conjugation of 4FB-Modified Oligonucleotide with this compound
This protocol details the reaction between the 4FB-modified oligonucleotide and this compound.
Materials:
-
Purified 4FB-modified oligonucleotide (from Protocol 1)
-
This compound
-
Conjugation Buffer (100 mM phosphate, 150 mM NaCl, pH 6.0)
-
10X TurboLINK Catalyst Buffer (aniline buffer) (optional, but recommended for efficient conjugation)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the 4FB-modified oligonucleotide (1 mole equivalent) in Conjugation Buffer.
-
Add a 3 to 5-fold molar excess of the this compound stock solution.
-
If using, add 1/10th volume of 10X TurboLINK Catalyst Buffer to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2 to 4 hours. The reaction progress can be monitored by the increase in absorbance at 354 nm, which is characteristic of the hydrazone bond formation.
-
-
Purification of the Labeled Oligonucleotide:
-
The recommended method for obtaining a highly pure labeled oligonucleotide is reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate) to separate the labeled oligonucleotide from the starting material and excess linker.
-
Monitor the elution profile at 260 nm to detect the oligonucleotide.
-
Collect the fractions corresponding to the labeled product peak.
-
-
Desalting and Lyophilization:
-
Pool the HPLC fractions containing the purified product.
-
Remove the organic solvent and salts, typically by ethanol precipitation or using a desalting column.
-
Lyophilize the purified product to obtain a stable powder.
-
Protocol 3: Quality Control of the Labeled Oligonucleotide
Procedure:
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. A single, sharp peak corresponding to the labeled oligonucleotide is indicative of high purity.
-
-
Identity Confirmation:
-
Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) to confirm the expected molecular weight of the this compound labeled oligonucleotide.
-
Visualizations
Caption: Experimental workflow for labeling oligonucleotides.
Caption: Antisense oligonucleotide mechanism of action.
Applications in Drug Development
Oligonucleotides labeled with this compound are valuable tools in various stages of drug discovery and development:
-
Targeted Delivery: The BCN handle allows for the conjugation of the oligonucleotide to targeting ligands (e.g., antibodies, peptides, or small molecules) that are modified with an azide group. This enables the targeted delivery of the oligonucleotide therapeutic to specific cells or tissues, potentially increasing efficacy and reducing off-target effects.
-
Antisense Oligonucleotides (ASOs): Labeled ASOs can be used to specifically modulate the expression of disease-causing genes. The conjugation of targeting moieties can enhance the delivery of ASOs to their site of action.
-
Small interfering RNAs (siRNAs): Similar to ASOs, siRNAs can be targeted to specific cells to induce RNA interference and silence gene expression. The this compound linker can be used to attach siRNAs to delivery vehicles.
-
Diagnostic Probes: Fluorescent dyes or other reporter molecules can be attached to the BCN group via SPAAC. These labeled oligonucleotides can then be used as probes in techniques like fluorescence in situ hybridization (FISH) for the detection and localization of specific nucleic acid sequences in cells and tissues.
-
Radionuclide-Drug Conjugates (RDCs): The HyNic moiety is known to be a good chelator for radioactive isotopes like technetium-99m, which can be used for in vivo imaging and radiotherapy.
The versatility of the this compound linker makes it a powerful tool for the development of next-generation oligonucleotide-based therapeutics and diagnostics.
References
Application Notes and Protocols for BCN-PEG4-HyNic Conjugation
Introduction
The BCN-PEG4-HyNic linker is a heterobifunctional reagent designed for advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs).[1][2][3] This linker features two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and a 6-hydrazinonicotinamide (HyNic) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1][4] The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.
The BCN group facilitates copper-free click chemistry through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules. This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native cellular processes. The HyNic group reacts with aldehyde-containing molecules, particularly those modified with a 4-formylbenzamide (4FB) group, to form a stable bis-aryl hydrazone bond. This dual reactivity allows for the precise and sequential assembly of complex biomolecular structures.
Chemical Principles
The utility of the this compound linker is rooted in two highly specific chemical reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The BCN moiety is a strained cyclooctyne that reacts selectively with an azide group to form a stable triazole linkage. This reaction does not require a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples or live cells. The reaction is efficient and can be performed under mild, physiological conditions.
-
Hydrazone Bond Formation : The HyNic hydrazine group reacts with an aromatic aldehyde (like 4FB) to form a Schiff base, specifically a bis-aryl hydrazone. This bond formation is acid-catalyzed, with optimal reaction rates occurring at a pH of around 4.7, though milder conditions (pH 6.0) are often used to maintain the integrity of biomolecules like proteins. The resulting hydrazone bond is notably stable, even under conditions of elevated temperature (up to 92°C) and a wide pH range (2.0-10.0). The reaction can be accelerated by the addition of an aniline catalyst.
Data Presentation
The following tables summarize the key quantitative parameters for the successful application of the this compound linker.
Table 1: Recommended Reaction Conditions for this compound Conjugations
| Parameter | BCN (SPAAC) Reaction with Azide | HyNic Reaction with 4-Formylbenzamide (4FB) |
| pH | 7.4 | 6.0 (recommended); 4.7 (optimal kinetics) |
| Buffer System | Phosphate-Buffered Saline (PBS) | Sodium Acetate or MES |
| Temperature | Room Temperature (20-25°C) or 37°C | Room Temperature (20-25°C) |
| Reaction Time | 2 - 24 hours | ~2 hours (with aniline catalyst) |
| Molar Excess | 5-20 fold excess of BCN linker to azide-molecule | 1-2 mole equivalents of second protein |
| Solvent | Aqueous buffer; final DMSO concentration <10% | Aqueous buffer |
| Catalyst | None (Copper-free) | Aniline (e.g., 10 mM TurboLINK™ Catalyst Buffer) |
Table 2: Spectroscopic Properties for Conjugate Characterization
| Feature | Wavelength (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Application |
| HyNic-4FB Conjugate Bond | 354 | 29,000 | Quantifying conjugation and monitoring purification |
| HyNic Quantification | 350 | 28,500 | Quantifying HyNic incorporation using 2-Sulfobenzaldehyde |
Experimental Protocols
The following protocols provide a generalized workflow for the sequential conjugation of two biomolecules (Molecule A and Molecule B) using the this compound linker.
Protocol 1: Preparation of Reactants
-
Azide Modification of Molecule A : Modify "Molecule A" (e.g., an antibody) with an azide group using an appropriate NHS-ester or other azide-functionalizing reagent according to established protocols. Purify the azide-modified molecule using a desalting column to remove excess reagents, exchanging it into PBS (pH 7.4).
-
Aldehyde Modification of Molecule B : Modify "Molecule B" (e.g., a small molecule drug or a protein) with a 4-formylbenzamide (4FB) group using S-4FB (succinimidyl 4-formylbenzoate) linker. Purify the 4FB-modified molecule and exchange it into a conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
Protocol 2: Conjugation of Azide-Molecule A with this compound
-
Reaction Setup :
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the azide-modified Molecule A (e.g., at 5 mg/mL in PBS, pH 7.4).
-
Slowly add a 5-10 molar excess of the this compound stock solution to the Molecule A solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent denaturation.
-
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature (20-25°C) with gentle mixing.
-
Purification :
-
Remove the unreacted this compound linker using size-exclusion chromatography (SEC) or a spin desalting column appropriate for the size of Molecule A.
-
The mobile phase should be a buffer suitable for the next step, such as a pH 6.0 conjugation buffer.
-
Concentrate the purified Molecule A-PEG4-HyNic conjugate using a centrifugal filter device.
-
Protocol 3: Final Conjugation of Molecule A-PEG4-HyNic with 4FB-Molecule B
-
Reaction Setup :
-
Combine the purified Molecule A-PEG4-HyNic with the 4FB-modified Molecule B in the pH 6.0 conjugation buffer. A 1-2 molar equivalent of 4FB-Molecule B is typically sufficient.
-
For large biomolecule conjugations, add an aniline-based catalyst buffer to a final concentration of 10 mM to accelerate the reaction.
-
-
Incubation : Incubate the reaction for approximately 2 hours at room temperature. The reaction progress can be monitored spectrophotometrically by measuring the absorbance at 354 nm, which corresponds to the formation of the hydrazone bond.
-
Final Purification and Characterization :
-
Purify the final conjugate (Molecule A-PEG4-Molecule B) using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove any unreacted components.
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation ratio.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the sequential bioconjugation using the this compound linker.
Caption: Sequential conjugation workflow using this compound.
References
Purification of BCN-PEG4-HyNic Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules using advanced linker technologies is a cornerstone of modern therapeutic and diagnostic development. The BCN-PEG4-HyNic linker represents a versatile heterobifunctional tool, incorporating a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a 6-hydrazinonicotinamide (HyNic) moiety for conjugation to aldehydes and ketones. The successful synthesis of this compound conjugates necessitates robust purification strategies to isolate the desired product from unreacted starting materials and potential side products. This document provides detailed application notes and protocols for the purification of these valuable conjugates.
Purification Strategies Overview
The purification of this compound conjugates, particularly when conjugated to large biomolecules such as antibodies, requires methods that can effectively separate molecules based on size, hydrophobicity, and charge. The most common and effective techniques include Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). The choice of method depends on the specific characteristics of the conjugate and the impurities to be removed.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical performance metrics for the purification of antibody-drug conjugates (ADCs) and other protein conjugates, which can be extrapolated to this compound conjugates.
| Purification Method | Principle | Typical Purity Achieved | Typical Recovery Yield | Key Applications |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size) | >95%[1][2] | >90% | Removal of small molecule reagents (e.g., unreacted linker), buffer exchange, and separation of aggregates.[1][3] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | >98%[4] | 80-95% | High-resolution separation of conjugate from unreacted protein and characterization of drug-to-antibody ratio (DAR) after reduction. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity under non-denaturing conditions | Variable (enables separation of different DAR species) | >60% | Separation of antibody-drug conjugate species with different drug-to-antibody ratios (DARs). |
Experimental Protocols
Protocol 1: Purification of a this compound Antibody Conjugate using Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of excess, unreacted this compound linker and other small molecule impurities from an antibody conjugation reaction.
Materials:
-
Crude conjugation reaction mixture
-
SEC column suitable for antibody purification (e.g., Superdex 200 Increase 10/300 GL or equivalent)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm syringe filters
-
Protein concentrators (e.g., centrifugal filter units with appropriate molecular weight cutoff)
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed PBS at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with PBS at a constant flow rate (e.g., 0.75 mL/min). Monitor the elution profile by UV absorbance at 280 nm. Collect fractions corresponding to the high molecular weight peak, which represents the antibody conjugate. The unreacted linker and other small molecules will elute later in a lower molecular weight peak.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the pooled fractions using a centrifugal filter device.
-
Purity Analysis: Assess the purity of the final product by analytical SEC and/or SDS-PAGE.
References
Application Notes and Protocols for Drug-Linker Synthesis with BCN-PEG4-HyNic
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics requires precise and efficient conjugation of a cytotoxic payload to a monoclonal antibody. The choice of linker is critical to the stability, efficacy, and safety of the final ADC. The BCN-PEG4-HyNic linker is a hetero-bifunctional reagent that offers a powerful solution for ADC synthesis. It incorporates three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly specific and bioorthogonal conjugation to an azide-modified molecule.
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity of the linker, which can improve the solubility and stability of the final ADC and reduce aggregation.[]
-
Hydrazinonicotinamide (HyNic): A reactive moiety that forms a stable hydrazone bond with an aldehyde, providing a versatile method for conjugating the linker to a second molecule.
This document provides detailed application notes and protocols for the synthesis of drug-linker conjugates using the this compound reagent, intended for the development of ADCs.
Principle of the Two-Step Conjugation Strategy
The use of the this compound linker allows for a flexible two-step conjugation strategy. This approach enables the separate preparation of a drug-linker intermediate and a modified antibody, which are then combined in a final step. This modularity can simplify the overall synthesis and purification process.
The general workflow is as follows:
-
Drug-Linker Synthesis: The this compound linker is first reacted with either an azide-modified drug or an aldehyde-containing drug.
-
Antibody Modification: The antibody is separately modified to introduce the complementary reactive group (either an aldehyde or an azide).
-
Final Conjugation: The drug-linker conjugate is then reacted with the modified antibody to form the final ADC.
Alternatively, the antibody can be modified with the this compound linker first, followed by conjugation to a modified drug. The choice of strategy depends on the specific drug and antibody being used.
Experimental Protocols
Protocol 1: Synthesis of a Drug-BCN-PEG4-HyNic Conjugate via SPAAC
This protocol describes the conjugation of an azide-modified drug to the BCN moiety of the this compound linker.
Materials:
-
Azide-modified drug
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified drug in a minimal amount of anhydrous DMF or DMSO.
-
Add 1.5 to 3.0 molar equivalents of this compound to the drug solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.
-
The reaction can be monitored by LC-MS to track the formation of the desired product.
-
-
Purification:
-
Upon completion, purify the Drug-BCN-PEG4-HyNic conjugate by RP-HPLC.
-
Collect and pool the fractions containing the pure product.
-
-
Lyophilization:
-
Lyophilize the pooled fractions to obtain the purified Drug-BCN-PEG4-HyNic conjugate as a solid.
-
Store the conjugate at -20°C or below until further use.
-
Protocol 2: Modification of an Antibody with an Aldehyde Group
This protocol describes the introduction of aldehyde groups onto an antibody for subsequent reaction with the HyNic moiety of the drug-linker conjugate. This can be achieved through the oxidation of carbohydrate residues in the Fc region of the antibody.
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS)
-
Sodium periodate (NaIO₄) solution
-
Glycerol
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Oxidation:
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 30-60 minutes.
-
-
Quenching:
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate on ice for 15 minutes.
-
-
Purification:
-
Remove excess periodate and glycerol by passing the reaction mixture through a desalting column (e.g., SEC) equilibrated with PBS, pH 6.0.
-
The resulting aldehyde-modified antibody is ready for conjugation.
-
Protocol 3: Final ADC Synthesis via HyNic-Aldehyde Ligation
This protocol describes the final conjugation of the Drug-BCN-PEG4-HyNic conjugate to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody (from Protocol 2)
-
Drug-BCN-PEG4-HyNic conjugate (from Protocol 1)
-
Aniline (as a catalyst, optional)
-
PBS, pH 6.0
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction:
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-16 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted drug-linker and any potential aggregates.[] The mobile phase should be a formulation buffer suitable for the final ADC (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of an ADC using a this compound linker. Please note that these values are illustrative and may vary depending on the specific antibody, drug, and reaction conditions.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Drug-Linker Synthesis (SPAAC) | ||
| Molar ratio of this compound to azide-drug | 1.5 - 3.0 equivalents | A slight excess of the linker ensures complete consumption of the drug. |
| Reaction Time | 4 - 12 hours | Monitor by LC-MS for completion. |
| Expected Yield | > 70% | Yield is dependent on the reactivity of the drug and purification efficiency. |
| Antibody Modification (Oxidation) | ||
| Sodium Periodate Concentration | 1 - 10 mM | Higher concentrations may lead to over-oxidation and antibody damage. |
| Reaction Time | 30 - 60 minutes | Shorter times are preferred to minimize potential side reactions. |
| Final ADC Conjugation (HyNic Ligation) | ||
| Molar ratio of Drug-Linker to Antibody | 5 - 20 equivalents | A higher excess drives the reaction to completion. |
| Reaction Time | 2 - 16 hours | Aniline catalysis can significantly reduce the required reaction time.[2] |
| Expected ADC Yield (post-purification) | 50 - 80% | Yield depends on conjugation efficiency and purification recovery. |
| Final ADC Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | 1.5 - 2.5 | Typically determined by HIC-HPLC or Mass Spectrometry. |
| Monomer Purity (by SEC) | > 95% | SEC is used to remove aggregates. |
| Free Drug Level | < 1% | Should be minimized to reduce off-target toxicity. |
Visualization
Logical Workflow for ADC Synthesis
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with BCN Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction used for covalently linking molecules in complex biological environments. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules. The reaction's efficiency is driven by the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides to form a stable triazole linkage.
BCN linkers have become a valuable tool in bioconjugation, drug delivery, imaging, and materials science. Their biocompatibility, high selectivity, and the ability to react under mild, physiological conditions make them particularly suitable for drug development, including the construction of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This document provides a detailed experimental workflow for performing SPAAC reactions using BCN linkers.
Key Features of SPAAC with BCN Reagents:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.
-
High Selectivity: Azides and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
Application Notes and Protocols for Creating Stable Hydrazone Bonds with HyNic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
HyNic (6-hydrazinonicotinamide) chemistry is a powerful bioconjugation technique used to create stable covalent bonds between biomolecules. This technology is centered on the reaction between a HyNic-modified molecule and a 4-formylbenzamide (4FB)-modified molecule, which forms a stable bis-aryl hydrazone bond.[1] This bond is notably stable under a wide range of temperatures and pH levels.[2][3] The reaction is highly specific, proceeds under mild, aqueous conditions, and does not require oxidants or reductants that could compromise the integrity of sensitive biomolecules like proteins.[2] These features make HyNic chemistry an invaluable tool in various fields, including the development of antibody-drug conjugates (ADCs), protein labeling, and the immobilization of biomolecules on surfaces.[1]
Principle of HyNic Chemistry
The core of HyNic chemistry is the chemoselective ligation between an aromatic hydrazine (HyNic) and an aromatic aldehyde (4FB). This reaction is acid-catalyzed, with optimal kinetics at a pH of approximately 4.7, though it is commonly performed at a milder pH of 6.0 to maintain the biological activity of proteins. The resulting bis-aryl hydrazone bond is exceptionally stable compared to hydrazones formed from aliphatic aldehydes and ketones. A key advantage of this technology is that the formation of the conjugate can be monitored in real-time by spectrophotometry, as the hydrazone bond has a characteristic UV absorbance at 354 nm.
Caption: Chemical reaction between a HyNic-modified and a 4FB-modified biomolecule.
Quantitative Data Summary
The stability and efficiency of HyNic chemistry are supported by quantitative data. The following tables summarize key parameters.
Table 1: Stability of the Bis-Aryl Hydrazone Bond
| Parameter | Value | Reference |
|---|---|---|
| pH Stability Range | 2.0–10.0 |
| Temperature Stability | Up to 92-95°C | |
Table 2: Spectrophotometric Properties of the Hydrazone Bond
| Parameter | Value | Reference |
|---|---|---|
| Absorbance Maximum (λmax) | 354 nm |
| Molar Extinction Coefficient (ε) | 29,000 L/(mol·cm) | |
Table 3: Reaction Kinetics
| Condition | Second-Order Rate Constant | Reference |
|---|---|---|
| Neutral pH (uncatalyzed) | ~0.01 M⁻¹s⁻¹ or below |
| Aniline Catalysis | 10¹–10³ M⁻¹s⁻¹ | |
Experimental Protocols
Detailed protocols for the modification of biomolecules and subsequent conjugation are provided below.
Protocol 1: Modification of a Protein with S-HyNic
This protocol describes the incorporation of HyNic moieties onto a protein using the amine-reactive linker S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone).
Materials:
-
Protein of interest
-
S-HyNic Linker
-
Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Buffer Exchange: Desalt and buffer exchange the protein into Modification Buffer. Ensure all amine-containing contaminants (e.g., Tris, glycine) are removed.
-
Protein Concentration: Adjust the protein concentration to 1.0–4.0 mg/mL in Modification Buffer.
-
S-HyNic Preparation: Immediately before use, prepare a 2-4 mg/100 µL stock solution of S-HyNic in anhydrous DMF or DMSO.
-
Modification Reaction: Add the required volume of the S-HyNic stock solution to the protein solution. The molar excess of S-HyNic will determine the degree of modification.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Remove excess S-HyNic and buffer exchange the HyNic-modified protein into Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column.
Protocol 2: Modification of a Protein with S-4FB
This protocol details the incorporation of 4FB groups onto a protein using the amine-reactive linker S-4FB (succinimidyl 4-formylbenzoate).
Materials:
-
Protein of interest
-
S-4FB Linker
-
Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Anhydrous DMF or DMSO
-
Desalting columns
Procedure:
-
Buffer Exchange: Desalt and buffer exchange the protein into Modification Buffer.
-
Protein Concentration: Adjust the protein concentration to 1.0–5.0 mg/mL in Modification Buffer.
-
S-4FB Preparation: Prepare a 2-4 mg/100 µL stock solution of S-4FB in anhydrous DMF or DMSO immediately before use.
-
Modification Reaction: Add the appropriate volume of the S-4FB stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Purify the 4FB-modified protein by removing excess S-4FB and buffer exchanging into Conjugation Buffer (pH 6.0) using a desalting column.
Protocol 3: Hydrazone Ligation (Conjugation)
This protocol describes the formation of the stable hydrazone bond by mixing the HyNic- and 4FB-modified biomolecules.
Materials:
-
HyNic-modified biomolecule in Conjugation Buffer (pH 6.0)
-
4FB-modified biomolecule in Conjugation Buffer (pH 6.0)
-
(Optional) TurboLINK™ Catalyst Buffer (Aniline solution)
-
Spectrophotometer
Procedure:
-
Mixing: Mix the HyNic-modified and 4FB-modified biomolecules in a microcentrifuge tube. A 2 to 5-fold molar excess of one component may be used to drive the reaction to completion.
-
Catalysis (Optional): To accelerate the reaction, add an aniline catalyst to a final concentration of 10-20 mM. This can increase the conjugation efficiency to over 95% within 2 hours.
-
Incubation: Incubate the reaction mixture at room temperature for 2–16 hours.
-
Monitoring: The progress of the conjugation can be monitored by measuring the absorbance at 354 nm.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove any unreacted biomolecules.
Experimental Workflow and Influencing Factors
The overall process of creating a bioconjugate using HyNic chemistry follows a structured workflow. The stability of the final hydrazone bond is influenced by several factors.
Caption: General experimental workflow for bioconjugation using HyNic chemistry.
Caption: Key factors that influence the stability of the hydrazone bond.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with BCN-PEG4-HyNic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BCN-PEG4-HyNic for the surface modification of nanoparticles. This heterobifunctional linker enables a versatile, two-step conjugation strategy, ideal for developing sophisticated drug delivery systems, targeted imaging agents, and other advanced nanomedicines. The protocols outlined below are based on established bioconjugation chemistries and provide a framework for the successful functionalization of your nanoparticle system.
Introduction to this compound
This compound is a powerful tool for nanoparticle surface engineering, incorporating three key functional domains:
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This "copper-free click chemistry" allows for the covalent attachment of azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetra-ethylene glycol spacer that enhances the water solubility of the linker and the resulting modified nanoparticles. The PEG spacer also helps to reduce non-specific protein binding and can improve the pharmacokinetic profile of the nanoparticles in vivo.
-
Hydrazinonicotinamide (HyNic): A hydrazine-functionalized moiety that reacts specifically with aldehydes to form a stable hydrazone bond. This reaction is particularly useful for conjugating nanoparticles to aldehyde-bearing molecules, such as oxidized antibodies or other biomolecules.
The orthogonal nature of the BCN and HyNic reactive groups allows for a sequential or one-pot, two-step conjugation strategy, providing precise control over the composition and functionality of the nanoparticle surface.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of nanoparticles at various stages of surface modification. Note that these values are illustrative and will vary depending on the specific nanoparticle type, size, and the nature of the conjugated molecules.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 95.35 ± 10.23[1] | < 0.2 | -18.1[1] |
| After this compound Conjugation | 110.12 ± 9.2[1] | < 0.2 | -25.1[1] |
| After Payload Conjugation (e.g., Antibody) | 120-150 | < 0.25 | Variable (depends on payload) |
Table 2: Conjugation Efficiency and Drug Loading
| Parameter | Method | Typical Values |
| This compound Surface Density | ||
| Quantification of surface amine/carboxyl groups before and after linker conjugation (e.g., colorimetric assays, XPS) | 50-100% of accessible surface groups[2] | |
| SPAAC Reaction Efficiency | ||
| Fluorometric or colorimetric analysis of azide-payload conjugation | >80% for small molecules, <50% for large polymers/proteins | |
| Hydrazone Ligation Efficiency | ||
| Spectrophotometric analysis of hydrazone bond formation | High, often quantitative with excess aldehyde | |
| Drug Loading Capacity (DLC) | ||
| (Weight of loaded drug / Weight of nanoparticles) x 100% | 1-10% (can be higher for porous nanoparticles) | |
| Drug Loading Efficiency (DLE) | ||
| (Weight of loaded drug / Initial weight of drug) x 100% | 11-80% |
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, temperature, and pH) is recommended for each specific nanoparticle system and payload.
Protocol 1: Activation of Nanoparticle Surface and Conjugation of this compound
This protocol assumes the use of nanoparticles with surface carboxyl groups. For nanoparticles with amine groups, the this compound can be conjugated using an NHS-ester activated form of the linker.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Centrifuge and appropriate centrifuge tubes
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxyl-functionalized nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or sulfo-NHS) to the nanoparticle suspension. A 5-10 fold molar excess of EDC and NHS over the estimated number of surface carboxyl groups is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles to pellet them. The required speed and time will depend on the nanoparticle size and density.
-
Carefully remove and discard the supernatant.
-
Resuspend the nanoparticle pellet in Reaction Buffer (pH 7.4).
-
-
Conjugation of this compound:
-
Immediately add a 10-50 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF if necessary, then diluted in Reaction Buffer) to the activated nanoparticle suspension.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated carboxyl groups. Incubate for 30 minutes.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles by resuspending the pellet in fresh Reaction Buffer and repeating the centrifugation step. Perform at least three wash cycles to remove unreacted this compound and byproducts.
-
-
Final Resuspension and Characterization:
-
Resuspend the final this compound modified nanoparticles in a suitable buffer for storage (e.g., PBS with a cryoprotectant for -20°C storage).
-
Characterize the modified nanoparticles for size, zeta potential, and surface functionalization.
-
Protocol 2: Conjugation of an Azide-Modified Payload via SPAAC
Materials:
-
This compound modified nanoparticles
-
Azide-modified payload (e.g., protein, peptide, small molecule drug)
-
Reaction Buffer: PBS, pH 7.4
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Reaction Setup:
-
Disperse the this compound modified nanoparticles in Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the azide-modified payload to the nanoparticle suspension. A 2-10 fold molar excess of the azide-payload over the estimated number of surface BCN groups is recommended.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 12-48 hours at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as fluorescence (if the payload is fluorescent) or by taking aliquots for analysis (e.g., SDS-PAGE for protein conjugation).
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh Reaction Buffer to remove the unreacted azide-payload. Size exclusion chromatography can also be used for purification.
-
-
Characterization:
-
Characterize the final payload-conjugated nanoparticles to confirm successful conjugation and to assess their final properties (size, zeta potential, payload quantification).
-
Protocol 3: Conjugation of an Aldehyde-Modified Payload via Hydrazone Ligation
Materials:
-
This compound modified nanoparticles
-
Aldehyde-modified payload (e.g., oxidized antibody, aldehyde-functionalized small molecule)
-
Reaction Buffer: Aniline-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0) is recommended to catalyze the reaction.
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Reaction Setup:
-
Disperse the this compound modified nanoparticles in the aniline-containing Reaction Buffer.
-
Add the aldehyde-modified payload to the nanoparticle suspension. A 5-20 fold molar excess of the aldehyde-payload is a good starting point.
-
-
Hydrazone Ligation:
-
Incubate the reaction for 2-6 hours at room temperature with gentle mixing. The formation of the hydrazone bond can often be monitored by UV-Vis spectroscopy due to a characteristic absorbance shift.
-
-
Purification:
-
Purify the nanoparticles by centrifugation and washing as described in the previous protocols to remove the unreacted aldehyde-payload and aniline catalyst.
-
-
Characterization:
-
Characterize the final conjugated nanoparticles to confirm the hydrazone bond formation and to determine the final properties of the construct.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of this compound functionalities.
References
Application Notes and Protocols for BCN-PEG4-HyNic in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, BCN-PEG4-HyNic, for advanced live-cell imaging applications. This linker enables a powerful two-step sequential labeling strategy by combining two bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the hydrazone ligation. This dual-labeling capability opens up new avenues for studying complex biological processes, such as protein-protein interactions, receptor trafficking, and the dynamics of cellular components in their native environment.
Introduction to this compound
This compound is a versatile chemical tool that possesses two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG4) spacer.
-
Bicyclononyne (BCN): A strained alkyne that reacts rapidly and specifically with azides via SPAAC. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in living systems without interfering with native biochemical processes and does not require a toxic copper catalyst.[1]
-
Hydrazinonicotinamide (HyNic): A hydrazine derivative that readily reacts with aldehydes and ketones to form a stable hydrazone bond. This ligation is also bioorthogonal and can be performed under physiological conditions. The reaction with aromatic aldehydes is particularly rapid.[2][3]
-
PEG4 Spacer: The four-unit polyethylene glycol linker enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding, thereby improving its biocompatibility for live-cell applications.[1]
This unique combination of reactive groups allows for the sequential and specific labeling of two different molecular targets within a living cell.
Principle of Two-Step Sequential Labeling
The use of this compound in live-cell imaging typically involves a two-step labeling workflow:
-
First Labeling Step (SPAAC): A biomolecule of interest is first tagged with an azide group, either through metabolic labeling or genetic code expansion. The BCN end of the this compound linker is then introduced to the cells, where it selectively reacts with the azide-modified biomolecule via SPAAC. This initial step attaches the HyNic moiety to the first target.
-
Second Labeling Step (Hydrazone Ligation): A second biomolecule or cellular component is tagged with an aldehyde or ketone. A fluorescent probe functionalized with a HyNic-reactive group (or the HyNic-tagged first biomolecule) is then introduced. The HyNic group reacts with the aldehyde or ketone on the second target, forming a stable fluorescently labeled complex.
This sequential approach enables dual-color imaging of two different cellular targets or the study of their interaction and colocalization in real-time.
Data Presentation: Quantitative Parameters for Live-Cell Labeling
The efficiency of the two-step labeling process depends on the kinetics of both the SPAAC and hydrazone ligation reactions. The following tables summarize key quantitative data to aid in the design of live-cell imaging experiments.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Key Features |
| SPAAC | BCN + Azide | ~0.1 - 0.2 M⁻¹s⁻¹ | Copper-free, bioorthogonal, good balance of reactivity and stability.[4] |
| Hydrazone Ligation | HyNic (Aromatic Hydrazine) + Aromatic Aldehyde | ~2 - 20 M⁻¹s⁻¹ | Bioorthogonal, rapid reaction at physiological pH, can be accelerated by neighboring acid/base groups. |
| Parameter | Typical Range | Considerations |
| Labeling Efficiency (per step) | >90% (in vitro) | Can be lower in live cells due to factors like probe accessibility and cellular efflux. |
| Overall Labeling Efficiency | Dependent on the efficiency of both steps. | Optimization of incubation times and probe concentrations is crucial. |
| Signal-to-Noise Ratio (SNR) | Variable | Highly dependent on the brightness of the fluorophore, labeling efficiency, background fluorescence, and imaging setup. |
| Probe Concentration | 1 - 50 µM | Should be optimized to maximize signal while minimizing potential cytotoxicity and non-specific binding. |
| Incubation Time | 30 min - 2 hours (per step) | Dependent on the reaction kinetics and the concentration of reactants. |
Mandatory Visualizations
Caption: Workflow of two-step labeling with this compound.
Caption: Signaling pathway for GPCR dimerization and internalization.
Experimental Protocols
Protocol 1: Dual-Color Imaging of Two Distinct Cellular Proteins
This protocol describes a method for sequentially labeling and imaging two different proteins that have been metabolically or genetically tagged with an azide and an aldehyde, respectively.
Materials:
-
Mammalian cells expressing an azide-tagged protein of interest and an aldehyde-tagged protein of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
Fluorescent probe with an aldehyde/ketone-reactive group (e.g., a fluorescent hydrazide or aminooxy-dye; stock solution in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Preparation:
-
Seed the cells in a glass-bottom imaging dish and culture overnight to allow for adherence and expression of the tagged proteins.
-
-
Step 1: SPAAC Labeling with this compound
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at a final concentration of 10-50 µM.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound containing medium to the cells.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Wash the cells three times with pre-warmed PBS to remove unreacted this compound.
-
-
Step 2: Hydrazone Ligation with a Fluorescent Probe
-
Prepare a working solution of the fluorescent hydrazide/aminooxy-dye in pre-warmed live-cell imaging medium at a final concentration of 5-25 µM.
-
Add the fluorescent probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any other fluorescent markers.
-
Acquire images at different time points to study the dynamics of the labeled proteins.
-
Protocol 2: Investigating Protein-Protein Interactions using FRET
This protocol outlines a method to study the interaction between two proteins using a two-step labeling approach to introduce a Förster Resonance Energy Transfer (FRET) pair.
Materials:
-
Cells co-expressing an azide-tagged protein and an aldehyde-tagged interacting partner.
-
This compound.
-
A FRET donor fluorophore with a HyNic-reactive group.
-
A FRET acceptor fluorophore with an azide-reactive group (e.g., an alkyne- or BCN-conjugated dye for a subsequent SPAAC reaction, or an azide-reactive dye for a different bioorthogonal reaction if the first protein is tagged differently). For this protocol, we will assume a two-step labeling of one protein, and a single-step labeling of the other.
-
PBS, pH 7.4.
-
Live-cell imaging medium.
-
A fluorescence microscope capable of FRET imaging (e.g., with sensitized emission or acceptor photobleaching capabilities).
Procedure:
-
Labeling the First Protein with the FRET Donor:
-
Follow steps 1 and 2 from Protocol 1 to label the aldehyde-tagged protein with the FRET donor fluorophore via hydrazone ligation.
-
-
Labeling the Second Protein with the FRET Acceptor:
-
After washing away the unreacted donor fluorophore, prepare a working solution of the azide-reactive FRET acceptor fluorophore in pre-warmed live-cell imaging medium.
-
Add the acceptor fluorophore solution to the cells.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
-
FRET Imaging:
-
Image the cells using the FRET imaging mode on the microscope.
-
Acquire images in the donor, acceptor, and FRET channels.
-
Calculate the FRET efficiency to determine the proximity of the two labeled proteins, indicative of their interaction.
-
Applications in Research and Drug Development
-
Studying Protein-Protein Interactions: The dual-labeling capability of this compound is ideal for investigating the dynamics of protein complexes in live cells, such as receptor dimerization or the association of signaling molecules.
-
Visualizing Protein Trafficking and Glycosylation: By labeling a protein and a specific organelle or glycosylation site, researchers can track the movement and post-translational modification of proteins in real-time.
-
High-Throughput Screening: In drug development, this technology can be used to screen for compounds that modulate protein-protein interactions or cellular processes by monitoring changes in FRET or colocalization of fluorescently labeled targets.
-
Development of Antibody-Drug Conjugates (ADCs): this compound is also utilized in the construction of ADCs, where the BCN group can be used to attach the linker to an azide-modified antibody, and the HyNic group can be used to conjugate a cytotoxic payload.
Conclusion
This compound is a powerful and versatile tool for live-cell imaging, enabling sophisticated dual-labeling experiments. By leveraging the bioorthogonality and favorable kinetics of SPAAC and hydrazone ligation, researchers can gain deeper insights into the complex and dynamic processes that govern cellular function. The protocols and data presented here provide a solid foundation for the successful implementation of this technology in a wide range of research and drug development applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing BCN-PEG4-HyNic reaction pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting the BCN-PEG4-HyNic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the HyNic-hydrazone ligation step?
A1: The recommended pH for the hydrazone bond formation between the HyNic moiety and an aldehyde is typically in the mildly acidic range, with optimal results often observed around pH 6.0. However, the reaction yield for HyNic-hydrazone formation has been shown to be independent of pH in the range of 0.5 to 5.5.[1] For applications requiring physiological conditions, the reaction can be performed at neutral pH (7.0-7.4), though the rate is slower. The use of a catalyst, such as aniline, can significantly increase the reaction rate at neutral pH.[2][3][4][5]
Q2: What is the recommended temperature for the this compound reaction?
A2: The this compound reaction involves two distinct steps that can be performed at different temperatures. The initial strain-promoted alkyne-azide cycloaddition (SPAAC) involving the BCN group is typically carried out at room temperature (20-25°C) or 37°C for 2 to 24 hours. For the subsequent HyNic-hydrazone ligation, optimal yields have been reported at 70°C with a 10-minute incubation time. However, for temperature-sensitive biomolecules, the reaction can be performed at room temperature, especially when using a catalyst like aniline to accelerate the reaction.
Q3: How stable is the resulting hydrazone bond?
A3: The stability of the bis-aryl hydrazone bond is pH-dependent. It is generally stable at neutral pH (around 7.4) and can withstand temperatures up to 92°C. However, the bond is susceptible to hydrolysis under acidic conditions. For instance, at pH 4.0, slow decomposition of the hydrazone bond can be observed over several hours. This pH-dependent stability is a key feature for applications like antibody-drug conjugates (ADCs), where payload release is desired in the acidic environment of endosomes and lysosomes.
Q4: Can I perform the SPAAC and HyNic-hydrazone reactions simultaneously?
A4: It is generally recommended to perform the two reactions sequentially. The optimal conditions for each reaction, particularly pH, can differ. For example, the SPAAC reaction is often performed at a slightly basic pH (7.2-7.4), while the HyNic-hydrazone ligation is more efficient at a mildly acidic pH (around 6.0). Performing them sequentially allows for optimization of each step, leading to higher overall yields.
Q5: What are common causes of low conjugation efficiency?
A5: Low conjugation efficiency can stem from several factors, including suboptimal pH or temperature, degradation of the linker or reactants, steric hindrance, or the presence of interfering substances in the reaction buffer. For detailed troubleshooting, refer to the guides below.
Troubleshooting Guides
Low Yield in HyNic-Hydrazone Ligation
| Possible Cause | Recommendation |
| Suboptimal pH | Ensure the reaction buffer is at the optimal pH range of 4.5-6.0. If the reaction must be performed at neutral pH, consider adding a catalyst like aniline to increase the reaction rate. |
| Low Temperature | For robust biomolecules, increasing the temperature to 70°C for a short duration (e.g., 10 minutes) can significantly improve yields. For sensitive molecules, a longer incubation at room temperature with a catalyst is a viable alternative. |
| Hydrolysis of HyNic linker | Prepare solutions of the HyNic-modified biomolecule fresh and avoid prolonged storage, especially in acidic conditions. |
| Steric Hindrance | If conjugating large molecules, steric hindrance can be a factor. Consider using a BCN-PEGn-HyNic linker with a longer PEG spacer to increase the distance between the two biomolecules. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris) can react with the NHS ester if it is used to introduce the HyNic or aldehyde functionality. Ensure to use amine-free buffers like PBS for the modification step. |
Instability of the BCN Moiety
| Possible Cause | Recommendation |
| Reaction with Thiols | The BCN group can exhibit instability in the presence of thiol-containing molecules like glutathione (GSH). If your experimental system contains high concentrations of thiols, consider this potential side reaction. |
| Presence of Reducing Agents | Strong reducing agents like TCEP can lead to the instability of the BCN group. Avoid using such agents during or after the BCN conjugation step. |
| pH-related Instability | Some instability of the BCN moiety has been reported at pH 7.2. While the reaction is generally successful at this pH, for long-term stability studies, it is a factor to consider. |
Data Summary
pH Optimization for HyNic-Hydrazone Ligation
| pH | Reaction Yield | Notes |
| 0.5 - 5.5 | Independent of pH | Yields are consistent across this acidic range. |
| 6.0 | Optimal | Generally recommended for efficient hydrazone bond formation. |
| 7.0 - 7.4 | Slower Reaction Rate | Aniline catalysis is recommended to improve efficiency at neutral pH. |
Temperature Optimization for HyNic-Hydrazone Ligation
| Temperature | Incubation Time | Yield | Notes |
| Room Temp (20-25°C) | 2-4 hours | Moderate | Can be improved with aniline catalysis. |
| 37°C | 1-2 hours | Good | A common temperature for reactions involving biomolecules. |
| 70°C | 10 minutes | 85% | Optimal for rapid and high-yield conjugation with stable molecules. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Small Molecule Conjugation using this compound
This protocol describes the sequential conjugation of an azide-modified small molecule and an aldehyde-containing payload to an antibody.
Step 1: SPAAC Reaction (BCN to Azide)
-
Antibody Preparation: Prepare the antibody in an amine-free buffer such as PBS, pH 7.2-7.4.
-
This compound Addition: Add a 5-10 molar excess of this compound (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 2-4 hours at 37°C with gentle mixing.
-
Purification: Remove excess this compound linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., acetate buffer, pH 6.0).
Step 2: HyNic-Hydrazone Ligation (HyNic to Aldehyde)
-
Payload Preparation: Dissolve the aldehyde-containing payload in a compatible buffer.
-
Conjugation: Add a 5-20 molar excess of the aldehyde-payload to the purified HyNic-activated antibody from Step 1.
-
pH Adjustment (Optional): If not already in the optimal buffer, adjust the pH of the reaction mixture to 6.0.
-
Aniline Catalysis (Optional): For reactions at neutral pH, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or for 10 minutes at 70°C if the biomolecules are stable at this temperature.
-
Final Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.
Protocol 2: Stability Assay of the Hydrazone Bond
This protocol outlines a method to assess the stability of the formed hydrazone bond at different pH values.
-
Buffer Preparation: Prepare a set of buffers at various pH values (e.g., pH 4.0, 5.5, and 7.4) to mimic different biological environments.
-
Sample Preparation: Dilute the purified conjugate into each of the prepared buffers to a final concentration suitable for analysis (e.g., by HPLC or spectrophotometry).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots to quantify the amount of intact conjugate remaining. This can be done by observing the decrease in the conjugate peak or the appearance of a cleavage product peak using a suitable analytical method like RP-HPLC.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile at each pH.
Visualizations
Caption: Sequential workflow for this compound conjugation.
References
- 1. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of BCN-PEG4-HyNic Conjugates
Welcome to the technical support center for BCN-PEG4-HyNic conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of these conjugates in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound linkers in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound conjugates?
A1: The stability of this compound conjugates is primarily influenced by two key components: the BCN (bicyclo[6.1.0]nonyne) group and the hydrazone bond formed by the HyNic (hydrazinonicotinamide) moiety. The BCN group is susceptible to degradation in the presence of thiols and reducing agents, while the hydrazone bond is designed to be cleavable under acidic conditions. The PEG4 linker enhances the hydrophilicity and solubility of the conjugate, which can help mitigate aggregation.[1]
Q2: At what pH is the hydrazone bond in the this compound linker stable?
A2: The hydrazone bond is generally stable at a neutral pH of approximately 7.4, which is characteristic of physiological conditions in the bloodstream.[2] It undergoes hydrolysis and cleavage as the pH becomes more acidic, such as in the endosomal (pH 5.0-6.0) and lysosomal (pH ~4.8) compartments of cells.[3] This pH-dependent stability is a critical feature for the controlled release of conjugated molecules inside target cells.
Q3: What can cause premature cleavage of the hydrazone bond at neutral pH?
A3: While generally stable at neutral pH, some factors can contribute to premature cleavage. The chemical structure of the aldehyde or ketone conjugated to the HyNic linker plays a significant role; hydrazones formed with aliphatic aldehydes are typically less stable than those formed with aromatic aldehydes.[3] Additionally, certain components within plasma can catalyze the hydrolysis of the hydrazone bond, leading to a shorter half-life in biological matrices compared to buffer solutions.
Q4: How should I store my this compound conjugates to ensure maximum stability?
A4: For long-term storage, it is recommended to store this compound conjugates at -20°C or below, protected from light. To avoid repeated freeze-thaw cycles that can degrade the conjugate, it is best to aliquot the sample into smaller, single-use volumes. When preparing stock solutions, use high-quality, anhydrous solvents such as DMSO or DMF to prevent hydrolysis of the reactive moieties.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and application of this compound conjugates.
Issue 1: Low Conjugation Yield
Possible Causes:
-
Reagent Instability: The BCN moiety may have degraded due to improper storage or exposure to incompatible reagents.
-
Hydrolysis of HyNic linker: The HyNic linker can be susceptible to hydrolysis if not handled in anhydrous conditions before conjugation.
-
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation reaction.
-
Steric Hindrance: The conjugation site on your biomolecule may be sterically hindered, preventing efficient reaction with the linker. The PEG4 spacer is designed to help with this, but significant hindrance can still be an issue.[1]
Solutions:
-
Use Fresh Reagents: Prepare fresh solutions of the this compound linker immediately before use.
-
Control Reaction pH: Maintain the recommended pH for your specific conjugation reaction. For HyNic chemistry, a slightly acidic pH (around 6.0) is often optimal for hydrazone bond formation.
-
Optimize Molar Ratios: Experiment with different molar ratios of the linker to your biomolecule to find the optimal balance for efficient conjugation without causing excessive modification.
-
Increase Reaction Time/Temperature: If initial yields are low, consider increasing the incubation time or temperature, while monitoring for any potential degradation of your biomolecule.
Issue 2: Conjugate Aggregation
Possible Causes:
-
Hydrophobicity: If the molecule conjugated to the linker is hydrophobic, it can increase the overall hydrophobicity of the conjugate, leading to aggregation.
-
High Drug-to-Antibody Ratio (DAR): In the case of antibody-drug conjugates (ADCs), a high number of conjugated molecules per antibody can increase the likelihood of aggregation.
-
Improper Buffer Conditions: The buffer composition, pH, or ionic strength may not be suitable for maintaining the solubility of the conjugate.
Solutions:
-
Leverage the PEG4 Linker: The inherent hydrophilicity of the PEG4 linker helps to counteract the hydrophobicity of conjugated molecules and reduce aggregation.
-
Optimize DAR: If applicable, aim for a lower, more controlled DAR to minimize aggregation.
-
Formulation Screening: Screen different buffer systems and excipients to find conditions that enhance the solubility and stability of the conjugate.
-
Purification: Use size-exclusion chromatography (SEC) to remove aggregates from the final product.
Issue 3: Instability of the Final Conjugate
Possible Causes:
-
BCN Moiety Degradation: Exposure of the final conjugate to thiols (e.g., dithiothreitol, DTT) or reducing agents (e.g., TCEP) can cleave the BCN group.
-
Premature Hydrazone Cleavage: As discussed in the FAQs, the structure of the conjugated aldehyde/ketone and the presence of certain enzymes in plasma can lead to instability at neutral pH.
-
Acidic Microenvironment: Unintended exposure to acidic conditions during purification or storage can cause premature cleavage of the hydrazone bond.
Solutions:
-
Avoid Incompatible Reagents: Ensure that all buffers and solutions used with the final conjugate are free of thiols and reducing agents unless cleavage of the BCN group is intended.
-
Structural Optimization: If premature hydrazone cleavage is an issue, consider using an aromatic aldehyde for conjugation to increase the stability of the hydrazone bond.
-
Maintain Neutral pH: During storage and handling, maintain a pH of 7.4 to ensure the stability of the hydrazone linker.
-
Perform Stability Studies: Conduct stability studies in relevant biological media (e.g., plasma) to understand the stability profile of your specific conjugate.
Quantitative Data on Hydrazone Bond Stability
The stability of the hydrazone bond is critically dependent on the pH of the environment and the structure of the aldehyde used in the conjugation. The following table summarizes representative half-life data for PEGylated hydrazone linkers under different pH conditions.
| Linker Type | pH 7.4 Half-life | pH 5.5 Half-life | Reference |
| PEG-Hydrazone (Aliphatic Aldehyde) | 20 - 150 minutes | < 2 minutes | |
| PEG-Hydrazone (Aromatic Aldehyde) | > 72 hours | > 48 hours | |
| Acylhydrazone (in ADC) | > 2 hours | ~2.4 minutes |
Note: This data is illustrative and the exact stability of a this compound conjugate should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Hydrazone Bond Stability Assay
This protocol outlines a general method to assess the stability of the hydrazone bond in a this compound conjugate at different pH values using RP-HPLC.
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.0
-
Anhydrous DMSO or other suitable organic solvent
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate in anhydrous DMSO at a concentration of 1-5 mg/mL.
-
Incubation: Dilute the stock solution into the pH 7.4 and pH 5.0 buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the cleaved components.
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point. Plot the percentage of intact conjugate versus time to determine the half-life (t₁/₂) at each pH.
Protocol 2: Purification of a this compound Antibody-Drug Conjugate (ADC)
This protocol provides a general workflow for the purification of an ADC prepared using a this compound linker, focusing on the removal of unconjugated linker and drug, as well as aggregates.
Materials:
-
Crude ADC conjugation mixture
-
Size-Exclusion Chromatography (SEC) system and column
-
Hydrophobic Interaction Chromatography (HIC) system and column (optional, for DAR separation)
-
Appropriate chromatography buffers
Procedure:
-
Aggregate Removal (SEC):
-
Equilibrate a size-exclusion chromatography column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, separating it from high molecular weight aggregates.
-
-
Removal of Unconjugated Drug/Linker (Dialysis or Tangential Flow Filtration):
-
Pool the monomeric ADC fractions from SEC.
-
Perform dialysis or tangential flow filtration against a suitable buffer to remove excess, unconjugated drug and linker molecules.
-
-
Separation of Different DAR Species (HIC - Optional):
-
If a more homogeneous DAR population is required, hydrophobic interaction chromatography can be used.
-
Equilibrate a HIC column with a high-salt buffer.
-
Load the purified ADC and elute with a decreasing salt gradient. Different DAR species will elute at different salt concentrations.
-
-
Final Buffer Exchange and Concentration:
-
Pool the fractions containing the desired ADC species.
-
Perform a final buffer exchange into the desired formulation buffer and concentrate the ADC to the target concentration.
-
-
Characterization:
-
Analyze the final purified ADC by SEC to confirm the absence of aggregates, and by HIC or mass spectrometry to determine the final DAR.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
dealing with solubility issues of BCN-PEG4-HyNic
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to BCN-PEG4-HyNic.
Troubleshooting Guide
Issue: this compound is difficult to dissolve or precipitates out of solution.
This is a common challenge when working with heterobifunctional linkers that possess both hydrophobic (BCN) and hydrophilic (PEG4, HyNic) moieties. The following steps provide a systematic approach to addressing solubility issues.
Step 1: Initial Dissolution in an Anhydrous Organic Solvent
Due to its bicyclo[6.1.0]nonyne (BCN) group, this compound exhibits better solubility in organic solvents than in aqueous buffers.
-
Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the preferred solvents for creating a stock solution.[1] Other compatible organic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) in the chosen anhydrous organic solvent.
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Step 2: Dilution into Aqueous Buffer
When preparing a working solution for bioconjugation, the concentrated organic stock solution must be carefully diluted into the desired aqueous buffer.
-
Critical Consideration: The final concentration of the organic solvent in the aqueous reaction mixture should be kept to a minimum, typically below 20%, and ideally less than 10%, to avoid denaturation or precipitation of biomolecules such as antibodies.[2][3]
-
Troubleshooting Techniques:
-
Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer slowly and dropwise while gently vortexing the buffer. This rapid dispersion helps prevent localized high concentrations of the linker, which can lead to precipitation.
-
Co-solvents: If solubility issues persist, consider the use of a co-solvent system. However, compatibility with the biomolecule of interest must be verified.
-
pH Adjustment: The solubility of molecules can be pH-dependent. While the HyNic-aldehyde reaction is more efficient at a slightly acidic pH (around 6.0), ensure the chosen pH does not negatively impact the solubility of this compound or the stability of your biomolecule.[4][5]
-
Step 3: Addressing Persistent Precipitation
If precipitation occurs in the final aqueous solution, consider the following:
-
Lower the Final Concentration: The working concentration of this compound may be above its solubility limit in the chosen buffer system. Attempt the reaction at a lower concentration.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound. However, this should be done with caution, as excessive heat can degrade the linker and the biomolecule.
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution.
Solubility Summary Table
| Solvent/Buffer System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct dissolution is not recommended. Dilute from an organic stock. The PEG4 spacer is designed to improve aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound directly in my aqueous experimental buffer?
A1: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the BCN group. It is best practice to first create a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute this into your aqueous buffer.
Q2: My this compound precipitated when I added it to my protein solution. What should I do?
A2: This is likely due to the final concentration of the organic solvent being too high, or the local concentration of the linker exceeding its solubility limit upon addition. Try adding the DMSO stock solution more slowly while vortexing the protein solution. Also, ensure the final DMSO concentration is as low as possible (ideally <10%). You may also need to lower the final working concentration of the linker.
Q3: What is the optimal pH for reactions involving the HyNic group of this compound?
A3: The reaction between a HyNic (hydrazinonicotinamide) group and an aldehyde to form a stable hydrazone bond is acid-catalyzed. While the reaction kinetics are optimal around pH 4.7, a pH of 6.0 is commonly used for bioconjugation to maintain the stability and activity of proteins. Aniline can be used as a catalyst to improve reaction efficiency at this milder pH.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, store the stock solution in an anhydrous organic solvent at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Q5: Does the PEG4 linker guarantee solubility in aqueous solutions?
A5: The polyethylene glycol (PEG) spacer significantly enhances the hydrophilicity and aqueous solubility of the molecule compared to a non-PEGylated equivalent. However, the hydrophobic BCN group can still present solubility challenges, making the dissolution strategy of using an organic stock solution crucial.
Experimental Protocol: Two-Step Antibody Conjugation
This protocol describes a general method for conjugating an azide-containing payload to an antibody that has been modified to present aldehyde groups, using this compound as the linker.
Part 1: Reaction of this compound with an Azide-Containing Payload (SPAAC)
-
Reagent Preparation:
-
Dissolve the azide-containing payload in anhydrous DMSO to a known concentration (e.g., 20 mM).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing payload and this compound. A slight molar excess (1.1 to 1.5 equivalents) of this compound is recommended.
-
Ensure the reaction components are well-mixed.
-
-
Incubation:
-
Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification (Optional but Recommended):
-
The resulting this compound-Payload conjugate can be purified from excess unreacted linker using reverse-phase HPLC.
-
Part 2: Conjugation of the Linker-Payload to an Aldehyde-Modified Antibody (Hydrazone Ligation)
-
Antibody Preparation:
-
Prepare the aldehyde-modified antibody in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0). The antibody concentration should typically be in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve the purified this compound-Payload conjugate from Part 1 in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound-Payload stock solution to the aldehyde-modified antibody solution.
-
Add aniline to the reaction mixture to a final concentration of 10 mM to catalyze the hydrazone bond formation.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker-payload conjugate using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the final antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for hydrazone ligation.
References
Technical Support Center: Purification of BCN-PEG4-HyNic Bioconjugates
Welcome to the Technical Support Center for the purification of BCN-PEG4-HyNic bioconjugates. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized bioconjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound bioconjugate.
Issue 1: Low Yield of Purified Bioconjugate
Possible Causes:
-
Inefficient Conjugation: The initial bioconjugation reaction may not have proceeded to completion, resulting in a low concentration of the desired product.
-
Precipitation during Purification: The bioconjugate may be aggregating and precipitating out of solution under the purification buffer conditions.
-
Non-specific Binding to Chromatography Resin: The bioconjugate may be irreversibly binding to the chromatography matrix.
-
Loss during Filtration/Concentration Steps: The bioconjugate may be sticking to filtration membranes or lost during buffer exchange or concentration steps.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Conjugation Reaction | Before purification, confirm the extent of conjugation using SDS-PAGE or mass spectrometry. If the reaction is incomplete, consider increasing the molar excess of the this compound linker, extending the reaction time, or optimizing the pH of the reaction buffer (typically pH 6.0 for HyNic ligation). | Increased formation of the desired bioconjugate prior to purification. |
| Solubility Screening | Perform small-scale solubility tests with the crude conjugate in various buffers with different pH values and excipients (e.g., arginine, polysorbate) to identify conditions that prevent aggregation. | Identification of optimal buffer conditions to maintain conjugate solubility throughout the purification process. |
| Modify Chromatography Conditions | For Size Exclusion Chromatography (SEC), ensure the buffer composition is not causing precipitation. For Ion Exchange (IEX) and Hydrophobic Interaction Chromatography (HIC), adjust the salt concentration or pH of the binding and elution buffers to minimize strong, non-specific interactions. | Improved recovery of the bioconjugate from the chromatography column. |
| Use Low-Binding Materials | Employ low-protein-binding centrifuge tubes and filtration devices (e.g., PVDF membranes) to minimize loss of the bioconjugate during handling and concentration. | Reduced sample loss and increased overall yield. |
Issue 2: Presence of Unreacted Biomolecule in the Final Product
Possible Causes:
-
Incomplete Reaction: Insufficient molar excess of the this compound linker or suboptimal reaction conditions.
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Poor Resolution during Chromatography: The purification method may not be adequately separating the conjugated and unconjugated biomolecules.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Increase Molar Excess of Linker | In the conjugation reaction, increase the molar ratio of the this compound linker to the biomolecule to drive the reaction towards completion. | A higher percentage of the biomolecule will be conjugated, reducing the amount of unreacted starting material. |
| Optimize Chromatography Method | SEC: If there is a sufficient size difference, SEC can be effective. Ensure the column has the appropriate pore size for the molecular weight of your molecules. IEX: The addition of the this compound linker may alter the overall charge of the biomolecule. Exploit this difference by optimizing the pH and salt gradient for IEX to achieve separation.[] HIC: The PEG linker will increase the hydrophobicity of the biomolecule. HIC can be a powerful tool to separate the more hydrophobic conjugate from the unreacted biomolecule.[] | Enhanced separation of the bioconjugate from the unreacted biomolecule, leading to a purer final product. |
Issue 3: Presence of Excess this compound Linker in the Final Product
Possible Causes:
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Inefficient Removal of Small Molecules: The purification method is not effectively separating the small molecule linker from the much larger bioconjugate.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Size-Based Purification | SEC: This is the most common and effective method for removing small molecules from large biomolecules.[] Use a column with an appropriate molecular weight cutoff to ensure the bioconjugate elutes in the void volume while the smaller linker is retained. Diafiltration/Buffer Exchange: Use a centrifugal device or tangential flow filtration (TFF) system with a molecular weight cutoff membrane that retains the bioconjugate while allowing the smaller linker to pass through. | Complete removal of the unreacted this compound linker from the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a this compound bioconjugate?
A1: For the initial removal of excess, unreacted this compound linker and other small molecule reagents, Size Exclusion Chromatography (SEC) is the most straightforward and effective method.[] It separates molecules based on size, efficiently separating the large bioconjugate from small molecule contaminants.
Q2: How can I monitor the purity of my bioconjugate during purification?
A2: A combination of techniques is recommended. SDS-PAGE can provide a quick qualitative assessment of the presence of unconjugated protein and the conjugate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal. SEC-HPLC can be used to assess aggregation and the removal of small molecules, while Reversed-Phase (RP)-HPLC or HIC-HPLC can often separate the conjugate from the unconjugated biomolecule. Mass spectrometry (LC-MS) can be used to confirm the identity and integrity of the final product.
Q3: My bioconjugate appears to be aggregating. What can I do?
A3: Aggregation is a common issue with bioconjugates. To mitigate this, consider the following:
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Buffer Optimization: Screen different buffer conditions (pH, ionic strength) and consider the addition of excipients such as arginine or non-ionic surfactants (e.g., Polysorbate 20) to improve solubility and stability.
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Lower Concentration: Work with more dilute protein concentrations during the conjugation and purification steps.
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Gentle Handling: Avoid vigorous vortexing or agitation. Use gentle mixing methods.
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Final Polishing Step: Use SEC as a final purification step to remove any aggregates that may have formed.
Q4: The HyNic-aldehyde bond is reported to be stable. Do I need to worry about its stability during purification?
A4: The bis-arylhydrazone bond formed between HyNic and an aromatic aldehyde is generally stable under a wide range of conditions, typically from pH 2.0 to 10.0 and up to 92°C. Therefore, it is unlikely to cleave under standard chromatographic conditions. However, it is always good practice to avoid excessively harsh pH or temperature conditions during purification.
Q5: Can I use the same purification protocol for different biomolecules conjugated with this compound?
A5: While the general principles will be the same (e.g., using SEC to remove excess linker), the specific parameters for chromatographic separation (IEX, HIC) will likely need to be optimized for each unique bioconjugate. The physicochemical properties of the starting biomolecule (e.g., its isoelectric point, hydrophobicity) will significantly influence the behavior of the resulting conjugate during purification.
Experimental Protocols
Protocol 1: General Purification of this compound Bioconjugates by Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of unreacted this compound linker and for buffer exchange.
Materials:
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SEC column with an appropriate molecular weight exclusion limit for your bioconjugate.
-
Chromatography system (e.g., FPLC or HPLC).
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), filtered and degassed.
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0.22 µm syringe filters.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of purification buffer at the desired flow rate.
-
Sample Preparation: Centrifuge the crude conjugation reaction mixture at 14,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the purification buffer at a constant flow rate. Monitor the elution profile by UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the purified bioconjugate.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to confirm purity and concentration.
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is suitable for separating the bioconjugate from the unreacted biomolecule based on differences in hydrophobicity.
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Ether).
-
Chromatography system.
-
Binding Buffer: High salt concentration (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the crude conjugate sample to match the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer until the UV baseline is stable.
-
Elution: Elute the bound species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. The more hydrophobic bioconjugate is expected to elute at a lower salt concentration than the unreacted biomolecule.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure bioconjugate.
Visualizations
Caption: General experimental workflow for this compound bioconjugate purification.
Caption: Troubleshooting logic for this compound bioconjugate purification.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with BCN-PEG4-HyNic
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when creating antibody-drug conjugates (ADCs) using the BCN-PEG4-HyNic linker.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, providing potential causes and recommended solutions to achieve the desired DAR and ensure the quality of the final conjugate.
Issue 1: Low Average DAR
Question: My final ADC has a much lower DAR than expected based on the molar ratios of reagents used. What could be the cause?
Answer: A low DAR is a common issue that can stem from several factors throughout the conjugation workflow.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Antibody Modification | Verify Modification Level: Before conjugation, confirm the number of HyNic or 4-formylbenzoate (4FB) groups incorporated per antibody. A colorimetric assay, like the one using 2-Sulfobenzaldehyde for HyNic quantification, can determine the modification level.[1] Optimize Modification Reaction: Adjust the molar excess of the modification reagent (e.g., S-HyNic or S-4FB). Ensure the antibody is in the correct buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2-8.0) and free of amine-containing contaminants like Tris.[1][2][3][4] |
| Inactive this compound Linker or Drug | Check Reagent Integrity: Ensure the linker and drug-linker constructs have been stored correctly (typically at -20°C, desiccated) and have not degraded. Prepare fresh solutions of the linker in an anhydrous solvent like DMF or DMSO immediately before use. Confirm Drug-Linker Activity: If possible, verify the activity and purity of your drug-linker construct using analytical methods like LC-MS before the final conjugation step. |
| Suboptimal Conjugation Conditions | Optimize pH: The formation of the hydrazone bond between HyNic and an aldehyde is most efficient at a slightly acidic pH (pH 6.0). Ensure your conjugation buffer is set to the optimal pH. Use a Catalyst: The addition of 10 mM aniline (TurboLINK™ Catalyst Buffer) can significantly accelerate the reaction rate, converting >95% of the antibody to a conjugate in approximately 2 hours. Extend Reaction Time/Increase Temperature: If catalyst use is not possible, try increasing the incubation time (e.g., 4-16 hours) or temperature (e.g., from 4°C to room temperature) to drive the reaction to completion. |
| Steric Hindrance | Evaluate Conjugation Site: The location of the modification on the antibody or the bulkiness of the drug payload may sterically hinder the this compound linker from reacting efficiently. The PEG4 spacer is designed to reduce steric hindrance, but this can still be a factor. |
Issue 2: High Levels of Aggregation in Final ADC Product
Question: After purification, my ADC shows significant aggregation. How can I resolve this?
Answer: Aggregation is often caused by increased hydrophobicity of the ADC, which is directly related to the DAR and the nature of the cytotoxic payload.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| High DAR and Payload Hydrophobicity | Reduce Molar Excess of Drug-Linker: The most direct way to reduce the final DAR and subsequent aggregation is to lower the molar excess of the drug-linker construct used in the conjugation reaction. Experiment with a range of ratios to find the optimal balance between potency and stability. Introduce a Hydrophilic Linker: The this compound linker already contains a hydrophilic PEG4 spacer to improve solubility. However, if aggregation persists, consider if a longer PEG chain is necessary for your specific payload. |
| Inappropriate Buffer Conditions | Optimize Formulation Buffer: After purification, screen different formulation buffers. Varying the pH or including excipients like polysorbate or sucrose can help stabilize the ADC and prevent aggregation. |
| Harsh Conjugation or Purification Conditions | Use Milder Conditions: Avoid extreme pH or high temperatures during the reaction and purification steps, as these can denature the antibody. Purification Method: Hydrophobic Interaction Chromatography (HIC) is performed under non-denaturing conditions and can be a gentler alternative to methods like Reversed-Phase HPLC, which often uses denaturing organic solvents. |
Issue 3: Batch-to-Batch Variability in DAR
Question: I am observing significant differences in the average DAR across different production batches, even when using the same protocol. Why is this happening?
Answer: Reproducibility is critical in ADC development. Batch-to-batch variability often points to a lack of strict control over starting materials or reaction parameters.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Starting Materials | Characterize All Reagents: Ensure the purity and concentration of the antibody, linker, and payload are consistent for every batch. Perform quality control on all incoming materials. |
| Lack of Precise Process Control | Standardize All Parameters: Strictly control and monitor all reaction parameters, including reagent concentrations, pH, temperature, reaction times, and mixing speeds. Even minor variations can impact conjugation efficiency. |
| Inconsistent Purification | Standardize Purification Protocol: Use a well-defined and consistent purification method. Variations in column packing, gradient slope (for chromatography), or buffer exchange volumes can lead to the enrichment of different DAR species. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker?
A1: this compound is a heterobifunctional linker used to connect a drug to an antibody. It has two different reactive ends:
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BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
-
HyNic (Hydrazinonicotinamide): An aromatic hydrazine that reacts with aldehydes or ketones to form a stable bis-arylhydrazone bond. The PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.
Q2: Which analytical methods are best for determining DAR?
A2: Several methods are used to determine DAR, each with its own advantages. A combination of methods is often recommended for full characterization.
| Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Species with more drugs attached are more hydrophobic and elute later. | Provides both the average DAR and the distribution of drug-loaded species (DAR0, DAR2, etc.). Performed under non-denaturing conditions. | Inherently a low-resolution technique. May not be suitable for very hydrophobic payloads that bind irreversibly to the column. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity, often after reducing the ADC to separate light and heavy chains. | High resolution. Can provide DAR values for individual chains. | Often requires denaturing conditions (organic solvents), which can disrupt the native antibody structure. |
| Mass Spectrometry (MS) | Measures the precise molecular weight of the intact ADC or its subunits. The mass difference between the naked antibody and the ADC reveals the number of conjugated drugs. | Highly accurate and provides detailed information on the distribution of species. Not limited by the drug-linker chemistry. | Data analysis can be complex. May require specialized equipment (e.g., ESI-MS). |
| UV/Vis Spectroscopy | Calculates the concentrations of the antibody and drug by measuring absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific λmax for the drug). | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Can be inaccurate if the absorbance spectra of the antibody and drug overlap significantly. |
Q3: How do I purify the final ADC after conjugation?
A3: Purification is essential to remove unconjugated drug-linkers, residual solvents, and aggregates. Common techniques include:
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Size Exclusion Chromatography (SEC): A widely used method that separates molecules based on size. It is effective at removing small, unreacted drug-linker molecules from the much larger ADC.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange that is effective for removing unconjugated molecules.
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Hydrophobic Interaction Chromatography (HIC): Can be used not only for DAR analysis but also as a polishing step to separate different DAR species or remove highly aggregated forms.
Experimental Protocols & Workflows
Logical Workflow for ADC Synthesis
The synthesis of an ADC using this compound involves a multi-step process that requires careful execution and purification at each stage to ensure an optimal and homogenous final product.
Caption: General workflow for ADC synthesis using this compound.
Troubleshooting Logic for Low DAR
This flowchart provides a systematic approach to diagnosing the cause of a low drug-to-antibody ratio.
Caption: Troubleshooting flowchart for diagnosing low DAR results.
Protocol 1: Antibody Modification with S-HyNic
This protocol describes the incorporation of HyNic hydrazine linkers onto an antibody via reaction with lysine residues.
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Buffer Exchange: The antibody must be buffer-exchanged into an amine-free buffer.
-
Recommended Buffer: Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Method: Use a desalting column (e.g., Zeba™ Desalt Spin Columns) or dialysis. Ensure all Tris or glycine is removed.
-
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 1.0–4.0 mg/mL in Modification Buffer. Determine the precise concentration using A280 or a BCA assay.
-
S-HyNic Preparation: Prepare a 2-4 mg/mL stock solution of S-HyNic in anhydrous DMF or DMSO.
-
Modification Reaction:
-
Add a calculated molar excess of the S-HyNic stock solution to the antibody solution. A 15-20 fold molar excess is a common starting point. The final concentration of DMF/DMSO should not exceed 5-10% (v/v).
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Purification: Remove excess, unreacted S-HyNic using a desalting column equilibrated in Conjugation Buffer (100 mM phosphate, 150 mM NaCl, pH 6.0). The purified HyNic-modified antibody is now ready for conjugation.
Protocol 2: DAR Characterization by HIC
This protocol provides a general method for analyzing the DAR of an ADC using Hydrophobic Interaction Chromatography.
-
Instrumentation and Column:
-
An HPLC system with a UV detector.
-
A HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Flow Rate: ~0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes is a typical starting point. A shallow gradient may be needed to resolve species with similar hydrophobicity.
-
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Peaks will elute in order of increasing hydrophobicity: unconjugated antibody (DAR0) first, followed by DAR1, DAR2, etc.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
The percentage of each peak area represents the relative distribution of the different drug-loaded species.
-
References
impact of buffer choice on HyNic-aldehyde ligation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HyNic-aldehyde ligation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for HyNic-aldehyde ligation?
The optimal pH for HyNic-aldehyde ligation depends on whether a catalyst, such as aniline, is used. Generally, the reaction is acid-catalyzed, with optimal reaction kinetics around pH 4.7. However, to maintain the integrity and biological activity of proteins, a milder pH of 6.0 is often recommended.[1] When using an aniline catalyst, the reaction can be performed efficiently at a neutral pH (7.0-7.4).[2]
Q2: Why is aniline used in HyNic-aldehyde ligation, and what is the recommended concentration?
Aniline acts as a nucleophilic catalyst that significantly accelerates the rate of hydrazone bond formation between the HyNic (hydrazinonicotinamide) and aldehyde moieties, especially at neutral pH.[2] In the absence of a catalyst, the reaction at neutral pH is considerably slow. The recommended concentration of aniline typically ranges from 10 mM to 100 mM. Increasing the aniline concentration can lead to a significant rate enhancement. For instance, a 70-fold rate enhancement was observed with 10 mM aniline, and an additional 10-fold increase was achieved with 100 mM aniline in a model reaction.[2]
Q3: What are common buffer systems used for this ligation, and are there any components to avoid?
Commonly used buffers include phosphate, acetate, and citrate buffers. The choice of buffer should be guided by the desired pH and the stability of the biomolecules being conjugated. It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) as they can compete with the HyNic moiety for reaction with the aldehyde, thereby reducing conjugation efficiency.
Q4: How can I monitor the progress of the ligation reaction?
The formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically by observing the increase in absorbance at approximately 350-370 nm.[2] For more detailed analysis and to follow the consumption of reactants and formation of the product, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.
Q5: How can the aniline catalyst be removed after the reaction?
Aniline can be effectively removed from the conjugation mixture using size-exclusion chromatography (e.g., NAP-5 columns) or through dialysis. High-performance liquid chromatography (HPLC) can also be used for purification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Ligation Efficiency / Low Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the chosen reaction conditions (with or without catalyst). | Verify the pH of your buffer. For non-catalyzed reactions, consider a pH between 4.7 and 6.0. For aniline-catalyzed reactions, ensure the pH is between 7.0 and 7.4. |
| Inefficient Catalyst Concentration: The concentration of the aniline catalyst is too low. | Increase the aniline concentration. A good starting point is 10 mM, which can be increased up to 100 mM for faster reaction rates. | |
| Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) or other nucleophiles that react with the aldehyde. | Perform buffer exchange of your protein or biomolecule into a non-amine-containing buffer like phosphate, acetate, or citrate buffer prior to ligation. | |
| Degradation of Reagents: The HyNic-modified molecule or the aldehyde-containing molecule has degraded. The free hydrazinopyridine moiety is prone to oxidation. | Use freshly prepared or properly stored reagents. Store HyNic-labeled molecules at 4°C or -20°C, protected from light and under an inert atmosphere if possible. | |
| Incorrect Molar Ratio of Reactants: The ratio of HyNic to aldehyde is not optimal. | A slight excess of one of the reactants may be beneficial. Experiment with different molar ratios to find the optimum for your specific system. | |
| Protein Precipitation during Ligation | High Concentration of Aniline: High concentrations of aniline may reduce the solubility of some proteins. | If precipitation is observed, try reducing the aniline concentration or performing the reaction at a lower temperature. |
| Buffer Incompatibility: The chosen buffer system or pH is not optimal for the protein's stability. | Screen different buffer systems (phosphate, acetate, citrate) and a range of pH values to find conditions that maintain protein solubility. | |
| Protein Instability: The protein itself is inherently unstable under the reaction conditions. | Consider adding stabilizing excipients, such as glycerol or specific salts, if they do not interfere with the ligation reaction. | |
| Difficulty in Removing Aniline Post-Ligation | Inefficient Purification Method: The chosen method for catalyst removal is not effective. | For smaller proteins, size-exclusion chromatography is generally efficient. For larger proteins or if residual aniline is a concern, extensive dialysis against a large volume of buffer may be necessary. HPLC purification offers a high degree of purity. |
| Inconsistent Ligation Results | Variability in Reagent Quality: Batch-to-batch variation in the synthesis of HyNic or aldehyde-modified molecules. | Characterize each new batch of modified biomolecules to ensure consistent incorporation of the reactive moieties. |
| Inaccurate Quantitation of Reactants: Errors in determining the concentration of the starting materials. | Use reliable methods to quantify the concentration and degree of modification of your biomolecules before setting up the ligation reaction. |
Quantitative Data Summary
Table 1: Impact of Aniline Concentration on HyNic-Aldehyde Ligation Rate
| Aniline Concentration (mM) | Second-Order Rate Constant (k1, M⁻¹s⁻¹) | Fold Increase in Rate (vs. Uncatalyzed) |
| 0 | 2.6 ± 0.1 | 1x |
| 10 | 190 ± 10 | ~73x |
| 100 | 2000 ± 100 | ~770x |
Data from a model reaction between 6-hydrazinopyridyl-peptide and benzaldehyde at pH 7.0.
Table 2: Recommended pH for HyNic-Aldehyde Ligation
| Condition | Recommended pH Range | Notes |
| Without Catalyst | 4.7 - 6.0 | Lower pH favors reaction kinetics but may be detrimental to protein stability. |
| With Aniline Catalyst | 7.0 - 7.4 | Allows for efficient ligation at a physiologically relevant pH, preserving the activity of most proteins. |
Experimental Protocols
Protocol: Aniline-Catalyzed HyNic-Aldehyde Ligation at Neutral pH
This protocol describes a general procedure for the conjugation of a HyNic-modified protein to an aldehyde-modified molecule using aniline as a catalyst.
Materials:
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HyNic-modified protein
-
Aldehyde-modified molecule
-
Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.2
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Aniline Stock Solution: 1 M Aniline in DMSO or DMF
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Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Buffer Exchange: Ensure both the HyNic-modified protein and the aldehyde-modified molecule are in the Conjugation Buffer. This can be achieved by dialysis or using a desalting column.
-
Prepare Reaction Mixture:
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In a microcentrifuge tube, combine the HyNic-modified protein and the aldehyde-modified molecule at the desired molar ratio (a 1:1 to 1:5 excess of the smaller molecule is a good starting point).
-
The final protein concentration should ideally be in the low mg/mL range to ensure efficient reaction kinetics.
-
-
Add Aniline Catalyst:
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From the 1 M Aniline Stock Solution, add the required volume to achieve the desired final concentration of aniline in the reaction mixture (e.g., 10-100 mM).
-
Mix the reaction mixture gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, UV-Vis spectroscopy (A350-370 nm), or RP-HPLC.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, remove the excess aniline and unreacted starting materials.
-
This is typically achieved by size-exclusion chromatography using a column equilibrated with the desired storage buffer. Collect fractions and analyze for the presence of the conjugate.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Store the purified conjugate at 4°C or -20°C in a suitable buffer. The hydrazone bond is stable for extended periods.
-
Visualizations
References
strategies to improve BCN-PEG4-HyNic reaction kinetics
Welcome to the technical support center for BCN-PEG4-HyNic linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
The this compound linker is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3] It comprises three key components:
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BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-modified molecules.[4][5]
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PEG4 (Tetraethylene Glycol): A hydrophilic spacer that enhances solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.
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HyNic (6-hydrazinonicotinamide): A reactive moiety that forms a stable hydrazone bond with aldehydes and ketones, commonly found on modified biomolecules or payloads.
This linker allows for the precise and sequential conjugation of two different molecules.
Q2: What are the key reaction steps when using the this compound linker?
A typical workflow involves a two-step conjugation process. The order of these steps can be adapted to the specific experimental design. One common approach is:
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HyNic Ligation: The HyNic moiety of the linker is reacted with an aldehyde or ketone on the first binding partner (e.g., a small molecule drug).
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SPAAC Reaction: The BCN group on the linker is then conjugated to the second binding partner, which has been modified to contain an azide group (e.g., an antibody).
Alternatively, the SPAAC reaction can be performed first, followed by the HyNic ligation.
Q3: How does the PEG4 spacer influence the conjugation reaction and the final product?
The PEG4 spacer plays a crucial role by:
-
Enhancing Hydrophilicity: This can improve the solubility of hydrophobic molecules and the resulting conjugate, reducing the risk of aggregation.
-
Reducing Steric Hindrance: The spacer provides physical separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies.
-
Improving Pharmacokinetics: PEGylation is a known strategy to increase the circulation half-life of biologics.
Troubleshooting Guide
Issue 1: Low Yield or Slow Kinetics in the HyNic-Aldehyde/Ketone Ligation Step
If you are observing inefficient conjugation at the HyNic end of the linker, consider the following factors:
-
pH of the Reaction Buffer: The formation of the hydrazone bond is pH-sensitive. The optimal pH for HyNic ligation is typically in the mildly acidic range of 4-5. At neutral pH, the reaction can be significantly slower.
-
Use of Catalysts: The kinetics of hydrazone/oxime formation can be substantially accelerated by nucleophilic catalysts. Aniline has been traditionally used, but newer and more efficient catalysts are available.
Strategies for Improvement:
-
Optimize Reaction pH:
-
Adjust the pH of your reaction buffer to the 4.0-5.0 range if your biomolecules can tolerate these conditions.
-
If acidic conditions are not suitable for your molecules, catalysis at neutral pH is the recommended approach.
-
-
Incorporate a Catalyst:
-
At neutral pH (7.0-7.4), the addition of a catalyst is highly recommended.
-
m-Phenylenediamine (mPDA) and p-phenylenediamine have been shown to be significantly more effective than aniline in accelerating the reaction. p-Phenylenediamine, at pH 7, can increase the rate of a model protein PEGylation by 120-fold compared to an uncatalyzed reaction and 19-fold compared to an aniline-catalyzed reaction.
-
Arginine has also been identified as a biocompatible catalyst for hydrazone and oxime ligation at neutral pH and can also help prevent protein aggregation.
-
Quantitative Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Relative Efficiency | Concentration | Reference |
|---|---|---|---|
| Uncatalyzed | 1x | - | |
| Aniline | ~6.3x | 10 mM | |
| p-Phenylenediamine | 120x | 10 mM |
| m-Phenylenediamine (mPDA) | Up to 15x more efficient than aniline | 80 mM | |
Issue 2: Inefficient BCN-Azide (SPAAC) Conjugation
If the strain-promoted click chemistry step is underperforming, consider these points:
-
Steric Hindrance: Although the PEG4 spacer helps, bulky substituents near the azide or BCN group can still impede the reaction.
-
BCN Stability and Side Reactions: BCN linkers are generally stable at neutral pH but can be susceptible to degradation under acidic conditions. A significant side reaction to consider is the thiol-yne reaction with free cysteine residues on proteins.
-
Reactivity of the Azide: The electronic environment of the azide can influence reaction kinetics. While often used with aliphatic azides, reactions with aromatic azides may have different rates.
Strategies for Improvement:
-
Control Molar Ratios:
-
Increase the molar excess of the azide- or BCN-containing partner to drive the reaction to completion. A 2- to 5-fold molar excess of the smaller molecule is a common starting point.
-
-
Optimize Reaction Time and Temperature:
-
SPAAC reactions are typically run for 4-12 hours at room temperature or 37°C. If yields are low, extending the incubation time to 24 hours may be beneficial.
-
-
Prevent Thiol-yne Side Reactions:
-
If your protein has accessible free cysteine residues, consider blocking them with a reagent like iodoacetamide (IAM) prior to the SPAAC reaction.
-
Alternatively, adding a small molecule thiol, such as β-mercaptoethanol (βME), can act as a competitive inhibitor to reduce unwanted reactions with protein thiols.
-
Comparative Data for Strained Alkynes in SPAAC
| Strained Alkyne | Key Advantages | Key Disadvantages |
|---|---|---|
| BCN | Smaller, less hydrophobic than DBCO. | Generally slower kinetics than DBCO. |
| DBCO | Faster reaction kinetics than BCN. | More hydrophobic, which can impact conjugate properties. |
Experimental Protocols
Protocol: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of an aldehyde-modified drug to an azide-modified antibody.
Part 1: HyNic Ligation of this compound to an Aldehyde-Modified Drug
-
Reagent Preparation:
-
Dissolve the aldehyde-modified drug in an appropriate organic solvent (e.g., DMSO).
-
Dissolve this compound in the same solvent.
-
Prepare a 1 M aniline or 1 M m-phenylenediamine (mPDA) stock solution in a compatible solvent.
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.3).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde-modified drug (1 equivalent) and this compound (1.5-2 equivalents).
-
Add the reaction buffer.
-
Add the catalyst to a final concentration of 50-80 mM (for mPDA) or as optimized.
-
Ensure the final concentration of organic solvent is compatible with your reagents.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours, or as determined by reaction monitoring.
-
-
Purification:
-
Purify the BCN-PEG4-Drug conjugate using reverse-phase HPLC to remove unreacted starting materials and catalyst.
-
Part 2: SPAAC Reaction of BCN-PEG4-Drug to an Azide-Modified Antibody
-
Reagent Preparation:
-
Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of azides.
-
Dissolve the purified BCN-PEG4-Drug conjugate in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add a 2- to 5-fold molar excess of the BCN-PEG4-Drug solution to the azide-modified antibody solution.
-
The final concentration of the organic solvent should ideally be below 10% to maintain antibody stability.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or 37°C, or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography to remove excess drug-linker.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Visualizations
Caption: General workflow for ADC synthesis using a this compound linker.
Caption: Troubleshooting logic for low-yield this compound conjugations.
References
addressing steric hindrance in BCN-PEG4-HyNic reactions
Welcome to the technical support center for BCN-PEG4-HyNic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance in bioconjugation experiments involving the this compound linker.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions, with a focus on diagnosing and resolving problems arising from steric hindrance.
Issue 1: Low or No Conjugation Yield
Possible Cause: Steric hindrance preventing the formation of the triazole ring (SPAAC reaction) or the hydrazone bond.
Recommended Solutions:
-
Optimize Linker Length: The PEG4 spacer is designed to minimize steric hindrance, but for particularly bulky biomolecules, a longer PEG chain may be necessary. Consider using a linker with a longer PEG spacer (e.g., PEG8, PEG12) to increase the distance between the reacting moieties.[1][2]
-
Adjust Molar Ratio of Reactants: While a 1.5 to 5-fold molar excess of the azide-containing molecule is often recommended for the SPAAC reaction, increasing this ratio may help drive the reaction to completion if steric hindrance is a factor.[3] Similarly, for the hydrazone ligation, ensure an optimal ratio of the HyNic-modified biomolecule to the 4FB-modified partner.
-
Optimize Reaction Conditions:
-
SPAAC Reaction: While SPAAC reactions are generally robust, extending the reaction time (e.g., overnight at 4°C or 4-8 hours at room temperature) can improve yields when steric hindrance is present.[3]
-
Hydrazone Formation: The optimal pH for hydrazone formation is typically between 4.5 and 6.0.[3] Operating outside this range can significantly slow down the reaction. The reaction can also be accelerated by increasing the temperature (e.g., 37°C), provided your biomolecules are stable under these conditions.
-
-
Sequential Addition of Reagents: If you are performing a one-pot reaction, consider a sequential approach. First, complete the SPAAC reaction to conjugate the this compound linker to your azide-containing molecule. Purify the product and then proceed with the hydrazone formation step. This can prevent unwanted side reactions and may improve the overall yield.
Issue 2: Incomplete Conjugation or Heterogeneous Product
Possible Cause: Steric hindrance at specific sites on a protein or other biomolecule, leading to partial modification.
Recommended Solutions:
-
Site-Directed Mutagenesis: If you are working with a protein and have identified the site of conjugation, consider moving it to a more accessible region of the protein surface through site-directed mutagenesis.
-
Linker Flexibility: In addition to length, the flexibility of the linker can play a role. While PEG is generally flexible, exploring alternative linker chemistries with different conformational properties might be beneficial in some cases.
-
Characterization of Intermediate Products: Analyze the products of each reaction step (SPAAC and hydrazone formation) using techniques like SDS-PAGE, mass spectrometry, or HPLC to identify where the process is failing or becoming heterogeneous.
Issue 3: Precipitation of Conjugate
Possible Cause: The final conjugate may have altered solubility properties, or over-modification at accessible sites could lead to aggregation.
Recommended Solutions:
-
Optimize Buffer Conditions: Screen a range of buffer pH values and salt concentrations to identify conditions that minimize aggregation.
-
Control Degree of Labeling (DOL): If you are modifying a protein with multiple potential conjugation sites, reducing the molar excess of the this compound linker can help control the number of modifications and prevent over-labeling, which can lead to precipitation.
-
Inclusion of Solubilizing Agents: For particularly hydrophobic conjugates, the addition of mild, non-denaturing detergents or other solubilizing agents to the reaction and storage buffers may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound reactions?
A1: Steric hindrance is a phenomenon where the three-dimensional shape of the molecules involved in the reaction physically obstructs the reactive groups from coming into close enough proximity to form a covalent bond. In this compound reactions, this can occur at two stages: during the strain-promoted alkyne-azide cycloaddition (SPAAC) between the BCN group and an azide, or during the formation of the hydrazone bond between the HyNic group and an aldehyde or ketone.
Q2: How can I diagnose if steric hindrance is the cause of my low reaction yield?
A2: Diagnosing steric hindrance often involves a process of elimination and comparative experiments. Here are some indicators:
-
Low yields despite optimizing other parameters: If you have optimized pH, temperature, reaction time, and reactant concentrations, and the yield remains low, steric hindrance is a likely culprit.
-
Incomplete reaction with bulky substrates: If the reaction works well with smaller, less complex molecules but fails with larger biomolecules, this points towards a steric issue.
-
Success with longer linkers: If switching from a this compound linker to a BCN-PEG8-HyNic or BCN-PEG12-HyNic linker significantly improves the yield, this is strong evidence for steric hindrance.
Q3: How does the length of the PEG linker affect steric hindrance?
A3: The length of the PEG linker plays a crucial role in modulating steric hindrance.
-
Too short: A short linker may not provide enough space between the two molecules being conjugated, leading to a steric clash.
-
Too long: While counterintuitive, a very long PEG chain can sometimes wrap around the biomolecule, potentially blocking the reactive site. Therefore, optimizing the PEG linker length is often a key step in troubleshooting steric hindrance.
Q4: Can I use a catalyst to overcome steric hindrance in my this compound reaction?
A4: For the SPAAC portion of the reaction, no catalyst is required as it is a "click chemistry" reaction driven by ring strain. For the hydrazone formation step, the reaction is acid-catalyzed, and the use of a nucleophilic catalyst like aniline can accelerate the reaction, especially at neutral pH. While a catalyst won't directly overcome a physical blockage, by increasing the reaction rate, it may improve the chances of successful conjugation in cases of transient accessibility of the reactive site.
Data Presentation
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs
| Linker | PEG Units | Average DAR | Reference |
| Linker 1 | 4 | 3.5 | |
| Linker 2 | 8 | 7.2 | |
| Linker 3 | 12 | 7.5 | |
| Linker 4 | 24 | 7.8 |
Note: Data is compiled from different studies and should be used for comparative purposes. The specific antibody, drug, and conjugation chemistry will influence the final DAR.
Table 2: Optimizing Hydrazone Formation Conditions
| pH | Temperature (°C) | Reaction Time (hours) | Relative Yield |
| 7.4 | 25 | 24 | Low |
| 6.0 | 25 | 12 | Moderate |
| 5.0 | 25 | 4 | High |
| 5.0 | 37 | 2 | Very High |
This table provides a generalized representation of the trends in hydrazone formation. Optimal conditions should be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: Optimizing PEG Linker Length to Overcome Steric Hindrance
Objective: To determine the optimal PEG linker length for a BCN-HyNic conjugation reaction that is suspected to be limited by steric hindrance.
Materials:
-
Azide-modified biomolecule (Molecule A)
-
Aldehyde or ketone-modified biomolecule (Molecule B)
-
This compound
-
BCN-PEG8-HyNic
-
BCN-PEG12-HyNic
-
Reaction Buffer (e.g., PBS, pH 7.4 for SPAAC; Acetate buffer, pH 5.0 for hydrazone formation)
-
Quenching reagent (if necessary)
-
Analytical equipment (e.g., HPLC, SDS-PAGE, Mass Spectrometer)
Methodology:
-
Parallel Reactions: Set up three parallel reactions, each with a different BCN-PEGn-HyNic linker (PEG4, PEG8, PEG12).
-
SPAAC Reaction:
-
Dissolve Molecule A in the SPAAC reaction buffer.
-
Add a 3-5 fold molar excess of each BCN-PEGn-HyNic linker to its respective reaction.
-
Incubate at room temperature for 4-8 hours or at 4°C overnight.
-
-
Purification (Optional but Recommended): Purify the BCN-PEGn-HyNic-Molecule A conjugate from excess linker using an appropriate method (e.g., size exclusion chromatography, dialysis).
-
Hydrazone Formation:
-
To the purified (or crude) BCN-PEGn-HyNic-Molecule A, add Molecule B in the hydrazone formation buffer.
-
Incubate at the optimized temperature and time (e.g., 37°C for 2 hours).
-
-
Analysis: Analyze the final products from each reaction by a suitable method to determine the yield and purity of the desired conjugate. Compare the results to identify the PEG linker length that provides the highest yield.
Protocol 2: Optimizing Reaction Conditions for Hydrazone Formation
Objective: To determine the optimal pH and temperature for the hydrazone formation step of the this compound conjugation.
Materials:
-
This compound modified biomolecule (Molecule A-HyNic)
-
Aldehyde or ketone-modified biomolecule (Molecule B)
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0)
-
Temperature-controlled incubator/water bath
-
Analytical equipment
Methodology:
-
Reaction Matrix: Set up a matrix of reactions varying the pH and temperature. For example:
-
pH 4.0 at 25°C and 37°C
-
pH 5.0 at 25°C and 37°C
-
pH 6.0 at 25°C and 37°C
-
pH 7.0 at 25°C and 37°C
-
-
Reaction Setup: For each condition, combine Molecule A-HyNic and Molecule B in the appropriate buffer.
-
Incubation: Incubate the reactions for a set period (e.g., 2 hours).
-
Analysis: Analyze the products from each reaction to determine the yield of the conjugate.
-
Data Interpretation: Identify the pH and temperature combination that results in the highest yield.
Visualizations
Caption: Workflow for a two-step this compound conjugation reaction.
Caption: Conceptual model of steric hindrance in a bioconjugation reaction.
References
Validation & Comparative
Validating BCN-PEG4-HyNic Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful and precise conjugation of molecules is a cornerstone of creating effective therapeutics like antibody-drug conjugates (ADCs). The BCN-PEG4-HyNic linker is a tool used in ADC development, enabling the attachment of payloads to antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] Validating that this conjugation has occurred as intended is critical for ensuring the safety, stability, and efficacy of the final product.
This guide provides an objective comparison of mass spectrometry (MS) as the gold standard for validation against alternative analytical techniques.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry provides the most unambiguous evidence of successful conjugation by directly measuring the molecular weight of the bioconjugate.[3] The addition of each this compound linker results in a precise and predictable mass increase, allowing for direct confirmation and quantification of the conjugation event.
Quantitative Data: Expected Mass Shift
The primary validation checkpoint is the mass addition of the this compound linker. This allows for the calculation of the drug-to-antibody ratio (DAR) in ADCs. The expected mass shift provides a clear quantitative measure of success.
| Component | Average Molecular Weight (Da) |
| Model Antibody (e.g., IgG) | ~150,000 |
| This compound Linker | 499.6[4] |
| Expected Mass (Antibody + 1 Linker) | ~150,499.6 |
| Expected Mass (Antibody + 2 Linkers) | ~150,999.2 |
| Expected Mass (Antibody + 4 Linkers) | ~151,998.4 |
Note: The final mass will also include the payload conjugated to the linker. The table demonstrates the mass addition of the linker alone.
Experimental Protocol: Intact Mass Analysis via LC-MS
This protocol outlines a typical workflow for analyzing a this compound conjugated antibody using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Desalting: The conjugated antibody sample (~100 µg) is buffer-exchanged into an MS-compatible buffer (e.g., 50 mM ammonium acetate) using a desalting column (e.g., SEC spin column) to remove non-volatile salts that can interfere with ionization.[5]
-
(Optional) Deglycosylation: For antibodies, enzymatic removal of N-linked glycans using an enzyme like PNGase F can simplify the resulting mass spectrum, producing a single sharp peak for the protein backbone rather than multiple peaks for different glycoforms.
-
-
Liquid Chromatography (LC):
-
Column: A size-exclusion chromatography (SEC) or reversed-phase (RP) column suitable for large proteins is used. SEC is often preferred for native MS analysis as it can maintain the protein's folded state.
-
Mobile Phase (for SEC): An isocratic flow of a volatile buffer like 50 mM ammonium acetate is used.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is used under non-denaturing (native) or denaturing conditions. Native MS helps preserve the structure of the conjugate.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used to achieve the mass accuracy required to resolve the addition of the linker and payload.
-
Data Acquisition: Data is acquired over a high m/z range (e.g., 1,000-7,000 m/z) to capture the multiply charged ions characteristic of large molecules like antibodies.
-
-
Data Analysis:
-
The raw spectrum, which shows a distribution of multiply charged ions, is deconvoluted using specialized software (e.g., MaxEnt1) to generate a zero-charge spectrum.
-
This deconvoluted spectrum displays the molecular weights of the species present in the sample (e.g., unconjugated antibody, antibody with one linker+payload, two linkers+payload, etc.).
-
Workflow for Mass Spectrometry Validation
Comparison with Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation. These methods are often used for routine analysis, process monitoring, or as complementary techniques.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | SDS-PAGE |
| Primary Information | Precise mass measurement, direct DAR determination, identification of conjugation sites. | Determination of average DAR and drug load distribution. | Visual indication of a mass increase. |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on hydrophobicity. Drug payloads increase the hydrophobicity of the antibody. | Separates molecules based on their apparent molecular weight under denaturing conditions. |
| Precision | High. Provides exact mass confirmation to within a few Daltons. | Medium. Provides relative quantification of species with different DARs. | Low. Provides a qualitative or semi-quantitative estimate of mass shift. |
| Throughput | Low to Medium. Sample preparation and analysis can be time-consuming. | High. Well-suited for routine analysis in quality control environments. | High. Multiple samples can be run simultaneously on a single gel. |
| Key Advantage | Unambiguous and direct confirmation of conjugation. | Excellent for assessing heterogeneity and distribution of conjugated species. | Simple, widely available, and cost-effective for a quick visual check. |
| Limitation | Requires specialized, expensive instrumentation and expertise. | Indirect method; does not provide absolute mass. Requires reference materials for calibration. | Low resolution; band smearing can occur, making it difficult to resolve species with small mass differences. |
Alternative Methodologies
-
Hydrophobic Interaction Chromatography (HIC): This HPLC-based technique separates the unconjugated antibody from conjugates with different numbers of attached drug-linker payloads. Because the payload is typically hydrophobic, each conjugation event increases the retention time on the HIC column, allowing for the quantification of the drug load distribution.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method separates proteins by size. A successful conjugation will result in a visible upward shift of the protein band on the gel corresponding to the added mass of the linker and payload. While not precise, it offers a rapid and low-cost visual confirmation that a reaction has occurred.
Conclusion
For the definitive validation of this compound conjugation, mass spectrometry is the unparalleled gold standard. It provides direct, precise, and unambiguous measurement of the molecular weight, confirming the covalent linkage and enabling accurate determination of the drug-to-antibody ratio. While techniques like HIC and SDS-PAGE are valuable for complementary analysis, such as monitoring heterogeneity and providing rapid qualitative checks, they lack the precision and directness of MS. Therefore, a robust validation strategy should leverage mass spectrometry as the primary tool for confirmation, supplemented by chromatographic and electrophoretic methods for routine process monitoring and purity assessments.
References
A Head-to-Head Comparison of BCN-PEG4-HyNic and DBCO-PEG4-NHS for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two powerful heterobifunctional linkers: BCN-PEG4-HyNic and DBCO-PEG4-NHS. By examining their reaction mechanisms, performance characteristics, and experimental protocols, this document aims to equip you with the knowledge to make an informed decision for your specific bioconjugation needs.
Introduction to the Contestants: Two-Pronged Approaches to Molecular Linkage
Both this compound and DBCO-PEG4-NHS are advanced crosslinkers designed to covalently connect two different molecules with high specificity and efficiency. They achieve this through a "heterobifunctional" nature, meaning they possess two distinct reactive groups that participate in different types of chemical reactions. This allows for a controlled, stepwise approach to bioconjugation. The inclusion of a polyethylene glycol (PEG4) spacer in both linkers enhances water solubility, reduces steric hindrance, and minimizes aggregation of the conjugated biomolecules.
DBCO-PEG4-NHS operates on a well-established two-step principle. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form a stable amide bond. This initial step effectively attaches the dibenzocyclooctyne (DBCO) moiety to the first biomolecule. The DBCO group is a strained alkyne that then participates in a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified second molecule.
This compound also employs a dual-reaction strategy but with a different set of chemical tools. It features a bicyclo[6.1.0]nonyne (BCN) group, another strained alkyne for SPAAC reactions with azides. Its second reactive handle is a 6-hydrazinonicotinamide (HyNic) moiety. The HyNic group is designed to react with aldehydes or ketones, often through a highly efficient and stable reaction known as the hydrazino-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond.
At a Glance: Key Differences and Performance Metrics
The choice between these two linkers often hinges on a trade-off between reaction kinetics, stability in specific biological environments, and the nature of the functional groups available on the target biomolecules.
| Feature | This compound | DBCO-PEG4-NHS |
| Primary Targeting Group | HyNic (reacts with aldehydes/ketones) | NHS Ester (reacts with primary amines) |
| Secondary Targeting Group | BCN (reacts with azides via SPAAC) | DBCO (reacts with azides via SPAAC) |
| SPAAC Reaction Kinetics | Generally slower than DBCO with aliphatic azides, but can be faster with aromatic azides.[1][2] | Generally faster than BCN with aliphatic azides.[1][3] |
| Stability in Reducing Environments | BCN is significantly more stable in the presence of reducing agents like glutathione (GSH).[4] | DBCO can be less stable in the presence of thiols like GSH. |
| Resulting Linkage 1 (Primary) | Stable C-C bond (from HIPS ligation). | Stable amide bond. |
| Resulting Linkage 2 (Secondary) | Stable triazole ring. | Stable triazole ring. |
| Cleavability | Mentioned as a cleavable linker, likely acid-labile at the HyNic hydrazone bond under certain conditions. | Generally considered a stable, non-cleavable linker. |
| Hydrophilicity | The BCN moiety is less hydrophobic than DBCO. | The DBCO moiety is more hydrophobic than BCN. |
Reaction Mechanisms and Workflows
The distinct chemistries of this compound and DBCO-PEG4-NHS dictate their respective experimental workflows.
DBCO-PEG4-NHS: A Two-Step Amine-to-Azide Conjugation
The bioconjugation strategy using DBCO-PEG4-NHS is a sequential two-step process. First, a biomolecule containing primary amines is reacted with the NHS ester of the linker. Following purification to remove excess linker, the DBCO-activated biomolecule is then reacted with a second biomolecule that has been functionalized with an azide group.
This compound: Orthogonal SPAAC and HyNic Ligation
This compound allows for a dual conjugation strategy targeting both an azide and an aldehyde/ketone. This can be performed sequentially. For instance, the BCN group can first be reacted with an azide-modified molecule. The resulting conjugate, now bearing a free HyNic group, can then be reacted with an aldehyde-functionalized molecule. The potential for a "one-pot" reaction exists if the azide and aldehyde functionalities do not interfere with each other under the chosen reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: Antibody-Small Molecule Conjugation using DBCO-PEG4-NHS
This protocol outlines the conjugation of a small molecule (e.g., a drug or a fluorophore) to an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO
-
Azide-functionalized small molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
DBCO-PEG4-NHS Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS in anhydrous DMSO.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
SPAAC Reaction: To the purified DBCO-activated antibody, add a 2- to 5-fold molar excess of the azide-functionalized small molecule.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody-small molecule conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Protocol 2: Dual Labeling of a Protein using this compound
This protocol describes a sequential approach to label a protein with two different molecules.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Aldehyde-functionalized molecule (e.g., a fluorophore)
-
Conjugation buffer (e.g., 100 mM phosphate buffer, pH 6.0)
-
Desalting columns
Procedure:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
SPAAC Reaction: To the azide-modified protein (1-5 mg/mL), add a 5- to 10-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature.
-
Purification: Remove excess this compound using a desalting column, exchanging the buffer to the conjugation buffer (pH 6.0).
-
HyNic-Aldehyde Ligation: To the purified HyNic-functionalized protein, add a 10- to 20-fold molar excess of the aldehyde-functionalized molecule.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature. The reaction can be catalyzed by the addition of aniline to a final concentration of 10-20 mM.
-
Final Purification: Purify the dually labeled protein using a suitable chromatography method to remove excess aldehyde-functionalized molecule and catalyst.
Conclusion: Making the Right Choice for Your Application
The selection between this compound and DBCO-PEG4-NHS is a nuanced decision that depends on the specific goals of the bioconjugation experiment.
Choose DBCO-PEG4-NHS when:
-
You are conjugating to a molecule with readily available primary amines.
-
Rapid reaction kinetics are a priority.
-
The bioconjugate will not be exposed to harsh reducing environments.
Choose this compound when:
-
You need to conjugate to a molecule bearing an aldehyde or ketone.
-
The bioconjugate needs to be stable in the presence of reducing agents.
-
A less hydrophobic linker is desired.
-
The potential for linker cleavage is a desired feature.
By carefully considering the factors outlined in this guide, researchers can select the optimal linker to construct well-defined, stable, and functional bioconjugates, thereby advancing their research in drug development, diagnostics, and fundamental biological studies.
References
A Head-to-Head Stability Showdown: BCN-PEG4-HyNic vs. SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted therapies. The stability of the linker directly dictates the therapeutic index, influencing both efficacy and off-target toxicity. This guide provides an objective, data-driven comparison of two prominent linker technologies: the acid-cleavable BCN-PEG4-HyNic linker and the non-cleavable SMCC linker.
The ideal linker must remain robustly stable in systemic circulation to prevent premature payload release, which can lead to systemic toxicity and a diminished therapeutic window. Upon reaching the target cell, the linker must then facilitate the efficient release of the active payload. This comparative guide delves into the stability profiles of this compound and SMCC linkers, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms to inform rational linker selection in drug development.
At a Glance: Linker Characteristics
| Feature | This compound | SMCC |
| Linker Type | Cleavable (Hydrazone bond) | Non-cleavable (Thioether bond) |
| Cleavage Mechanism | Acid-catalyzed hydrolysis of the hydrazone bond in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][2][3] | Proteolytic degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid catabolite. |
| Primary Stability Concern | Hydrolysis at physiological pH (~7.4) leading to premature drug release.[4] | Retro-Michael reaction of the maleimide group with endogenous thiols (e.g., albumin, glutathione), leading to drug deconjugation.[5] |
Quantitative Stability Data Summary
Direct head-to-head stability data for this compound and SMCC linkers under identical experimental conditions is limited in publicly available literature. However, by comparing data from studies on ADCs utilizing their respective core chemistries—hydrazone and maleimide—we can draw valuable insights into their relative stability.
| Stability Parameter | This compound (Hydrazone-based) | SMCC (Maleimide-based) |
| Plasma Stability (Half-life) | Half-life can vary significantly based on the specific hydrazone structure. Phenylketone-derived hydrazone linkers have shown a half-life of approximately 2 days in human and mouse plasma. Other hydrazone linkers, like that in gemtuzumab ozogamicin, exhibited only 6% hydrolysis after 24 hours at pH 7.4. Some hydrazone linkers have reported half-lives in the range of 48-72 hours. | The stability of the maleimide-thiol linkage is a known vulnerability. An SMCC-containing ADC demonstrated 38% degradation after 120 hours in mouse plasma. Another study reported that a thioether-containing peptide-drug conjugate with a sulfo-SMCC linker had a half-life of approximately 18 hours in human serum due to the retro-Michael reaction. |
| pH Sensitivity | Designed for cleavage at acidic pH. The rate of hydrolysis increases significantly at lower pH values (e.g., pH 5.0-6.5) found in endosomes and lysosomes. | The thioether bond is stable across a wide pH range. The maleimide group's reactivity and the stability of the resulting succinimide ring can be influenced by pH, but it is not a primary mechanism for cleavage. |
| Primary Degradation Pathway | Hydrolysis of the hydrazone bond. | Retro-Michael reaction of the succinimide ring. |
Mechanisms of Action and Instability
The distinct chemical natures of the this compound and SMCC linkers dictate their mechanisms of payload release and their inherent stability challenges.
This compound: The Acid-Cleavable Strategist
The this compound linker utilizes a hydrazone bond, which is designed to be relatively stable at the physiological pH of blood (~7.4) but undergoes hydrolysis in the acidic environment of intracellular compartments like endosomes and lysosomes.
References
A Head-to-Head Comparison: BCN-PEG4-HyNic vs. Maleimide-Thiol Conjugation for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of creating complex biomolecular structures like antibody-drug conjugates (ADCs). This guide provides a detailed, data-driven comparison of two prominent conjugation strategies: the bioorthogonal BCN-PEG4-HyNic linker system and the classical maleimide-thiol coupling.
This comparison delves into the core mechanisms, reaction efficiency, stability of the resulting conjugates, and provides standardized protocols to guide your experimental design.
At a Glance: Key Performance Metrics
| Feature | This compound Conjugation | Maleimide-Thiol Conjugation |
| Primary Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & Hydrazone formation | Michael Addition |
| Specificity | High (Bioorthogonal) | High for thiols at controlled pH |
| Reaction pH | Typically 4.5 - 8.5 | Optimal at 6.5 - 7.5 |
| Reaction Time | SPAAC: 2-24 hours; HyNic: 2 hours | 2 hours to overnight |
| Yield | Generally high (>80-95%) | Variable (58% to >85%) |
| Linkage Stability | Triazole: Very High; Hydrazone: High | Thiosuccinimide: Moderate (Susceptible to thiol exchange) |
| Need for Reducing Agents | No | Yes (to reduce disulfides) |
| Bioorthogonality | Yes (SPAAC component) | No |
Delving into the Chemistries
This compound: A Two-Step Bioorthogonal Approach
The this compound linker is a heterobifunctional reagent that leverages two distinct and highly specific chemical reactions.[1]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group reacts with an azide-modified molecule in a "click chemistry" fashion. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2] The resulting triazole linkage is exceptionally stable.[3]
-
Hydrazone Ligation: The hydrazinonicotinamide (HyNic) moiety reacts with an aldehyde or ketone-functionalized molecule to form a stable bis-arylhydrazone bond.[4][5] This reaction is also highly efficient and can be catalyzed by aniline.
This dual-reactivity allows for the precise and modular assembly of complex bioconjugates.
Maleimide-Thiol Conjugation: A Well-Established but Nuanced Method
Maleimide-thiol conjugation is a widely used method that relies on the Michael addition of a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, to the double bond of a maleimide ring. This forms a stable thioether bond.
While the reaction is highly selective for thiols within an optimal pH range of 6.5-7.5, it has a notable drawback: the resulting thiosuccinimide linkage can be unstable. It is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in the cellular environment. However, strategies exist to improve the stability of the conjugate, such as hydrolysis of the succinimide ring.
Quantitative Comparison of Conjugation Efficiency
| Parameter | This compound Conjugation | Maleimide-Thiol Conjugation | Supporting Data |
| Reaction Rate | SPAAC (BCN) rate constants range from 0.01 to over 1 M⁻¹s⁻¹. HyNic-aldehyde reaction is rapid, often reaching >95% conversion in ~2 hours. | Fast kinetics, with significant conjugation observed within minutes for small molecules. For proteins, the reaction may be slower. | |
| Conjugation Yield | High yields are consistently reported, often exceeding 80-95%. | Yields can be more variable, with reports ranging from 58% to over 85%, depending on the specific protein and reaction conditions. | |
| Stability of Final Conjugate | The 1,2,3-triazole linkage from SPAAC is considered permanent and is resistant to hydrolysis, enzymatic cleavage, and redox conditions. The bis-arylhydrazone bond from HyNic chemistry is stable from pH 2.0-10.0 and up to 92°C. | The thiosuccinimide linkage is susceptible to retro-Michael reactions and thiol exchange, which can lead to payload shedding. The rate of deconjugation can be significant in plasma. Hydrolysis of the maleimide ring can improve stability. |
Experimental Protocols
This compound Two-Step Conjugation Workflow
This protocol outlines a general procedure for conjugating an azide-modified protein to a payload functionalized with an aldehyde, using the this compound linker.
Step 1: Reaction of this compound with Azide-Modified Protein (SPAAC)
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Step 2: Reaction of HyNic-Modified Protein with Aldehyde-Payload (Hydrazone Ligation)
-
Reagent Preparation:
-
Buffer exchange the HyNic-modified protein into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Dissolve the aldehyde-functionalized payload in a compatible solvent.
-
-
Conjugation Reaction:
-
Add a 2-5 fold molar excess of the aldehyde-payload to the HyNic-modified protein solution.
-
For catalysis, aniline can be added to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Maleimide-Thiol Conjugation Workflow
This protocol describes the conjugation of a maleimide-functionalized payload to a protein containing free thiols.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES).
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation.
-
-
Reagent Preparation:
-
Prepare a stock solution of the maleimide-functionalized payload in an organic solvent like DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide-payload stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate using SEC, dialysis, or other suitable chromatographic methods to remove unreacted payload and quenching agent.
-
Visualizing the Workflows
Caption: this compound two-step conjugation workflow.
Caption: Maleimide-thiol conjugation workflow.
Conclusion
Both this compound and maleimide-thiol conjugation are powerful tools for creating bioconjugates.
This compound offers superior stability and the advantage of bioorthogonality, making it an excellent choice for complex, multi-step syntheses and applications in biological systems where avoiding side reactions is paramount. The high efficiency and stability of the resulting linkages provide a robust and reliable conjugation platform.
Maleimide-thiol chemistry , while being a more traditional and often faster method, requires careful control of reaction conditions to maximize yield and minimize instability of the final conjugate. Its primary drawback is the potential for deconjugation in vivo. However, for applications where extreme stability is not the primary concern and a rapid, well-established protocol is desired, it remains a viable and valuable technique.
The selection between these two methods should be guided by the specific requirements of the application, including the desired stability of the final product, the complexity of the biomolecules involved, and the environment in which the conjugate will be used.
References
A Head-to-Head Battle in Bioorthogonal Chemistry: BCN vs. DBCO Reaction Kinetics
In the rapidly evolving landscape of bioconjugation and drug development, the choice of chemical ligation strategy is paramount to experimental success. Among the premier techniques, the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, stands out for its bioorthogonality. This allows for efficient covalent bond formation in complex biological environments without the need for cytotoxic copper catalysts.[1][2] Within the SPAAC toolkit, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as two of the most widely utilized strained alkynes.
This guide presents a head-to-head comparison of the reaction kinetics of BCN and DBCO, providing researchers, scientists, and drug development professionals with the supporting experimental data and protocols necessary to make informed decisions for their specific applications.
Data Presentation: Reaction Kinetics of BCN and DBCO
The reactivity of BCN and DBCO in SPAAC reactions is quantified by their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction, which is often critical in applications involving low reactant concentrations or the need for rapid conjugation. The following table summarizes the reported second-order rate constants for the reaction of BCN and DBCO with various azide partners.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| DBCO | Benzyl Azide | 0.24 - 1.0 | CH₃CN:H₂O (3:1), Various | [3][4][5] |
| BCN | Benzyl Azide | 0.06 - 0.15 | DMSO, Various | |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |
| BCN | Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | |
| DBCO analog (ADIBO) | Primary Azide | Significantly faster than BCN | Not specified | |
| BCN | Primary Azide | Slower than DBCO analog | Not specified | |
| DBCO analog (ADIBO) | Secondary Azide | Significantly faster than BCN | Not specified | |
| BCN | Secondary Azide | Slower than DBCO analog | Not specified | |
| DBCO analog (ADIBO) | Tertiary Azide | Dramatically lower than with primary/secondary azides | Not specified | |
| BCN | Tertiary Azide | More consistent, albeit slower, rate | Not specified |
Key Observations:
-
Generally, DBCO exhibits faster reaction kinetics with aliphatic azides, such as benzyl azide, compared to BCN, which is attributed to its greater ring strain.
-
Interestingly, BCN displays a significantly higher reaction rate with aromatic azides, like phenyl azide, than DBCO. This highlights the importance of considering the electronic properties of the azide coupling partner.
-
For sterically hindered tertiary azides, the reactivity of DBCO analogs drops significantly, while BCN maintains a more consistent reaction rate.
Experimental Protocols
The determination of second-order rate constants for SPAAC reactions is crucial for comparing the kinetics of different cycloalkynes. The following are detailed methodologies for key experiments.
Protocol 1: Determination of SPAAC Kinetics using NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation over time.
Materials:
-
Strained alkyne (BCN or DBCO derivative)
-
Azide of interest
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A pseudo-first-order condition can be established by using a large excess of one reactant.
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with equal initial concentrations, plot 1/[Reactant] versus time. The slope of the resulting linear plot will be the second-order rate constant (k₂).
-
For a pseudo-first-order reaction, plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the initial concentration of the reactant in excess.
Protocol 2: Determination of SPAAC Kinetics using UV-Vis Spectroscopy
This method is particularly suitable for reactions involving chromophoric cyclooctynes like DBCO, which have a distinct UV absorbance that changes upon reaction.
Materials:
-
DBCO derivative with a strong UV absorbance
-
Azide of interest
-
Appropriate solvent or buffer
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the DBCO derivative and the azide in the chosen solvent.
-
In a quartz cuvette, add the DBCO solution to a final concentration that gives a suitable absorbance in the linear range of the spectrophotometer (e.g., 6 x 10⁻⁵ M).
-
Initiate the reaction by adding a known concentration of the azide solution. To achieve pseudo-first-order conditions, the azide should be in large excess (e.g., 6 x 10⁻⁴ - 1.5 x 10⁻² M).
-
Immediately begin monitoring the decay of the characteristic absorbance of the DBCO derivative over time at a fixed wavelength (e.g., ~317 nm).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Calculate the concentration of the DBCO derivative at each time point using the Beer-Lambert law.
-
Plot the natural logarithm of the DBCO concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide in excess.
Mandatory Visualization
Caption: Experimental workflow for determining SPAAC kinetics.
Caption: Factors influencing BCN and DBCO reaction kinetics.
References
Assessing the Stability of BCN-PEG4-HyNic Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's stability directly impacts the therapeutic index, influencing both efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo stability of the BCN-PEG4-HyNic linker, alongside alternative linkers, supported by experimental data and detailed protocols.
The this compound linker is a heterobifunctional linker that incorporates three key elements: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic tetraethylene glycol (PEG4) spacer, and a 6-hydrazinonicotinamide (HyNic) moiety that forms a pH-sensitive hydrazone bond. This combination allows for a dual-release strategy, offering versatility in bioconjugate design.
Comparative In Vitro Stability of ADC Linkers
The stability of a linker in plasma is a crucial predictor of its in vivo performance. Premature cleavage can lead to off-target toxicity, while excessive stability might hinder payload release at the target site.
| Linker Type | Cleavage Mechanism | Stability in Human Plasma (t½) | Key Characteristics |
| This compound (inferred) | pH-sensitive (hydrazone) & potential enzymatic cleavage | Data not available for the full linker. The hydrazone portion is expected to be relatively stable at pH 7.4. | The BCN moiety is susceptible to degradation in the presence of thiols. The hydrazone bond is cleavable under acidic conditions (e.g., in endosomes/lysosomes). |
| Valine-Citrulline (vc)-PABC | Protease-cleavable (Cathepsin B) | > 7 days | High stability in plasma, with specific cleavage by lysosomal proteases.[1] However, instability has been observed in mouse plasma due to carboxylesterase activity.[1] |
| SMCC (non-cleavable) | Proteolytic degradation of the antibody | High | Generally exhibits high plasma stability with minimal premature payload release.[1] |
| Hydrazone (general) | pH-sensitive | Variable (e.g., t½ = 2 days for a phenylketone-derived hydrazone)[1] | Stability is highly dependent on the steric and electronic properties of the hydrazine and carbonyl precursors. Aromatic hydrazones are generally more stable than aliphatic ones.[2] |
| Disulfide | Reductive cleavage | Variable | Stability can be modulated by steric hindrance around the disulfide bond. |
Comparative In Vivo Stability of ADC Linkers
In vivo studies provide a more comprehensive understanding of a linker's behavior in a complex biological system.
| Linker Type | Animal Model | Key Findings | Reference |
| BCN-containing (general) | Mouse | BCN linkers have shown some instability in the presence of glutathione (GSH), a thiol-containing molecule abundant intracellularly. | |
| Valine-Citrulline (vc)-PABC | Mouse | Can be unstable in mouse models due to carboxylesterase Ces1c activity, leading to premature drug release. | |
| Self-stabilizing Maleimide | Rat | ADCs with self-stabilizing maleimides show significantly less payload loss over 7 days compared to conventional maleimide linkers. | |
| Tandem-Cleavage (Glucuronide-Peptide) | Rat | These linkers demonstrate excellent plasma stability and enhanced tolerability in rat toxicity studies. |
Experimental Protocols
Accurate assessment of linker stability is fundamental to the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
In Vitro Whole Blood Stability Assay
Objective: To provide a more predictive in vitro model for in vivo stability by incorporating cellular components.
Methodology:
-
Incubate the ADC in fresh whole blood from the species of interest (e.g., human, mouse, rat) at 37°C.
-
Collect samples at various time points (e.g., 0, 24 hours).
-
Process the samples to isolate the ADC, often involving immunoprecipitation from the blood matrix.
-
Analyze the isolated ADC using LC-MS to determine the drug-to-antibody ratio (DAR) and identify any degradation products.
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using validated analytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of total antibody, intact ADC, and free payload.
Visualizing Experimental Workflows and Linker Characteristics
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for assessing ADC linker stability.
Caption: Key characteristics of the this compound linker components.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: BCN-PEG4-HyNic in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic window and overall efficacy of these targeted therapies. The choice between different cleavable linkers is a critical decision in ADC design, directly impacting stability in circulation, efficiency of payload release at the tumor site, and the potential for bystander killing of neighboring cancer cells. This guide provides an objective comparison of BCN-PEG4-HyNic, a modern acid-cleavable linker, with other prevalent cleavable linker technologies, namely disulfide and protease-cleavable peptide linkers.
Introduction to Cleavable Linkers in ADCs
Cleavable linkers are designed to be stable in the systemic circulation (at physiological pH ~7.4) and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][2] This controlled release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1] The primary categories of cleavable linkers are based on their cleavage mechanism: pH-sensitivity (hydrazones), redox-sensitivity (disulfides), and enzyme-sensitivity (peptides).[3][]
This compound is a heterobifunctional linker that combines two key features: a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) conjugation to an azide-modified antibody, and a 6-hydrazinonicotinamide (HyNic) moiety that forms an acid-labile hydrazone bond with a payload containing a carbonyl group. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces aggregation. The cleavage of the hydrazone bond is triggered by the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following internalization of the ADC into the target cancer cell.
Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker is a multifactorial decision that depends on the antibody, payload, and the specific biology of the target cancer. Below is a comparative overview of this compound (representing hydrazone linkers), disulfide linkers, and protease-cleavable peptide linkers.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Bystander Effect |
| This compound (Hydrazone) | Acid-catalyzed hydrolysis in the low pH of endosomes/lysosomes (pH 4.5-6.5) | Controlled, intracellular release. The BCN group allows for site-specific conjugation via SPAAC. | Potential for premature hydrolysis in plasma, as plasma stability can be variable. | Dependent on the membrane permeability of the released payload. |
| Disulfide Linkers | Reduction by intracellular glutathione (GSH), which is present in much higher concentrations in the cytoplasm (1-10 mM) than in the blood (~5 µM) | Good plasma stability. Exploits the reducing intracellular environment. | Stability and release are coupled; highly stable disulfides may have slow payload release. Susceptible to off-target cleavage. | Dependent on the membrane permeability of the released payload. |
| Peptide Linkers (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells | High plasma stability and specificity of cleavage. | Efficacy can be dependent on the level of protease expression in the tumor. Susceptible to cleavage by other proteases. | Generally effective, as the released payload is often designed to be membrane-permeable. |
Quantitative Performance Data
Direct head-to-head comparative studies of this compound against other linkers are not extensively published. However, we can infer performance from studies on different linker types.
Plasma Stability
Plasma stability is a critical parameter, as premature payload release can lead to systemic toxicity.
| Linker Type | Representative Half-life (t½) in Human Plasma | Notes |
| Hydrazone | Highly variable, from hours to days. A phenylketone-derived hydrazone showed a t½ of ~2 days. The linker in Besponsa® showed hydrolysis of only 1.5–2% per day. | Stability is highly dependent on the specific chemical structure of the hydrazone. |
| Disulfide | Generally stable, but can be susceptible to thiol-disulfide exchange. | Stability can be engineered by introducing steric hindrance around the disulfide bond. |
| Peptide (Val-Cit) | Generally high, with reported t½ > 100 times that of a hydrazone-linked ADC in one study. | Considered very stable in human plasma. |
In Vitro Cytotoxicity & Bystander Effect
The ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells, known as the bystander effect, is crucial for efficacy in heterogeneous tumors. This effect is primarily mediated by cleavable linkers that release membrane-permeable payloads.
| Linker Type | Target Cell IC50 | Bystander Cell Killing |
| Hydrazone | Potent | Dependent on payload permeability. |
| Disulfide | Potent | Dependent on payload permeability. |
| Peptide (Val-Cit) | Potent | Generally effective with permeable payloads like MMAE. |
Note: IC50 values are highly dependent on the cell line, payload, and drug-to-antibody ratio (DAR), and thus are not presented as absolute values here.
Experimental Methodologies
Accurate evaluation of ADC performance requires robust experimental protocols. Below are generalized methodologies for key assays.
ADC Conjugation with this compound
This protocol outlines a two-step process for conjugating a payload to an azide-modified antibody using a BCN-containing linker.
Part 1: Antibody Activation (Azide Installation)
-
Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide Installation : React the antibody with an azide-installation reagent (e.g., Azide-PEG-NHS ester) at a specific molar excess for a defined period.
-
Purification : Remove excess azide reagent using size-exclusion chromatography or dialysis.
Part 2: Payload Conjugation via SPAAC
-
Preparation : Dissolve the this compound-payload construct in a compatible solvent like DMSO.
-
Reaction : Add a molar excess of the this compound-payload to the azide-modified antibody.
-
Incubation : Incubate the reaction mixture at room temperature or 4°C for 2-18 hours.
-
Purification : Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload.
-
Characterization : Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using methods like HIC-HPLC, SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment : Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-120 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization : Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Bystander Effect Co-culture Assay
This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Seeding : Seed a mixture of Ag+ cells and fluorescently labeled Ag- cells (e.g., GFP-expressing) in 96-well plates.
-
ADC Treatment : Treat the co-culture with serial dilutions of the ADC.
-
Incubation : Incubate for 72-120 hours.
-
Fluorescence Reading : Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis : Normalize the fluorescence of treated wells to untreated controls to determine the percentage of bystander cell killing.
Visualizing ADC Mechanisms
Conclusion
The selection of a cleavable linker is a critical step in the design of a successful ADC. This compound, as a representative of modern acid-cleavable hydrazone linkers, offers the advantage of controlled, pH-dependent payload release and the flexibility of SPAAC-mediated conjugation. While peptide linkers like Val-Cit currently exhibit superior plasma stability in many cases, the stability of hydrazone linkers can be finely tuned through chemical modification. Disulfide linkers provide another robust option, leveraging the differential redox potential between the extracellular and intracellular environments. Ultimately, the optimal linker choice will be context-dependent, and a thorough in vitro and in vivo evaluation of ADCs with different linker technologies is essential for selecting the best candidate for clinical development. The ability to generate a potent bystander effect remains a key advantage of all cleavable linker strategies, particularly for treating solid tumors with heterogeneous antigen expression.
References
A Comparative Guide to the Characterization of BCN-PEG4-HyNic Conjugate Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for characterizing the purity of antibody-drug conjugates (ADCs) synthesized using the BCN-PEG4-HyNic linker. We will explore the performance of this linker in comparison to alternatives and provide detailed experimental protocols and supporting data to aid in the selection of appropriate analytical methodologies.
Introduction to this compound in ADC Development
The this compound (Bicyclononyne-Polyethylene Glycol-Hydrazinonicotinamide) linker is a valuable tool in the construction of ADCs. It facilitates the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through a two-step process. The BCN group reacts with an azide-modified biomolecule via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and proceeds efficiently under mild conditions without the need for a toxic copper catalyst. The HyNic moiety allows for the attachment of aldehyde- or ketone-containing payloads. The inclusion of a PEG4 spacer enhances the hydrophilicity and solubility of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1][2]
The purity of the final ADC conjugate is a critical quality attribute that directly impacts its efficacy and safety. HPLC is an indispensable technique for assessing the purity of ADCs, allowing for the separation and quantification of the desired conjugate from unconjugated antibody, free payload-linker, and other impurities. The two primary HPLC methods employed for this purpose are Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
Comparison of HPLC Methods for ADC Characterization
The choice between RP-HPLC and HIC for ADC analysis depends on the specific information required and the properties of the ADC.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation based on hydrophobicity under denaturing conditions (low pH, organic solvents).[3] | Separation based on hydrophobicity under non-denaturing, high-salt conditions.[4][5] |
| Information Provided | Can separate light and heavy chains of the antibody, allowing for determination of drug distribution on each chain. Provides high-resolution separation of different drug-loaded species. | Separates intact ADCs based on the number of conjugated drugs (drug-to-antibody ratio, DAR). Preserves the native structure of the antibody. |
| Advantages | High resolving power. Well-suited for analyzing site-specific conjugates. | Gentle, non-denaturing conditions. Ideal for determining the overall DAR distribution in a heterogeneous ADC population. |
| Disadvantages | Denaturing conditions can alter the protein structure. May not be suitable for all types of ADCs, particularly those with lysine conjugations. | Generally lower resolution than RP-HPLC. Incompatible with mass spectrometry (MS) due to the use of non-volatile salts. |
Performance Comparison: this compound vs. Alternative Linkers
The performance of an ADC is significantly influenced by the choice of linker. A common alternative to BCN-based linkers are those containing Dibenzocyclooctyne (DBCO).
| Parameter | This compound | DBCO-based Linkers |
| Reaction Kinetics | Moderate to fast SPAAC reaction rates. | Generally faster SPAAC reaction kinetics compared to BCN. |
| Stability | More stable in the presence of reducing agents like glutathione (GSH). | Less stable in the presence of reducing agents. |
| Hydrophilicity | The PEG4 spacer provides excellent hydrophilicity, improving solubility and reducing aggregation. | Can be more hydrophobic, potentially impacting the biophysical properties of the ADC. |
Representative Purity Data for a this compound ADC
The following table presents representative purity data for a hypothetical ADC (ADC-X) targeting the HER2 receptor, synthesized using a this compound linker and analyzed by RP-HPLC. This data is intended to be illustrative of typical results.
| Peak | Identity | Retention Time (min) | Peak Area (%) |
| 1 | Unconjugated Light Chain | 10.2 | 2.5 |
| 2 | Conjugated Light Chain (1 drug) | 12.5 | 47.5 |
| 3 | Unconjugated Heavy Chain | 15.8 | 3.0 |
| 4 | Conjugated Heavy Chain (1 drug) | 18.1 | 47.0 |
| Total Purity | 94.5% |
This data is representative and will vary depending on the specific antibody, payload, and conjugation conditions.
Experimental Protocols
Protocol 1: Conjugation of an Antibody with this compound and Payload
This protocol outlines a general procedure for the synthesis of an ADC using a this compound linker.
Materials:
-
Azide-modified monoclonal antibody (e.g., anti-HER2) in PBS, pH 7.4
-
This compound linker
-
Aldehyde- or ketone-modified cytotoxic payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching solution (e.g., excess glycine)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
SPAAC Reaction: Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution. Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of BCN-Antibody Conjugate: Remove excess, unreacted this compound linker using a desalting column equilibrated with PBS, pH 7.4.
-
Payload Conjugation: To the purified BCN-antibody conjugate, add a 5- to 10-fold molar excess of the aldehyde- or ketone-modified payload (dissolved in a minimal amount of DMSO).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching: Add a quenching solution to stop the reaction.
-
Final Purification: Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload and other impurities.
Protocol 2: RP-HPLC Analysis of this compound Conjugate Purity
This protocol provides a general method for analyzing the purity and drug distribution of an ADC using RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C8, suitable for proteins)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Sample Preparation (Reduced): To analyze drug distribution on light and heavy chains, reduce the ADC sample. Dilute the ADC to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl) and add the reducing agent to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
HPLC Method:
-
Column: C4, 3.5 µm, 2.1 x 100 mm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 280 nm and 220 nm
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80-20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains to determine the purity and calculate the drug-to-antibody ratio.
Protocol 3: HIC-HPLC Analysis of this compound Conjugate DAR
This protocol describes a general method for determining the drug-to-antibody ratio (DAR) of an intact ADC using HIC-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl)
Reagents:
-
Mobile Phase A: 1.5 M Ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Column: TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0-100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 100-0% B (linear gradient)
-
30-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis: The different drug-loaded species (DAR 0, 1, 2, etc.) will elute as separate peaks. The weighted average DAR can be calculated from the relative peak areas.
Visualizing Workflows and Pathways
To further illustrate the processes involved in ADC development and characterization, the following diagrams are provided.
Figure 1: A generalized workflow for the synthesis of an antibody-drug conjugate using a this compound linker.
Figure 2: Workflow for the characterization of an ADC using RP-HPLC and HIC-HPLC.
Figure 3: Simplified HER2 signaling pathway and the mechanism of action for a HER2-targeted ADC. The ADC binds to the HER2 receptor, is internalized, and releases its cytotoxic payload, leading to cell death. The ADC also blocks downstream signaling pathways that promote cell proliferation and survival.
References
Evaluating the Hydrophilicity of BCN-PEG4-HyNic versus Other Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrophilicity of a linker is a critical attribute in the design of antibody-drug conjugates (ADCs), significantly influencing the solubility, stability, and pharmacokinetic properties of the entire conjugate. This guide provides an objective comparison of the hydrophilicity of the BCN-PEG4-HyNic linker with other commonly used linkers, supported by theoretical data and established experimental protocols.
The Critical Role of Linker Hydrophilicity in ADCs
Hydrophilic linkers are increasingly favored in ADC development to counteract the hydrophobicity of many potent cytotoxic payloads.[1][2] A more hydrophilic ADC can lead to several advantages:
-
Improved Solubility and Reduced Aggregation: Prevents the formation of aggregates that can lead to immunogenicity and altered pharmacokinetic profiles.[1]
-
Enhanced Pharmacokinetics: Increased hydrophilicity can lead to longer circulation times and improved tumor uptake.[1]
-
Higher Drug-to-Antibody Ratios (DAR): Enables the attachment of more drug molecules without compromising the ADC's physical stability.[3]
Comparative Analysis of Linker Hydrophilicity
While experimental hydrophilicity data (LogP or LogD values) for individual linkers is not always readily available, we can compare their relative hydrophilicity based on their chemical structures and calculated LogP (CLogP) values. A lower LogP value indicates higher hydrophilicity.
| Linker | Key Structural Features | Calculated LogP (CLogP)* | Relative Hydrophilicity |
| This compound | Contains a four-unit polyethylene glycol (PEG) spacer. | ~ -0.5 | High |
| SMCC | A common non-cleavable maleimide-based linker. | ~ 1.5 | Low |
| Hydrazone Linker | An acid-cleavable linker. | ~ 0.8 | Moderate |
*Calculated LogP values are estimations and can vary depending on the algorithm used. These values are for the core linker structures and are intended for comparative purposes.
As the table indicates, the This compound linker is predicted to be significantly more hydrophilic than both the SMCC and hydrazone linkers. This is primarily attributed to the presence of the PEG4 spacer. The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the overall water solubility of the molecule.
In contrast, the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker possesses a more hydrophobic character due to its cyclohexane and succinimide rings. While effective for conjugation, its lack of hydrophilic moieties can contribute to the aggregation of ADCs, especially with hydrophobic payloads.
Hydrazone linkers , which are valued for their pH-sensitive cleavage within the acidic environment of endosomes and lysosomes, exhibit moderate hydrophilicity. Their polarity is higher than that of SMCC but lacks the significant hydrophilic contribution of a PEG chain.
Experimental Protocols for Evaluating Linker Hydrophilicity
The hydrophilicity of linkers is typically assessed experimentally in the context of the entire ADC or smaller molecule conjugates. The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
Generalized Protocol:
-
Sample Preparation: The ADC or a small molecule conjugate containing the linker of interest is dissolved in a suitable buffer.
-
Column: A C4, C8, or C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is employed.
-
Elution: The column is equilibrated with the aqueous buffer. The sample is injected, and the concentration of the organic solvent is gradually increased.
-
Detection: The elution of the compound is monitored using a UV-Vis detector, typically at 280 nm for proteins and a specific wavelength for the payload.
-
Analysis: The retention time of the compound is recorded. A shorter retention time indicates greater hydrophilicity. By comparing the retention times of different linker-drug conjugates, their relative hydrophobicities can be determined.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins and other biomolecules based on their surface hydrophobicity. It is a less denaturing technique than RP-HPLC.
Generalized Protocol:
-
Sample Preparation: The ADC is prepared in a high-salt buffer (e.g., phosphate buffer with ammonium sulfate).
-
Column: A HIC column with a mildly hydrophobic stationary phase (e.g., butyl, phenyl, or ether) is used.
-
Mobile Phase: A reverse salt gradient is used for elution. The separation starts with a high salt concentration, which promotes hydrophobic interactions.
-
Elution: The sample is loaded onto the column in the high-salt buffer. The salt concentration is then gradually decreased.
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
Analysis: ADCs with more hydrophobic linkers will bind more tightly to the column and elute at a lower salt concentration (longer retention time). HIC is particularly useful for analyzing the drug-to-antibody ratio (DAR) distribution, as each additional drug-linker moiety increases the overall hydrophobicity of the ADC.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating linker hydrophilicity.
Caption: Relative hydrophilicity of different linkers.
Conclusion
The selection of a linker with appropriate hydrophilicity is paramount for the successful development of an ADC. The this compound linker, with its integrated PEG4 spacer, offers a distinct advantage in terms of hydrophilicity when compared to more traditional linkers like SMCC and hydrazone. This enhanced hydrophilicity can translate to improved physicochemical properties and in vivo performance of the resulting ADC. The experimental protocols outlined, particularly RP-HPLC and HIC, provide robust methods for empirically verifying the hydrophilicity of different linker-drug conjugates, enabling a data-driven approach to ADC design and optimization.
References
alternative bioorthogonal chemistries to BCN-PEG4-HyNic
A Comparative Guide to Alternative Bioorthogonal Chemistries For researchers and drug development professionals, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the precise labeling and conjugation of proteins, glycans, and other biological targets without interfering with endogenous processes.[1][2][3] The BCN-PEG4-HyNic linker is a bifunctional reagent that utilizes two distinct bioorthogonal reactions: a strain-promoted alkyne-azide cycloaddition (SPAAC) and a hydrazone ligation. This guide provides a comprehensive comparison of key alternative bioorthogonal chemistries, focusing on their performance, supported by experimental data.
Overview of Major Bioorthogonal Chemistries
Several bioorthogonal reactions have been developed, each with unique characteristics regarding reaction speed, stability, and biocompatibility.[4][5] The most prominent alternatives to SPAAC and hydrazone ligation include:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: Commonly known as Tetrazine Ligation, this reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is renowned for its exceptionally fast kinetics.
-
Oxime Ligation: This reaction forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone. It is often compared to hydrazone ligation and is known for the greater stability of the resulting bond.
-
Staudinger Ligation: One of the first bioorthogonal reactions developed, it involves the reaction of an azide with a phosphine, forming a stable amide bond.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click" reaction. While extremely popular, its requirement for a copper catalyst can be a limitation for in vivo applications due to cytotoxicity.
Data Presentation: Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which indicates the reaction speed at given reactant concentrations. A higher k₂ value signifies a faster reaction, which is crucial when working with low concentrations of biomolecules or for capturing dynamic processes.
| Reaction Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine Ligation (IEDDA) | Tetrazine + trans-cyclooctene (TCO) | Up to 10⁶ | Exceptionally fast kinetics, catalyst-free, irreversible release of N₂ gas. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | 10⁻¹ - 1 | Catalyst-free, good biocompatibility, stable triazole product. |
| Oxime Ligation | Aminooxy + Aromatic Aldehyde | 10¹ - 10³ (with aniline catalysis) | Forms a highly stable oxime bond, faster than hydrazone ligation with catalysis. |
| Hydrazone Ligation | Hydrazide (e.g., HyNic) + Aromatic Aldehyde | 10¹ - 10³ (with aniline catalysis) | Reversible under acidic conditions, useful for controlled release applications. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10⁴ | Very high reaction rates and yields, but requires a potentially cytotoxic copper catalyst. |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | One of the first bioorthogonal reactions, generally slower than cycloadditions. |
Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and presence of catalysts.
Mandatory Visualization
Reaction Mechanisms
Caption: Reaction mechanisms for key bioorthogonal ligations.
Experimental Workflow for Cell Labeling
Caption: General experimental workflow for bioorthogonal labeling of live cells.
Experimental Protocols
Protocol 1: General Procedure for Tetrazine Ligation in Live Cells
This protocol describes the labeling of cell surface glycans using a TCO-modified antibody followed by a tetrazine-functionalized fluorescent probe.
Materials:
-
Adherent cells (e.g., HeLa) cultured in a glass-bottom dish.
-
TCO-conjugated antibody specific to a cell surface marker.
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-AF488).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium.
Methodology:
-
Antibody Incubation:
-
Wash cultured cells twice with cold PBS.
-
Incubate the cells with the TCO-conjugated antibody (e.g., 5-10 µg/mL in PBS) for 1 hour at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
-
Tetrazine Ligation:
-
Add the tetrazine-fluorophore (e.g., 5 µM in PBS) to the cells.
-
Incubate for 10-30 minutes at room temperature, protected from light. The extremely fast kinetics of the tetrazine ligation allows for short incubation times.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the dish.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: SPAAC-mediated Labeling of an Azide-modified Protein
This protocol outlines the conjugation of a dibenzocyclooctyne (DBCO)-activated imaging agent to an azide-modified protein.
Materials:
-
Purified protein with a genetically encoded or chemically introduced azide group.
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Biotin).
-
PBS, pH 7.4.
-
Size-exclusion chromatography column (e.g., PD-10).
Methodology:
-
Reactant Preparation:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the DBCO-reagent in a compatible solvent like DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-reagent to the protein solution. The final DMSO concentration should ideally be below 5% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques like LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove the excess, unreacted DBCO-reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified, labeled protein.
-
Confirm conjugation and purity using appropriate analytical methods (e.g., SDS-PAGE, Western blot for biotin).
-
Protocol 3: Aniline-Catalyzed Oxime Ligation
This protocol is for the conjugation of an aminooxy-containing probe to an aldehyde-functionalized peptide.
Materials:
-
Aldehyde-functionalized peptide.
-
Aminooxy-containing molecule (e.g., Aminooxy-biotin).
-
Aniline stock solution (e.g., 1 M in DMSO).
-
Phosphate buffer or acetate buffer, pH ~6.0-7.0.
Methodology:
-
Reaction Setup:
-
Dissolve the aldehyde-functionalized peptide and the aminooxy-probe in the chosen buffer to final concentrations in the low millimolar to micromolar range.
-
Initiate the reaction by adding aniline to a final concentration of 10-100 mM. Aniline acts as a nucleophilic catalyst, significantly accelerating the ligation.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting oxime-linked conjugate using reverse-phase HPLC.
-
This guide provides a comparative overview of key bioorthogonal chemistries, offering researchers the data and protocols needed to select the most appropriate tool for their specific application in chemical biology and drug development.
References
A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates
A crucial factor in the design of effective and safe antibody-drug conjugates (ADCs) is the stability of the linker connecting the antibody to the cytotoxic payload. Premature release of the payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may prevent the efficient release of the drug at the tumor site. This guide provides a comparative analysis of the plasma stability of commonly used linkers in ADCs, supported by experimental data and detailed methodologies for assessment.
Comparative Plasma Stability of ADC Linkers
The stability of an ADC linker in plasma is a critical determinant of its therapeutic index.[1] Different linker technologies exhibit varying degrees of stability, which is influenced by their chemical structure and the physiological environment of the plasma. The following table summarizes quantitative data on the plasma stability of various linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Sub-type / Example | Half-life (t1/2) in Plasma | Key Characteristics & Considerations |
| Cleavable Linkers | Designed to release the payload upon specific triggers within the tumor microenvironment or inside cancer cells.[2] | ||
| Acid-Cleavable (Hydrazone) | ~2 days (phenylketone-derived hydrazone)[3] | Sensitive to the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1] However, they can exhibit instability at physiological blood pH (~7.4), leading to premature drug release.[1] | |
| Acid-Cleavable (Carbonate) | 36 hours (Sacituzumab govitecan) | Similar to hydrazones, they are designed for pH-dependent cleavage but can show unsatisfactory plasma stability. | |
| Protease-Cleavable (Valine-Citrulline) | Generally stable in human plasma. Less stable in rodent plasma due to carboxylesterase 1c (Ces1c) activity. | Cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. Species-specific differences in plasma stability are a critical consideration for preclinical studies. | |
| Disulfide Linkers | Variable | Exploit the higher concentration of reducing agents like glutathione in the intracellular environment compared to plasma. Stability can be enhanced by introducing steric hindrance around the disulfide bond. | |
| β-Glucuronide Linkers | High plasma stability. | Cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes but with low activity in the bloodstream. The hydrophilic nature of the linker can also reduce ADC aggregation. | |
| Sulfatase-Cleavable Linkers | > 7 days in mouse plasma. | Cleaved by sulfatases, which are overexpressed in some tumors. Have demonstrated high plasma stability in preclinical models. | |
| Non-Cleavable Linkers | Rely on the degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue. | ||
| Thioether (e.g., SMCC) | Generally high plasma stability. | Offer increased plasma stability compared to many cleavable linkers, which can lead to a wider therapeutic window and reduced off-target toxicity. |
Experimental Protocols for Assessing Linker Stability
Accurate assessment of linker stability in plasma is paramount for the development of safe and effective ADCs. The following are generalized protocols for in vitro and in vivo plasma stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug-linker cleavage and ADC degradation in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) and/or ELISA (Enzyme-Linked Immunosorbent Assay)
Methodology:
-
Incubation: The ADC is incubated in plasma at a predetermined concentration at 37°C.
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours).
-
Sample Processing:
-
For intact ADC analysis: The ADC can be isolated from the plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
For free payload analysis: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile) to extract the released drug.
-
-
Analysis:
-
LC-MS: This is a powerful technique to measure the drug-to-antibody ratio (DAR) of the intact ADC over time. A decrease in DAR indicates linker cleavage. LC-MS can also be used to quantify the concentration of the released payload in the plasma supernatant.
-
ELISA: Can be used to measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.
-
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time. The half-life (t1/2) of the ADC in plasma is then calculated from this data.
In Vivo Plasma Stability Assay
Objective: To evaluate the stability of the ADC in a living organism, providing a more physiologically relevant assessment.
Methodology: The in vivo assay is similar in principle to the in vitro assay.
-
Administration: The ADC is administered to a suitable animal model (e.g., mouse, rat).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Isolation: Plasma is isolated from the collected blood samples.
-
Analysis: The plasma samples are then analyzed using the same techniques as the in vitro assay (LC-MS, ELISA) to determine the DAR and/or the concentration of the released payload over time.
Visualizing Experimental Workflows and Linker Relationships
To better understand the processes and concepts involved in linker stability analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.
Caption: Relationship between linker type and general plasma stability.
References
Safety Operating Guide
Navigating the Disposal of BCN-PEG4-HyNic: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of BCN-PEG4-HyNic, a bifunctional linker utilized in bioconjugation. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for hazardous chemical waste disposal.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE) for Handling this compound Waste:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from spills. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management.
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and weighing papers, in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and reaction mixtures, in a designated liquid hazardous waste container.
-
Sharps Waste: Any contaminated needles or blades must be disposed of in a designated sharps container.
-
Do not mix this compound waste with other incompatible waste streams. Consult your institution's EHS guidelines for chemical compatibility.[1][2]
Step 2: Container Selection and Management
The integrity of the waste container is crucial to prevent leaks and spills.
-
Use appropriate containers: Containers must be made of a material compatible with the waste and any solvents used. They should be in good condition, with no cracks or leaks.[1][3]
-
Securely seal containers: All waste containers must have a tight-fitting, screw-on cap to prevent leakage.[4] Do not use stoppers or parafilm as primary seals.
-
Do not overfill: Leave at least 20% of headspace in liquid waste containers to allow for expansion.
Step 3: Proper Labeling
Clear and accurate labeling is mandatory for regulatory compliance and safety.
-
Label immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete information: The label must include the full chemical name, "this compound," and the names and concentrations of all other components in the waste mixture. Do not use abbreviations or chemical formulas.
-
Generator information: Include the name of the principal investigator, the laboratory room number, and the date of accumulation.
Step 4: Storage of Waste
Proper storage of hazardous waste minimizes the risk of accidents.
-
Designated area: Store waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary containment: Place waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks. The secondary container should be able to hold 110% of the volume of the largest container.
-
Segregate by hazard: Store incompatible waste types separately to prevent dangerous reactions.
Step 5: Arranging for Disposal
Hazardous waste must be collected by authorized personnel.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Do not dispose of in regular trash or down the drain: This practice is illegal and harmful to the environment.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling BCN-PEG4-HyNic
For researchers, scientists, and drug development professionals working with advanced bioconjugation reagents, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling BCN-PEG4-HyNic, a bifunctional linker critical in the development of antibody-drug conjugates (ADCs). Adherence to these protocols will help safeguard personnel and maintain experimental integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat or impervious clothing | Protects skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A respirator may be necessary for handling large quantities or if there is a potential for aerosol formation. | Minimizes the risk of inhaling the compound. |
Safe Handling and Operational Workflow
A systematic workflow ensures that this compound is handled safely from the moment it is received to its final disposal. The following diagram outlines the key steps for safe laboratory operations.
Experimental Protocol: A Representative Bioconjugation Procedure
The following protocol provides a general methodology for a bioconjugation reaction using a bifunctional linker like this compound. This procedure is based on protocols for structurally similar compounds and should be adapted based on the specific antibody and payload being used.[1]
1. Preparation of the Antibody:
-
Ensure the antibody is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to a working range, typically 2-5 mg/mL.[2]
2. Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). A common concentration is 10 mM.[1]
3. Bioconjugation Reaction:
-
In a suitable reaction vessel, add the antibody solution.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically under 10%) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours with gentle mixing.[1] The optimal reaction time should be determined empirically.
4. Purification of the Conjugate:
-
Following incubation, remove the excess, unreacted this compound linker. Size-exclusion chromatography (SEC) is a common method for purifying the antibody conjugate.[1]
-
Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the conjugated antibody.
-
Concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
5. Characterization:
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as mass spectrometry or hydrophobic interaction chromatography (HIC).
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : Do not mix this compound waste with other waste streams. Segregate solid waste (e.g., contaminated gloves, pipette tips, and vials) from liquid waste (e.g., unused solutions and reaction mixtures).
-
Waste Containers : Use designated, clearly labeled, and sealed hazardous waste containers for both solid and liquid waste.
-
Disposal Route : The primary disposal route is through an approved chemical waste disposal service. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Spill Cleanup : In the event of a spill, evacuate the area and ensure it is well-ventilated. Use an inert absorbent material to contain the spill. All cleanup materials should be collected and disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
